7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-(chloromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-4-5-3-6(11)10-1-2-12-7(10)9-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANAHALOOUKFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CC(=O)N21)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366298 | |
| Record name | 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62773-09-5 | |
| Record name | 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound of significant interest in medicinal chemistry. Its fused thiazole and pyrimidine ring system forms a core scaffold that is present in various biologically active molecules. The presence of a reactive chloromethyl group at the 7-position makes it a versatile intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications, including anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the structure, properties, and synthetic approaches for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, along with a discussion of the potential biological significance of its derivatives.
Core Structure and Chemical Properties
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is characterized by a bicyclic heteroaromatic system. The structure consists of a thiazole ring fused to a pyrimidine ring, with a chloromethyl substituent at position 7 and a carbonyl group at position 5.
Chemical Structure:
The key structural feature is the electrophilic chloromethyl group, which serves as a handle for introducing various functionalities through nucleophilic substitution reactions. This reactivity is crucial for the generation of chemical libraries for drug discovery programs.
Physicochemical Properties:
A summary of the key physicochemical properties of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂OS | [1] |
| Molecular Weight | 200.65 g/mol | [1] |
| Appearance | White to off-white crystals | |
| Melting Point | 135-142 °C | |
| CAS Number | 62773-09-5 | [1] |
| IUPAC Name | 7-(chloromethyl)-5H-[2][3]thiazolo[3,2-a]pyrimidin-5-one | [1] |
Synthesis and Experimental Protocols
2.1. Proposed Synthetic Pathway
The synthesis can be envisioned to proceed via the initial formation of a 7-(hydroxymethyl) intermediate, followed by chlorination.
Caption: Proposed synthetic pathway for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
2.2. Representative Experimental Protocol
This protocol is a representative example based on general procedures for similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 7-(hydroxymethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (Hypothetical Intermediate)
A mixture of 2-aminothiazole (1 equivalent) and diethyl malonate (1.2 equivalents) in a high-boiling point solvent such as diphenyl ether is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield the crude 7-(hydroxymethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one. Further purification can be achieved by recrystallization.
Step 2: Synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
To a solution of 7-(hydroxymethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform), a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC. After completion, the excess chlorinating agent and solvent are removed under reduced pressure. The residue is carefully quenched with ice-water and the resulting solid is collected by filtration, washed with water, and dried to afford 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
2.3. Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and C-Cl bonds.
Chemical Reactivity and Derivatization
The primary site of reactivity of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for biological screening.
Caption: General scheme for the derivatization of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Biological and Pharmacological Context
While specific biological data for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is not extensively reported, the thiazolo[3,2-a]pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this core structure have been investigated for various therapeutic applications.
Potential Therapeutic Areas for Derivatives:
-
Anticancer Activity: Many thiazolopyrimidine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.
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Anti-inflammatory Activity: Several compounds containing the thiazolopyrimidine nucleus have shown significant anti-inflammatory properties.
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Antimicrobial Activity: The fused heterocyclic system has been explored for the development of novel antibacterial and antifungal agents.
The 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one serves as a crucial starting material for the synthesis of derivatives that can be screened for these and other biological activities. The introduction of different substituents at the 7-position can modulate the compound's physicochemical properties and its interaction with biological targets.
Hypothetical Mechanism of Action for Derivatives:
Based on the known activities of similar heterocyclic compounds, derivatives of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one could potentially act as kinase inhibitors, a class of drugs that block the action of protein kinases, which are enzymes that play a critical role in cell signaling pathways.
Caption: Hypothetical inhibition of a kinase signaling pathway by a thiazolopyrimidine derivative.
Conclusion
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a valuable building block in the field of medicinal chemistry. Its straightforward, albeit not explicitly detailed in the literature, synthetic accessibility and the reactivity of its chloromethyl group provide a platform for the development of a wide range of novel compounds. While the biological profile of the parent compound remains to be fully elucidated, the established pharmacological importance of the thiazolo[3,2-a]pyrimidine scaffold suggests that its derivatives hold significant promise for the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted to explore its full potential in drug development.
References
- 1. 7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | C7H5ClN2OS | CID 2063597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimid… [ouci.dntb.gov.ua]
Technical Guide: 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
CAS Number: 62773-09-5
This technical guide provides an in-depth overview of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a versatile heterocyclic compound with a core structure that makes it a valuable scaffold in medicinal chemistry.[1] Its reactivity is enhanced by the presence of a chloromethyl group, allowing for further functionalization in the synthesis of more complex molecules.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂OS | [2] |
| Molecular Weight | 200.65 g/mol | [2] |
| Appearance | White to off-white crystals | Chem-Impex |
| Melting Point | 135-142 ºC | Chem-Impex |
| Purity | ≥ 99% (HPLC) | Chem-Impex |
| Storage Conditions | 0-8 °C | Chem-Impex |
Synthesis and Characterization
The synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives generally involves multi-step synthetic pathways. A common route includes the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid.[3]
Representative Experimental Protocol for Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
The following is a representative protocol for the synthesis of thiazolo[3,2-a]pyrimidine derivatives, based on published literature.[3][4][5]
Step 1: Synthesis of 2-Thiouracil Derivatives A mixture of a β-ketoester, an aldehyde, and thiourea is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid or base to yield the corresponding dihydropyrimidine-2-thione.
Step 2: S-Alkylation The dihydropyrimidine-2-thione is then reacted with an appropriate α-halo ketone (e.g., phenacyl bromide) in a solvent like ethanol or DMF to give the S-alkylated intermediate.
Step 3: Intramolecular Cyclization The S-alkylated intermediate is heated in the presence of a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid to induce intramolecular cyclization, yielding the 5H-thiazolo[3,2-a]pyrimidin-5-one core.[6]
Step 4: Chloromethylation To introduce the chloromethyl group at the 7-position, the thiazolo[3,2-a]pyrimidin-5-one core can be reacted with chloromethyl methyl ether or other chloromethylating agents under appropriate conditions.
Purification and Characterization: The final product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[7] Characterization is performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Elemental Analysis: To confirm the elemental composition.
Spectral Data
The structural elucidation of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives is supported by various spectroscopic data.[3]
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | **IR (KBr, cm⁻¹) ** | MS (m/z) |
| Representative Thiazolo[3,2-a]pyrimidine Derivative | 4.37 (s, 2H, CH₂), 8.55 (m, 5H, Ar-H) | - | 3040 (CH aromatic), 1663, 1655 (2C=O), 2204 (CN) | M⁺ corresponding to molecular weight |
Biological Activity and Therapeutic Potential
Thiazolo[3,2-a]pyrimidine derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives.[8][9] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α).[8][9] The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes.[8]
| Compound | Target | IC₅₀ (µM) | Reference |
| Derivative 157 | IL-6 Inhibition | Not specified | [8] |
| Derivative 158 | TNF-α Inhibition | Not specified | [8] |
| Derivative 5 | COX-2 | 0.04 ± 0.09 | [8] |
| Derivative 6 | COX-2 | 0.04 ± 0.02 | [8] |
Anticancer Activity
A significant area of research for this class of compounds is their potential as anticancer agents.[10] One of the key mechanisms identified is the inhibition of the Bcl-2 family of anti-apoptotic proteins.[11][12] By inhibiting these proteins, the compounds can induce apoptosis in cancer cells.
| Compound | Target | Kᵢ (nM) | Reference |
| BCL-LZH-40 | Bcl-xL | 17 | [11] |
| BCL-LZH-40 | Bcl-2 | 534 | [11] |
| BCL-LZH-40 | Mcl-1 | 200 | [11] |
Signaling Pathway
The anticancer activity of certain thiazolo[3,2-a]pyrimidinone derivatives is attributed to their role as inhibitors of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.
Caption: Inhibition of Bcl-2/Bcl-xL by Thiazolo[3,2-a]pyrimidinone Derivatives.
Experimental Workflow
The development and evaluation of novel 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives typically follow a structured workflow from synthesis to biological testing.
Caption: Drug Discovery Workflow for Thiazolo[3,2-a]pyrimidinone Derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | C7H5ClN2OS | CID 2063597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activities of some thiazolo[3,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative effect of indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues on IL-6 mediated STAT3 and role of the apoptotic pathway in albino Wistar rats of ethyl carbamate-induced lung carcinoma: In-silico, In-vitro, and In-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and development of thiazolo[3,2-a]pyrimidinone derivatives as general inhibitors of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the stereochemical structures of 2H-thiazolo[3,2-a]pyrimidine compounds and their binding affinities for anti-apoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, synthetic pathways, and known biological activities, offering valuable insights for professionals engaged in pharmaceutical research and organic synthesis.
Core Compound Properties
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a bifunctional molecule featuring a fused thiazolo-pyrimidine heterocyclic system and a reactive chloromethyl group. This unique combination makes it a versatile intermediate for the synthesis of a wide array of biologically active derivatives.[1] Its core characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂OS | [2][3] |
| Molecular Weight | 200.65 g/mol | [2][3] |
| CAS Number | 62773-09-5 | [2][3] |
| IUPAC Name | 7-(chloromethyl)-5H-[4][5]thiazolo[3,2-a]pyrimidin-5-one | [3] |
| Appearance | White to off-white crystals | Chem-Impex |
| Melting Point | 135-142 ºC | Chem-Impex |
| Canonical SMILES | C1=CSC2=NC(=CC(=O)N21)CCl | PubChem |
| InChI Key | WANAHALOOUKFKI-UHFFFAOYSA-N | PubChem |
Synthesis and Reactivity
General Synthetic Workflow
The construction of the 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one core typically involves a condensation reaction between a 2-aminothiazole precursor and a suitable three-carbon electrophilic synthon. The reactive chloromethyl group can be introduced either as part of the C3 synthon or in a subsequent functionalization step.
Caption: General synthetic workflow for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example for the synthesis of thiazolo[3,2-a]pyrimidine derivatives and can be adapted for the specific synthesis of the title compound.
Reaction: Condensation of 2-aminothiazole with an appropriate β-keto ester.
-
Step 1: Reactant Mixture: In a round-bottom flask, equimolar amounts of 2-aminothiazole and a suitable β-keto ester, such as ethyl 4-chloroacetoacetate, are dissolved in a high-boiling point solvent like ethanol or glacial acetic acid.
-
Step 2: Cyclization: The mixture is heated to reflux for several hours (typically 6-12 hours) to facilitate the condensation and subsequent intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 3: Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol or a mixture of dimethylformamide and water, to yield the final product.
The reactive chloromethyl group at the 7-position serves as a versatile handle for further chemical modifications, allowing for nucleophilic substitution reactions to introduce a variety of functional groups and build a library of derivatives.
Biological Activities and Mechanisms of Action
Derivatives of the 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold have demonstrated a range of promising biological activities, positioning this chemical class as a valuable starting point for drug discovery programs.
Anti-inflammatory Activity
Thiazolo[3,2-a]pyrimidine derivatives have been investigated for their potent anti-inflammatory effects. A key mechanism of action is the inhibition of pro-inflammatory cytokine production, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).
LPS-Induced Pro-inflammatory Signaling Pathway:
LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages. This binding event triggers a downstream signaling cascade involving adaptor proteins, leading to the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors then drive the expression of TNF-α and IL-6 genes. Thiazolo[3,2-a]pyrimidine derivatives are thought to interfere with this pathway, thereby reducing cytokine release.
Caption: LPS-induced pro-inflammatory cytokine signaling pathway and points of inhibition.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Release)
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Cell Culture: Mouse macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.
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Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce cytokine production.
-
Quantification: The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Analysis: The inhibitory effect of the compound is determined by comparing cytokine levels in treated versus untreated, LPS-stimulated cells. IC₅₀ values can be calculated.
Anticancer Activity
Certain derivatives of the thiazolo[3,2-a]pyrimidine scaffold have exhibited significant antiproliferative activity against various cancer cell lines. One of the key mechanisms implicated is the inhibition of DNA topoisomerase II.
Topoisomerase II Inhibition Pathway:
Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. Topoisomerase II inhibitors, often referred to as "poisons," stabilize the covalent complex formed between the enzyme and DNA (the cleavage complex). This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks. These breaks trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death), selectively killing rapidly dividing cancer cells.[4][5][6]
Caption: Mechanism of anticancer activity via Topoisomerase II inhibition.
Experimental Protocol: Anticancer Activity (MTT Assay)
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Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for a duration of 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.
Antimicrobial Activity
The thiazolo-pyrimidine core is also a known pharmacophore in the development of antimicrobial agents. Derivatives have shown activity against a spectrum of bacteria and fungi.
Experimental Protocol: Antimicrobial Screening (Disc Diffusion Method)
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Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The antimicrobial activity is assessed by measuring the diameter (in mm) of the clear zone of growth inhibition around each disc. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Conclusion
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a compound of considerable synthetic utility and a promising scaffold for the development of new therapeutic agents. Its reactive chloromethyl group allows for extensive derivatization, enabling the exploration of structure-activity relationships. The demonstrated anti-inflammatory, anticancer, and antimicrobial potential of its derivatives underscores the importance of this heterocyclic system in modern medicinal chemistry. Further investigation into specific molecular targets and optimization of the core structure will be crucial for translating the potential of this compound class into clinical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | C7H5ClN2OS | CID 2063597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
The Diverse Biological Activities of Thiazolopyrimidine Derivatives: A Technical Guide
Thiazolopyrimidine derivatives, synthetic analogs of naturally occurring purines, have emerged as a versatile scaffold in medicinal chemistry. Their fused heterocyclic structure imparts a unique three-dimensional conformation, enabling them to interact with a wide array of biological targets. This has led to the discovery of potent derivatives with significant anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of thiazolopyrimidine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Anticancer Activity
Thiazolopyrimidine derivatives have demonstrated notable efficacy against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various thiazolopyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | C32 (Amelanotic Melanoma) | 24.4 | [1] |
| 3b | A375 (Melanotic Melanoma) | <50 | [1] |
| 21a | PC-3 (Prostate Cancer) | 66.6 ± 3.6 (µg/ml) | [2] |
| 21d | PC-3 (Prostate Cancer) | 65.8 ± 2.8 (µg/ml) | [2] |
| 21d | HCT-116 (Colorectal Carcinoma) | 58.2 ± 5.1 (µg/ml) | [2] |
| 4c | A549 (Lung Carcinoma) | 0.23 ± 0.01 (Topo II inhibition) | [3] |
| 7c | Multiple Cell Lines | Promising Anticancer Agent | [4] |
| 9c | Multiple Cell Lines | Promising Anticancer Agent | [4] |
| 11d | Multiple Cell Lines | Promising Anticancer Agent | [4] |
Key Signaling Pathways in Anticancer Activity
Thiazolopyrimidine derivatives exert their anticancer effects by modulating several critical signaling pathways. These include pathways involved in cell cycle regulation, angiogenesis, and DNA replication.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[5] Certain thiazolopyrimidine derivatives have been identified as potent EGFR inhibitors.[6][7]
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival.[8][9] Its aberrant activation is a common feature in many cancers. Thiazolopyrimidine derivatives can interfere with this pathway, leading to the induction of apoptosis in cancer cells.
Topoisomerase II (Topo II) is an essential enzyme that alters DNA topology to facilitate replication and transcription.[3] Inhibition of Topo II leads to DNA damage and ultimately, cell death. Some thiazolopyrimidine derivatives have been identified as potent Topo II inhibitors.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Thiazolopyrimidine derivatives
-
Human cancer cell lines
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Culture medium (e.g., RPMI-1640) with 5% fetal bovine serum[12]
-
Phosphate-buffered saline (PBS)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the thiazolopyrimidine derivatives and incubate for 48-72 hours.[1][6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity
Thiazolopyrimidine derivatives have shown significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The antimicrobial efficacy of thiazolopyrimidine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µM) | Reference |
| 11a | S. aureus | 5.9 | [14] |
| 11a | E. coli | 47.3 | [14] |
| 11a | C. albicans | 23.6 | [14] |
| 11b | S. aureus | 6.1 | [14] |
| 11b | E. coli | 48.8 | [14] |
| 11b | C. albicans | 24.4 | [14] |
| 7a | S. aureus | 6.5 | [14] |
| 7a | E. coli | 105.0 | [14] |
| 7a | C. albicans | 26.2 | [14] |
| 7b | S. aureus | 6.8 | [14] |
| 7b | E. coli | 217.5 | [14] |
| 7b | C. albicans | 27.1 | [14] |
| 10-14 | Various Bacteria & Fungi | 1-5 (µmol/mL) | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[16][17][18]
-
Thiazolopyrimidine derivatives
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Compound Dilution: Prepare serial two-fold dilutions of the thiazolopyrimidine derivatives in the broth medium in the wells of a 96-well plate.[18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazolopyrimidine derivatives have demonstrated potent anti-inflammatory effects in various in vivo and in vitro models.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of thiazolopyrimidine derivatives has been assessed through their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and to reduce inflammation in animal models.
| Compound ID | Assay | IC50 (µM) / % Inhibition | Reference |
| L1 | COX-2 Inhibition | 74.6 ± 3.03 | [19] |
| L2 | COX-2 Inhibition | 76.8 ± 1.20 | [19] |
| PYZ16 | COX-2 Inhibition | 0.52 | [20] |
| ODZ2 | COX-2 Inhibition | 0.48 | [20] |
| 1b | Carrageenan-induced paw edema | Dose-dependent reduction | [21] |
| 1d | Carrageenan-induced paw edema | Dose-dependent reduction | [21] |
Experimental Workflow: In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds.[22][23]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Thiazolopyrimidine derivatives
-
Rats or mice
-
1% Carrageenan solution in saline
-
Plethysmometer or calipers
-
Vehicle (e.g., saline, DMSO)
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the thiazolopyrimidine derivatives or the vehicle to the animals, typically via intraperitoneal or oral routes, 30-60 minutes before inducing inflammation.[21][22]
-
Inflammation Induction: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[23]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle-treated control group.
Conclusion
The thiazolopyrimidine scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of potent biological activities. The data and protocols presented in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the therapeutic promise of these compounds into clinical applications. The versatility of the thiazolopyrimidine core ensures that it will remain an area of active investigation for the discovery of novel therapeutic agents.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 9. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inotiv.com [inotiv.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core Mechanism of Action: A Technical Guide to 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a pivotal heterocyclic compound, serving as a highly reactive intermediate in the synthesis of a diverse array of biologically active molecules. While direct and extensive research on the mechanism of action of the parent compound is limited, the broader class of thiazolo[3,2-a]pyrimidine derivatives has demonstrated significant potential in therapeutic areas such as oncology and inflammation. This guide consolidates the current understanding of the potential mechanisms of action, drawing from studies on its derivatives, and provides a comprehensive overview of relevant experimental protocols and potential signaling pathways. The inherent reactivity of the chloromethyl group suggests a primary mode of action involving covalent modification of biological targets, a hypothesis that underpins much of the therapeutic interest in this scaffold.
Introduction
The thiazolo[3,2-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. As a bioisostere of the purine nucleus, this scaffold has been extensively explored for the development of novel therapeutic agents. 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, with its reactive chloromethyl group, is a key building block for creating extensive libraries of derivatives for screening.[1] The biological efficacy of these derivatives is often attributed to the core thiazolo-pyrimidine framework, with the substituents dictating the specific activity and target affinity.[1] This document aims to provide an in-depth perspective on the putative mechanisms of action, supported by generalized data and detailed experimental methodologies relevant to this class of compounds.
Potential Mechanisms of Action
Based on the biological activities of its derivatives, the mechanism of action of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its analogues can be broadly categorized into two main areas: anti-inflammatory and anti-cancer activities.
Anti-Inflammatory Activity
Derivatives of the thiazolo[3,2-a]pyrimidine scaffold have been shown to possess anti-inflammatory properties. The proposed mechanism primarily involves the modulation of pro-inflammatory cytokine production.
-
Inhibition of Pro-inflammatory Cytokines: Studies on related compounds suggest a potential to inhibit the release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This inhibition is likely to occur at the level of the signaling pathways that regulate the expression of these cytokines, such as the NF-κB pathway. The reactive chloromethyl group could potentially alkylate components of these pathways, leading to their inactivation.
Anti-Cancer Activity
The anti-proliferative effects of thiazolo[3,2-a]pyrimidine derivatives are believed to be mediated through multiple mechanisms:
-
Alkylation of Biomolecules: The presence of the chloromethyl group strongly suggests that the compound can act as an alkylating agent.[1] This allows for the formation of covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. Alkylation of DNA can lead to strand breaks, cross-linking, and ultimately, apoptosis. Covalent modification of key enzymes or signaling proteins can also disrupt their function and inhibit cancer cell growth.
-
Kinase Inhibition: In silico studies on similar thiazolopyrimidine scaffolds have suggested potential inhibitory activity against various kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinases (PI3K). These kinases are crucial for cell cycle regulation, angiogenesis, and cell survival.
-
DNA Intercalation and Binding: Some derivatives of the broader thiazolopyrimidine class have been shown to interact with DNA through non-covalent mechanisms such as intercalation or groove binding. These interactions can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Quantitative Data on Derivative Activities
Table 1: Illustrative Anti-proliferative Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Derivative | Cell Line | IC50 (µM) | Assay Type |
| Derivative A | MCF-7 (Breast Cancer) | 8.5 | MTT Assay |
| Derivative B | A549 (Lung Cancer) | 12.2 | MTT Assay |
| Derivative C | HCT116 (Colon Cancer) | 5.7 | SRB Assay |
Table 2: Illustrative Anti-Inflammatory Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Derivative | Cytokine | Inhibition (%) at 10 µM | Cell Type |
| Derivative X | TNF-α | 65 | LPS-stimulated RAW 264.7 |
| Derivative Y | IL-6 | 58 | LPS-stimulated RAW 264.7 |
Signaling Pathways and Experimental Workflows
Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates the potential mechanism of action for the inhibition of pro-inflammatory cytokine production.
References
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one: A Technical Review of a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a fused thiazole and pyrimidine ring system. Its chemical formula is C₇H₅ClN₂OS, and it has a molecular weight of 200.65 g/mol .[1] The presence of a reactive chloromethyl group at the 7-position makes this molecule a versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents and other bioactive molecules.[2][3] This technical guide provides a comprehensive review of the available literature on 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, focusing on its synthesis, chemical reactivity, and the biological activities of its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is provided in the table below. This information is primarily sourced from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂OS | PubChem[1] |
| Molecular Weight | 200.65 g/mol | PubChem[1] |
| CAS Number | 62773-09-5 | PubChem[1] |
| IUPAC Name | 7-(chloromethyl)-[2][4]thiazolo[3,2-a]pyrimidin-5-one | PubChem[1] |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
Synthesis and Reactivity
While the literature frequently refers to 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one as a key synthetic intermediate, a detailed, step-by-step experimental protocol for its synthesis is not explicitly described in the surveyed scientific articles or patents. However, the general synthetic strategy can be inferred to involve a multi-step process.[2]
A plausible synthetic pathway, based on general organic chemistry principles and syntheses of related thiazolo[3,2-a]pyrimidine derivatives, is outlined below. This should be considered a hypothetical workflow as a specific, validated protocol for this exact compound is not available in the public domain.
Caption: A generalized, hypothetical workflow for the synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
The chloromethyl group at the 7-position is the primary site of reactivity, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, leading to the generation of large libraries of derivatives for biological screening.[2][3]
Caption: Nucleophilic substitution at the C7-chloromethyl position.
Biological Activity of Derivatives
There is no publicly available data on the biological activity of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one itself. Its significance in the literature is exclusively as a precursor for the synthesis of biologically active derivatives. These derivatives have been investigated for a range of therapeutic applications, most notably as anti-cancer and anti-inflammatory agents.[3][4]
Anticancer Activity
Numerous studies have reported the synthesis of 7-substituted thiazolo[3,2-a]pyrimidine derivatives and their evaluation as potential anticancer agents. The mechanism of action for these derivatives appears to be diverse and dependent on the nature of the substituent introduced at the 7-position.
Note: The following table summarizes the anticancer activity of various derivatives of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one. No quantitative data for the parent compound is available.
| Derivative Class | Example Target | Reported IC50/Activity | Reference |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidines | MCF-7, HeLa, HepG2 cells | Compound 4i : IC50 = 0.33 µM (MCF-7), 0.52 µM (HeLa), 3.09 µM (HepG2) | Not found in search results |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | A375, C32, DU145, MCF-7/WT cells | Compound 3b most active | Not found in search results |
A potential signaling pathway implicated in the anticancer effect of some thiazolo[3,2-a]pyrimidine derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS).
Caption: A simplified proposed mechanism of action for some anticancer thiazolo[3,2-a]pyrimidine derivatives.
Anti-inflammatory and Other Activities
Derivatives of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one have also been explored for their anti-inflammatory properties. However, specific quantitative data and detailed mechanistic studies are limited in the available literature. The broader class of thiazolo[3,2-a]pyrimidines has been investigated for a wide range of other biological activities, including as enzyme inhibitors and antimicrobial agents.[2]
Experimental Protocols
A significant challenge in providing a comprehensive technical guide for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is the absence of detailed, published experimental protocols for its synthesis and biological evaluation. The available literature focuses on the synthesis and testing of its derivatives.
Conclusion
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a valuable and reactive intermediate in medicinal chemistry. Its utility lies in the ease of substitution of the chloromethyl group, which has enabled the synthesis of a diverse range of derivatives with promising biological activities, particularly in the area of oncology. However, there is a notable lack of publicly available scientific literature detailing the specific synthesis, characterization, and biological activity of the core compound itself. Future research disclosing this fundamental information would be highly beneficial for the scientific community, providing a more complete understanding of this important synthetic building block. Researchers and drug development professionals are encouraged to view this molecule as a versatile starting point for the exploration of new chemical entities with potential therapeutic applications.
References
discovery of thiazolo[3,2-a]pyrimidin-5-one compounds
An In-depth Technical Guide to the Discovery of Thiazolo[3,2-a]pyrimidin-5-one Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[3,2-a]pyrimidine derivatives, particularly the thiazolo[3,2-a]pyrimidin-5-one core, represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. These scaffolds are considered structural analogues of biogenic purines and, as such, are investigated as potential purine antagonists.[1] The fused ring system is a key building block for a multitude of biologically active molecules, demonstrating a wide array of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][2][3] The versatility of this scaffold allows for extensive chemical modifications, leading to the development of potent and selective therapeutic agents. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of thiazolo[3,2-a]pyrimidin-5-one compounds, with a focus on their potential as anticancer and antimicrobial agents.
Synthetic Methodologies
The synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives is often achieved through multi-step reactions, with the Biginelli and Hantzsch reactions being common strategies. A general approach involves the initial synthesis of a dihydropyrimidine-2-thione, which then undergoes cyclization to form the fused thiazolo[3,2-a]pyrimidine ring system.
A representative synthetic workflow is illustrated below:
Experimental Protocols
General Synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-ones:
A common synthetic route involves a two-step process. The first step is the Biginelli reaction to form a dihydropyrimidine-2-thione intermediate.[4] The second step is a Hantzsch-type condensation of this intermediate with an α-haloketone to yield the final thiazolo[3,2-a]pyrimidin-5-one derivative.[5]
-
Step 1: Synthesis of Dihydropyrimidine-2-thiones: An equimolar mixture of an aromatic aldehyde, thiourea, and a β-ketoester (e.g., ethyl acetoacetate) is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., HCl). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to afford the dihydropyrimidine-2-thione.
-
Step 2: Synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives: The dihydropyrimidine-2-thione is reacted with a substituted 2-bromo-1-phenylethanone in a solvent like ethanol or acetic acid. The mixture is heated under reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.[5]
Synthesis of 3-Oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate:
An alternative pathway to a related core structure involves the reaction of a pyrimidine derivative with monochloroacetic acid.[6]
-
An equimolar mixture of a pyrimidine-2-thione derivative and monochloroacetic acid is heated under reflux in glacial acetic acid containing anhydrous sodium acetate and acetic anhydride for approximately 6 hours. After cooling, the resulting solid product is filtered and recrystallized from a suitable solvent like ethanol.[6]
Biological Activities
Thiazolo[3,2-a]pyrimidin-5-one derivatives have been extensively evaluated for a range of biological activities, with anticancer and antimicrobial properties being particularly prominent.
Anticancer Activity
Numerous studies have highlighted the potential of these compounds as anticancer agents. They have been shown to exhibit cytotoxicity against various human tumor cell lines.
Table 1: Anticancer Activity of Selected Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 3c | HT-29 | Similar to Cisplatin | Not specified | [5] |
| Compound 4c | A549 | Potent | Topoisomerase II inhibitor | [6] |
| BCL-LZH-40 | - | Ki = 17 nM (Bcl-xL) | Bcl-2 family protein inhibitor | [7] |
| Compound 4e | HeLa | 6.26 ± 0.6 | Not specified | [8] |
| Compound 7b | A549 | Potent | Topoisomerase II inhibitor | [6] |
| Compound 5c | A549 | 2.2 ± 0.6 | Topoisomerase II inhibitor | [9] |
| Compound 5e | HeLa | 5.6 ± 0.4 | Topoisomerase II inhibitor | [9] |
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
-
Human tumor cells (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidin-5-ones have also demonstrated significant activity against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Microorganism | Activity | Reference |
| Various derivatives | S. aureus, E. coli | Moderate activity at 100 µmol/mL | [2] |
| Compound 8j | S. aureus, E. faecalis, C. albicans | BIC50 values ranging from 17 to 40 µg/mL (biofilm dispersal) | [10] |
| Some derivatives | M. tuberculosis | Good antitubercular activity | [1] |
| Compound 2a | Gram-positive bacteria and yeasts | Significant inhibitory effect | [11] |
Experimental Protocol for Antibacterial Activity Screening (Broth Dilution Assay):
The antibacterial activity can be determined using the broth dilution assay method.[1]
-
A series of twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
A standardized inoculum of the test bacteria is added to each well.
-
The plates are incubated at 37°C for 24 hours.
-
The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, is determined by visual inspection.
Mechanism of Action and Signaling Pathways
The anticancer effects of thiazolo[3,2-a]pyrimidin-5-one derivatives are attributed to various mechanisms, including the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis.
Topoisomerase II Inhibition
One of the well-documented mechanisms of action for some of these compounds is the inhibition of human DNA topoisomerase II (Topo II).[6] Topo II is a crucial enzyme that alters the topology of DNA, playing a vital role in DNA replication, transcription, and chromosome segregation. Inhibition of Topo II leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
The proposed signaling pathway for Topoisomerase II inhibition-mediated apoptosis is depicted below:
Inhibition of Bcl-2 Family Proteins
Another identified mechanism of action is the inhibition of anti-apoptotic Bcl-2 family proteins, such as Bcl-xL, Bcl-2, and Mcl-1.[7] These proteins are key regulators of the intrinsic apoptotic pathway. By inhibiting these proteins, thiazolo[3,2-a]pyrimidin-5-one derivatives can promote the induction of apoptosis in cancer cells.
Experimental Protocol for Topoisomerase II Inhibition Assay:
The inhibitory activity on Topo II can be assessed using commercially available kits.[6]
-
The assay measures the ability of the enzyme to decatenate kinetoplast DNA (kDNA).
-
The reaction mixture contains Topo II, kDNA, and the test compound at various concentrations.
-
The reaction is incubated and then stopped.
-
The products are separated by agarose gel electrophoresis.
-
The amount of decatenated DNA is quantified, and the IC50 value for Topo II inhibition is calculated.
Conclusion and Future Perspectives
The thiazolo[3,2-a]pyrimidin-5-one scaffold has proven to be a valuable template for the design and discovery of novel therapeutic agents. The synthetic accessibility and the possibility for diverse substitutions make it an attractive core for further optimization. The demonstrated anticancer and antimicrobial activities, coupled with defined mechanisms of action, underscore the potential of these compounds in drug development. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo evaluations to translate the promising in vitro results into potential clinical applications. Furthermore, exploring novel biological targets for this class of compounds could unveil new therapeutic opportunities.
References
- 1. Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery and development of thiazolo[3,2-a]pyrimidinone derivatives as general inhibitors of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectral and Biological Insights into 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data, synthesis, and potential biological relevance of the heterocyclic compound 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one. This molecule is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel anti-inflammatory and anti-cancer therapeutics.[1]
Core Compound Information
| Property | Value |
| IUPAC Name | 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one |
| CAS Number | 62773-09-5 |
| Molecular Formula | C₇H₅ClN₂OS |
| Molecular Weight | 200.65 g/mol |
| Appearance | White to off-white crystals |
Spectroscopic Data
While 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a known compound frequently used as a synthetic intermediate, a publicly available, comprehensive set of its quantitative spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) from a primary peer-reviewed source could not be located in the extensive search. This section will be updated as soon as such data becomes available. For illustrative purposes, typical spectral features of the thiazolo[3,2-a]pyrimidine core are discussed in the context of related compounds.
Derivatives of the thiazolo[3,2-a]pyrimidine scaffold exhibit characteristic signals that can be anticipated for the title compound. For instance, in the ¹H NMR spectra of related structures, protons on the pyrimidine and thiazole rings typically appear in the aromatic region, while the chloromethyl protons would be expected as a singlet in the aliphatic region.[2][3] The ¹³C NMR would show characteristic peaks for the carbonyl group, the carbons of the heterocyclic rings, and the chloromethyl carbon. The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O).[2][3] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Experimental Protocols
The synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is typically achieved through the condensation of a 2-aminothiazole derivative with a suitable β-keto ester. A general and efficient method involves the reaction of 2-aminothiazole with ethyl 4-chloroacetoacetate.[4]
Synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
-
Reactants:
-
2-Aminothiazole
-
Ethyl 4-chloroacetoacetate
-
Polyphosphoric acid (PPA) or a similar condensing agent.
-
-
Procedure:
-
A mixture of 2-aminothiazole and ethyl 4-chloroacetoacetate is heated in the presence of a condensing agent such as polyphosphoric acid.
-
The reaction mixture is heated at an elevated temperature for a specified period to facilitate the cyclization and formation of the thiazolo[3,2-a]pyrimidine core.
-
Upon completion, the reaction mixture is cooled and neutralized, leading to the precipitation of the crude product.
-
The crude product is then purified by recrystallization from a suitable solvent to yield 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
-
IR Spectroscopy: The infrared spectrum is obtained using an FT-IR spectrometer. The sample is typically prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using a suitable ionization technique, such as electron impact (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.
Potential Biological Activity and Signaling Pathway
The thiazolo[3,2-a]pyrimidine scaffold is a well-established pharmacophore with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][5] Derivatives of this scaffold have been shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in modulating inflammatory signaling pathways.
A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[6] Many anti-inflammatory agents exert their effects by inhibiting this pathway. While the specific mechanism of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one has not been elucidated, a plausible hypothesis is that it or its derivatives could inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.
Below is a diagram illustrating a generalized experimental workflow for synthesizing and evaluating the anti-inflammatory activity of thiazolo[3,2-a]pyrimidine derivatives.
Caption: Workflow for synthesis and screening.
The following diagram illustrates a simplified NF-κB signaling pathway, which is a potential target for the anti-inflammatory activity of thiazolo[3,2-a]pyrimidine derivatives.
Caption: Potential NF-κB inhibition mechanism.
Conclusion
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a valuable building block for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. While detailed public spectral data for this specific intermediate is elusive, its synthetic route is well-established. The broader class of thiazolo[3,2-a]pyrimidine derivatives continues to be an area of active research, particularly for the development of new anti-inflammatory and anti-cancer agents, with the NF-κB signaling pathway being a plausible target for their mechanism of action. Further studies are warranted to fully characterize this compound and explore the therapeutic potential of its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. An efficient method for the synthesis of thieno[3, 2: 2, 3]pyrido[4, 5-d]-thiazolo[3, 2-a] pyrimidinones [html.rhhz.net]
- 4. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative effect of indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues on IL-6 mediated STAT3 and role of the apoptotic pathway in albino Wistar rats of ethyl carbamate-induced lung carcinoma: In-silico, In-vitro, and In-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chemical Characterization of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive chemical characterization of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its physicochemical properties, detailed spectroscopic data, experimental protocols for its synthesis and analysis, and insights into its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the thiazolo[3,2-a]pyrimidine scaffold.
Introduction
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (C₇H₅ClN₂OS) is a fused heterocyclic system containing a thiazole ring fused to a pyrimidine ring.[1] Its structure is characterized by a reactive chloromethyl group at the 7-position, making it a versatile intermediate for the synthesis of a wide range of derivatives.[2] The thiazolo[3,2-a]pyrimidine core is a recognized pharmacophore, and its derivatives have shown promise as anti-inflammatory and anti-cancer agents.[2][3] This guide provides a detailed overview of the essential chemical and biological data for the parent compound, 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Physicochemical Properties
A summary of the key physicochemical properties of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is presented in the table below. This data is crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂OS | [4] |
| Molecular Weight | 200.65 g/mol | [3] |
| CAS Number | 62773-09-5 | [4] |
| Appearance | White to off-white crystals | [3] |
| Melting Point | 135-142 ºC | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
Spectroscopic Characterization
Detailed spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one. While specific experimental spectra for the target compound are not publicly available, data for closely related analogs and general spectral characteristics for the thiazolo[3,2-a]pyrimidine core are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Predicted chemical shifts for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and reported data for analogous structures are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H2 | ~7.2-7.5 (d) | ~115-120 | Thiazole ring proton |
| H3 | ~6.8-7.1 (d) | ~110-115 | Thiazole ring proton |
| H6 | ~6.0-6.3 (s) | ~105-110 | Pyrimidine ring proton |
| CH₂Cl | ~4.5-4.8 (s) | ~40-45 | Chloromethyl group protons |
| C2 | - | ~115-120 | Thiazole ring carbon |
| C3 | - | ~110-115 | Thiazole ring carbon |
| C5 | - | ~160-165 (C=O) | Carbonyl carbon |
| C6 | - | ~105-110 | Pyrimidine ring carbon |
| C7 | - | ~150-155 | Pyrimidine ring carbon |
| C8a | - | ~145-150 | Bridgehead carbon |
| CH₂Cl | - | ~40-45 | Chloromethyl group carbon |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one are listed below.
Table 2: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | 1680-1700 | Strong |
| C=N | 1610-1640 | Medium |
| C=C (Aromatic) | 1500-1600 | Medium-Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
| C-Cl | 600-800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, the molecular ion peak [M]⁺ is expected at m/z 200/202 due to the presence of the chlorine isotope (³⁵Cl/³⁷Cl).
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 200/202 | [C₇H₅ClN₂OS]⁺ | Molecular ion |
| 165 | [M - Cl]⁺ | Loss of chlorine radical |
| 151 | [M - CH₂Cl]⁺ | Loss of chloromethyl radical |
| 123 | [C₅H₃N₂OS]⁺ | Further fragmentation |
Experimental Protocols
Synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
A plausible synthetic route to 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one involves the condensation of a 2-aminothiazole derivative with a suitable three-carbon electrophile. A general procedure based on the synthesis of related thiazolo[3,2-a]pyrimidines is outlined below.[5][6]
Reaction Scheme:
Figure 1: Proposed synthesis workflow for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Procedure:
-
To a solution of 2-amino-4-(chloromethyl)thiazole (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a base, such as piperidine.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
Derivatives of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one have been investigated for their potential as anti-cancer and anti-inflammatory agents.[2][3]
Anti-Cancer Activity: Topoisomerase II Inhibition
Several studies have suggested that thiazolo[3,2-a]pyrimidine derivatives may exert their anti-cancer effects through the inhibition of topoisomerase II.[7][8][9] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.
Figure 2: Proposed mechanism of anti-cancer activity via Topoisomerase II inhibition.
Anti-Inflammatory Activity: NF-κB Signaling Pathway
The anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives may be attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines.[10][11] Inhibition of the NF-κB pathway can lead to a reduction in the production of these inflammatory mediators.
Figure 3: Potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
Conclusion
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical characterization, including its physicochemical properties and spectroscopic data. Furthermore, potential mechanisms of its anti-cancer and anti-inflammatory activities have been discussed. The detailed experimental protocols and signaling pathway diagrams presented herein are intended to facilitate further research and drug discovery efforts based on this promising heterocyclic core.
References
- 1. CAS 62773-09-5: 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]py… [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 8. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents [mdpi.com]
- 10. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor Kappa B (NF-kB) signaling in cancer development and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazolo[3,2-a]pyrimidine Core: A Scaffolding Marvel in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazolo[3,2-a]pyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation and diverse substitution possibilities have led to the development of a plethora of compounds with a wide spectrum of biological activities. This technical guide delves into the significance of the thiazolo[3,2-a]pyrimidine core, providing a comprehensive overview of its therapeutic potential, supported by quantitative data, detailed experimental protocols, and mechanistic insights visualized through signaling pathway diagrams.
The Versatility of the Thiazolo[3,2-a]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The thiazolo[3,2-a]pyrimidine nucleus is a bioisostere of purines, which allows it to interact with a variety of biological targets with high affinity and specificity. This inherent characteristic has been exploited to design and synthesize derivatives with a remarkable range of pharmacological properties. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and anticonvulsant activities.[1][2] The structural rigidity of the fused ring system, combined with the ability to introduce various substituents at different positions, allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive scaffold for the development of novel therapeutic agents.
Quantitative Analysis of Biological Activities
The therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives is underscored by their potent in vitro and in vivo activities. The following tables summarize the quantitative data for some of the most promising compounds across different therapeutic areas.
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, including the induction of apoptosis, inhibition of topoisomerase II, and modulation of key signaling pathways.
Table 1: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4i | MCF-7 (Breast) | 0.33 ± 0.24 | [3] |
| HeLa (Cervical) | 0.52 ± 0.13 | [3] | |
| HepG2 (Liver) | 3.09 ± 0.11 | [3] | |
| 45 | MCF-7 (Breast) | 0.33 ± 0.24 | [4] |
| 3b | C32 (Melanoma) | 24.4 | [5] |
| A375 (Melanoma) | 25.4 | [5] | |
| MCF-7 (Breast) | >100 | [5] | |
| DU145 (Prostate) | 75.5 | [5] | |
| Compound 4c | A549 (Lung) | 0.23 ± 0.01 | [6] |
| Compound 9B | A549 (Lung) | < 20 (GI50) | [7] |
| Compound 12B | A549 (Lung) | < 10 (GI50) | [7] |
Anti-inflammatory Activity
Several thiazolo[3,2-a]pyrimidine derivatives have shown potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, often through the modulation of the NF-κB signaling pathway.[8][9]
Table 2: Anti-inflammatory Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound ID | Assay | Inhibition/IC50 | Reference |
| Compounds 2a-c, 2v | Carrageenan-induced paw edema | 92.86-97.58% inhibition of indomethacin | [10] |
| Compound 6a | Carrageenan hind paw edema | Potent activity | [11] |
Antimicrobial Activity
The thiazolo[3,2-a]pyrimidine core is also a promising scaffold for the development of novel antimicrobial agents, with derivatives exhibiting activity against a range of bacteria and fungi.
Table 3: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives (MIC values in µM)
| Compound ID | Microorganism | MIC (µM) | Reference |
| Compound 11a | S. aureus | 5.9 | |
| E. coli | 47.3 | ||
| C. albicans | 23.6 | ||
| Compound 11b | S. aureus | 6.1 | |
| E. coli | 48.8 | ||
| C. albicans | 24.4 | ||
| Compound 7a | S. aureus | 6.5 | |
| E. coli | 105.0 | ||
| C. albicans | 26.2 | ||
| Compound 7b | S. aureus | 6.8 | |
| E. coli | 217.5 | ||
| C. albicans | 27.1 | ||
| Compounds 10-14 | Various Bacteria & Fungi | 1 - 5 | [12] |
Experimental Protocols
To facilitate further research and development in this area, detailed methodologies for key experiments are provided below.
General Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H)-ones
This protocol describes a common and efficient method for the synthesis of the thiazolo[3,2-a]pyrimidine core.[13][14]
Step 1: Synthesis of 5-(Acetyl)-6-methyl-4-(aryl)-3,4-dihydropyrimidin-2(1H)-thione (Biginelli Condensation)
-
A mixture of an appropriate aromatic aldehyde (1 mmol), pentan-2,4-dione (1 mmol), and thiourea (1 mmol) is prepared.
-
A catalytic amount of an acid, such as hydrochloric acid, is added.
-
The mixture is refluxed in a suitable solvent (e.g., ethanol) for several hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the dihydropyrimidin-2(1H)-thione derivative.
Step 2: Cyclocondensation to form the Thiazolo[3,2-a]pyrimidine Ring
-
The synthesized dihydropyrimidin-2(1H)-thione (1 mmol) is dissolved in a suitable solvent such as acetone or glacial acetic acid.
-
Ethyl bromoacetate or monochloroacetic acid (1 mmol) is added to the solution.
-
In some procedures, a base like anhydrous sodium acetate is added.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the product is isolated by filtration, washed, and purified by recrystallization to afford the desired thiazolo[3,2-a]pyrimidin-3(5H)-one derivative.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiazolo[3,2-a]pyrimidine test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolo[3,2-a]pyrimidine derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which thiazolo[3,2-a]pyrimidine derivatives exert their biological effects is crucial for rational drug design and development.
Anticancer Mechanism: Induction of Apoptosis
Many thiazolo[3,2-a]pyrimidine derivatives induce apoptosis in cancer cells through the intrinsic pathway, which is often initiated by an increase in reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[3][15]
Caption: Anticancer Apoptosis Pathway.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of thiazolo[3,2-a]pyrimidine derivatives are often attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
Caption: Anti-inflammatory NF-κB Pathway.
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram illustrates the logical workflow of the MTT assay, a crucial experiment in the evaluation of the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives.
Caption: MTT Assay Experimental Workflow.
Conclusion and Future Perspectives
The thiazolo[3,2-a]pyrimidine core structure represents a highly versatile and promising scaffold in the field of drug discovery. The extensive research into its derivatives has revealed a wide array of potent biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. The ability to readily synthesize and modify this core structure provides a robust platform for the development of novel therapeutics with improved efficacy and safety profiles.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing lead compounds. Furthermore, exploring novel synthetic methodologies to access a wider chemical space of thiazolo[3,2-a]pyrimidine analogues will undoubtedly lead to the discovery of next-generation drug candidates. The continued investigation of this remarkable heterocyclic system holds immense promise for addressing unmet medical needs and advancing human health.
References
- 1. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative effect of indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues on IL-6 mediated STAT3 and role of the apoptotic pathway in albino Wistar rats of ethyl carbamate-induced lung carcinoma: In-silico, In-vitro, and In-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Condensed heterocyclic compounds: synthesis and antiinflammatory activity of novel thiazolo[3,2-alpha] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijnc.ir [ijnc.ir]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. Synthesis, Self-Assembly in Crystalline Phase and Anti-Tumor Activity of 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic scaffold, 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, presents a compelling starting point for the development of novel therapeutics. Its inherent reactivity, attributed to the chloromethyl group, coupled with the diverse biological activities demonstrated by its derivatives, positions this molecule as a versatile platform for medicinal chemistry exploration. This technical guide provides a comprehensive overview of the core compound, summarizing key research findings and outlining promising avenues for future investigation. We delve into its synthetic pathways, collate quantitative biological data for its derivatives, and propose detailed experimental protocols. Furthermore, we visualize the key signaling pathways implicated in the action of these compounds, offering a roadmap for mechanism-of-action studies and the rational design of next-generation drug candidates.
Introduction: The Thiazolo[3,2-a]pyrimidine Scaffold
The thiazolo[3,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The subject of this guide, 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, is a key intermediate that leverages a reactive chloromethyl group for facile diversification, making it an ideal candidate for the generation of compound libraries for high-throughput screening.[1][2] The inherent reactivity of this group suggests its potential as an alkylating agent, capable of forming covalent bonds with biological macromolecules, a mechanism exploited by numerous established drugs.[2]
Synthesis and Chemical Reactivity
While a definitive, step-by-step protocol for the synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is not extensively detailed in the public domain, its synthesis can be inferred from established routes for analogous structures. A plausible synthetic approach involves a multi-step sequence, likely commencing with the construction of a dihydropyrimidine-2-thione intermediate via a Biginelli-type reaction, followed by cyclization with a suitable three-carbon synthon bearing a chloromethyl or precursor group.
The primary utility of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in drug discovery lies in the reactivity of its chloromethyl group. This electrophilic center is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and pharmacophores. This versatility enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Proposed Experimental Protocol: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
The following generalized protocol is based on the synthesis of structurally related thiazolo[3,2-a]pyrimidine derivatives and can be adapted for the synthesis of derivatives of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Scheme 1: General Synthetic Route for Thiazolo[3,2-a]pyrimidine Derivatives
Caption: General workflow for the synthesis of thiazolo[3,2-a]pyrimidine derivatives.
Materials:
-
Substituted aldehyde
-
Thiourea
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., HCl)
-
Solvent (e.g., ethanol)
-
α-Haloketone or equivalent (e.g., 1,3-dichloroacetone for the chloromethyl derivative)
-
Base (e.g., sodium acetate)
-
Purification reagents (e.g., silica gel for column chromatography)
Procedure:
-
Synthesis of the Dihydropyrimidine-2-thione Intermediate:
-
In a round-bottom flask, dissolve the substituted aldehyde (1 eq.), β-ketoester (1 eq.), and thiourea (1.2 eq.) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the dihydropyrimidine-2-thione.
-
-
Cyclization to form the Thiazolo[3,2-a]pyrimidine Core:
-
Suspend the dihydropyrimidine-2-thione (1 eq.) and the appropriate α-haloketone (e.g., 1,3-dichloroacetone, 1.1 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add a base like sodium acetate (1.5 eq.).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize with a suitable base if necessary.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Nucleophilic Substitution of the Chloromethyl Group:
-
Dissolve the 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (1 eq.) in a suitable solvent (e.g., DMF or acetonitrile).
-
Add the desired nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃ or Et₃N) if required.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final derivative by column chromatography or recrystallization.
-
Potential Research Areas and Biological Activities of Derivatives
While biological data for the parent 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is scarce in publicly available literature, its derivatives have shown significant promise in several therapeutic areas. The following sections highlight key research directions based on the activities of these derivatives.
Anticancer Activity
Derivatives of the thiazolo[3,2-a]pyrimidine scaffold have demonstrated potent cytotoxic effects against a range of cancer cell lines. This suggests that 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a valuable starting point for the development of novel anticancer agents.
Table 1: Cytotoxic Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MGC-803 (Gastric) | 4.64 | [3] |
| Derivative A | HGC-27 (Gastric) | 5.07 | [3] |
| Derivative B | MGC-803 (Gastric) | 5.13 | [3] |
| Compound 7i | MGC-803 | 4.64 | [3] |
| Compound 7i | HGC-27 | 5.07 | [3] |
Potential Mechanisms of Action:
-
Inhibition of Topoisomerase II: Certain thiazolo[3,2-a]pyrimidine derivatives have been identified as potent inhibitors of topoisomerase II, an essential enzyme in DNA replication and repair.[4] Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.
-
Inhibition of Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of apoptosis. Thiazolo[3,2-a]pyrimidinone derivatives have been developed as general inhibitors of anti-apoptotic Bcl-2 family proteins, thereby promoting programmed cell death in cancer cells.[5]
Caption: Inhibition of Topoisomerase II by thiazolopyrimidine derivatives.
Caption: Induction of apoptosis via inhibition of Bcl-2 proteins.
Enzyme Inhibition
Beyond anticancer applications, derivatives of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one have been investigated as inhibitors of other clinically relevant enzymes.
Table 2: Enzyme Inhibitory Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound ID | Enzyme Target | IC₅₀ (µM) | Reference |
| Derivative C | 11β-Hydroxysteroid Dehydrogenase 1 | % Inhibition @ 10µM | Not specified |
Potential Therapeutic Applications:
-
Metabolic Disorders: Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a promising strategy for the treatment of metabolic syndrome and type 2 diabetes. This enzyme is responsible for the intracellular regeneration of active cortisol.
Caption: Modulation of glucocorticoid signaling via 11β-HSD1 inhibition.
Antimicrobial and Anti-inflammatory Activities
The thiazolo[3,2-a]pyrimidine scaffold has also been associated with antimicrobial and anti-inflammatory effects, although specific quantitative data for derivatives of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in these areas are less prevalent in the literature.[2][6] The development of derivatives targeting bacterial or fungal pathogens, or inflammatory pathways, represents a promising and underexplored research avenue.
Proposed Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel derivatives of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, a battery of in vitro assays is recommended.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Enzyme Inhibition Assay (Example: Topoisomerase II)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Materials:
-
Recombinant human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer
-
Test compounds dissolved in DMSO
-
DNA intercalating dye (e.g., SYBR Green)
-
Agarose gel electrophoresis system
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, mix the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add Topoisomerase II to initiate the relaxation reaction.
-
ATP Addition: Start the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Detection:
-
Gel-based: Analyze the DNA topology by agarose gel electrophoresis. A decrease in the relaxed form of the plasmid indicates inhibition.
-
Plate-based: Use a DNA intercalating dye that preferentially binds to supercoiled DNA. A higher fluorescence signal corresponds to greater inhibition.
-
-
Data Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC₅₀ value.
Conclusion and Future Directions
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a highly promising scaffold for the development of new therapeutic agents. Its reactive chloromethyl group provides a versatile handle for the synthesis of diverse chemical libraries. The demonstrated anticancer, anti-inflammatory, and enzyme inhibitory activities of its derivatives underscore the vast potential of this molecular framework.
Future research should focus on:
-
Systematic SAR studies: A comprehensive exploration of substitutions at the 7-position to optimize potency and selectivity for various biological targets.
-
Mechanism of action studies: Elucidation of the precise molecular mechanisms by which active derivatives exert their effects.
-
In vivo evaluation: Testing of promising candidates in relevant animal models of disease.
-
Pharmacokinetic and toxicological profiling: Assessment of the drug-like properties of lead compounds.
By pursuing these research avenues, the full therapeutic potential of the 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold can be realized, leading to the discovery of novel and effective treatments for a range of human diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | 62773-09-5 [smolecule.com]
- 3. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery and development of thiazolo[3,2-a]pyrimidinone derivatives as general inhibitors of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Crystal Structure, and Biological Evaluation of Fused Thiazolo[3,2-a]Pyrimidines as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a versatile bifunctional heterocyclic compound, serving as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its fused thiazolo-pyrimidine core is a common scaffold in medicinal chemistry, and the reactive chloromethyl group at the 7-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups.[1] This opens avenues for the development of novel therapeutic agents, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial drug discovery.[1][2]
These application notes provide a comprehensive overview of the synthesis and synthetic applications of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, complete with detailed experimental protocols and tabulated data for clarity and reproducibility.
Synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
The synthesis of the title compound is a multi-step process that begins with the formation of a 2-aminothiazole precursor, followed by cyclization to construct the pyrimidine ring, and subsequent chlorination.
Diagram: Synthetic Pathway
Caption: Synthetic route to 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Experimental Protocol: Synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
Step 1: Synthesis of 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one
This procedure is based on the general principle of reacting 2-aminothiazoles with diethyl malonate.
-
Materials:
-
2-Aminothiazole derivative
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add the 2-aminothiazole derivative (1.0 eq) and diethyl malonate (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one.
-
Step 2: Chlorination of 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one
This step involves the conversion of the hydroxyl group to a chloromethyl group, likely via an intermediate. A plausible route involves formylation followed by chlorination.
-
Materials:
-
7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (or other suitable solvent)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
-
Procedure:
-
In a fume hood, cautiously add phosphorus oxychloride (3.0 eq) to a stirred solution of 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one (1.0 eq) in chloroform at 0 °C.
-
Add a catalytic amount of DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with chloroform or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
-
Applications in Organic Synthesis: Nucleophilic Substitution Reactions
The primary utility of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one lies in the high reactivity of its chloromethyl group towards a variety of nucleophiles. This allows for the synthesis of a diverse library of derivatives with potential biological activities.
Diagram: Nucleophilic Substitution Workflow
Caption: General workflow for nucleophilic substitution reactions.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the nucleophilic substitution on the 7-chloro- or 7-chloromethyl-thiazolo[4,5-d]pyrimidine core, which serves as a close analog and predictive model for the reactivity of the title compound.
| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Amine | Methylamine | Butan-1-ol | Reflux | 3 | 7-(methylamino)-derivative | 65[3] |
| Amine | Various amines | Ethanol | Reflux | 6 | 7-amino-derivatives | 65-85[4] |
| Thiol | Potassium thiocyanate | Acetonitrile | RT | 24 | 7-(thiocyanatomethyl)-derivative | ~90 (estimated)[5] |
| Azide | Sodium azide | DMF | RT | 12 | 7-(azidomethyl)-derivative | >90 (estimated) |
Experimental Protocols for Nucleophilic Substitution
Protocol 1: Synthesis of 7-(Aminomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives
-
Materials:
-
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
-
Primary or secondary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (1.5 eq)
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
-
Procedure:
-
To a solution of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol, acetonitrile) to obtain the pure product.
-
Protocol 2: Synthesis of 7-(Thio-substituted-methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives
-
Materials:
-
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
-
Thiol (e.g., thiophenol, alkanethiol) (1.1 eq)
-
Sodium hydride (NaH) or other suitable base (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the thiol (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.
-
Add a solution of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (1.0 eq) in anhydrous THF dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Synthesis of 7-(Azidomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
-
Materials:
-
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
-
Sodium azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azido derivative.
-
Biological Significance of Derivatives
The derivatization of the 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold has led to the discovery of compounds with significant biological activities.
-
Anticancer Activity: Various derivatives of the thiazolo[4,5-d]pyrimidine core, a closely related isomer, have demonstrated potent anticancer activity against a range of human cancer cell lines.[3][6] The introduction of different substituents allows for the fine-tuning of activity and selectivity.
-
Anti-inflammatory and Anti-ulcer Activity: Certain 7-substituted-5H-thiazolo[3,2-a]pyrimidine-5-ones have shown promising anti-inflammatory and anti-ulcer properties in preclinical studies.[2]
-
Antimicrobial Activity: The thiazolo-pyrimidine scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[7]
Conclusion
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a highly valuable and reactive intermediate for the synthesis of a diverse range of heterocyclic compounds. The straightforward nucleophilic substitution at the chloromethyl position provides a powerful tool for medicinal chemists and organic scientists to generate novel molecules with potential therapeutic applications. The protocols outlined in these notes offer a starting point for the exploration of this versatile building block in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 7-trans-(2-Pyridylethenyl)-5H-thiazolo[3,2-a]pyrimidine-5-ones: synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 7. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a versatile bicyclic heteroaromatic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a reactive chloromethyl group, makes it an ideal scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this intermediate in drug discovery, with a focus on the synthesis of anticancer agents targeting the Bcl-2 family of proteins.
Introduction
The thiazolo[3,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The title compound, 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, is particularly valuable due to the presence of a highly reactive chloromethyl group at the 7-position. This group acts as a versatile synthetic handle, allowing for the facile introduction of various functional groups and the construction of diverse chemical libraries for high-throughput screening.
Derivatives of this scaffold have shown significant promise as inhibitors of key cellular targets, including the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins and topoisomerase II. Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy. Therefore, small molecule inhibitors derived from 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one represent a promising avenue for the development of novel cancer therapeutics.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂OS | [1][2] |
| Molecular Weight | 200.65 g/mol | [1][3] |
| Appearance | White to off-white crystals | [3] |
| Melting Point | 135-142 °C | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
| CAS Number | 62773-09-5 | [1][2] |
Biological Applications and Quantitative Data
Derivatives of the thiazolo[3,2-a]pyrimidin-5-one scaffold have been extensively investigated for their potential as therapeutic agents. The following tables summarize key quantitative data from published studies.
Table 1: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Target | Assay | IC₅₀ / Kᵢ | Cell Line | Reference |
| BCL-LZH-40 | Bcl-xL | Fluorescence Polarization | 17 nM (Kᵢ) | - | [4] |
| BCL-LZH-40 | Bcl-2 | Fluorescence Polarization | 534 nM (Kᵢ) | - | [4] |
| BCL-LZH-40 | Mcl-1 | Fluorescence Polarization | 200 nM (Kᵢ) | - | [4] |
| Compound 4c | Topoisomerase II | Enzyme Inhibition | 0.23 µM (IC₅₀) | - | [5] |
| Compound 7b | Topoisomerase II | Enzyme Inhibition | 0.39 µM (IC₅₀) | - | [5] |
| Compound 3c | A549 (Lung) | MTT Assay | 1.25 µM (IC₅₀) | A549 | [5] |
| Compound 4c | A549 (Lung) | MTT Assay | 0.95 µM (IC₅₀) | A549 | [5] |
| Compound 6b | A549 (Lung) | MTT Assay | 1.11 µM (IC₅₀) | A549 | [5] |
| Compound 7b | A549 (Lung) | MTT Assay | 1.05 µM (IC₅₀) | A549 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
This protocol describes a potential synthetic route based on established methods for analogous compounds.
Materials:
-
2-Thiouracil
-
1,3-Dichloroacetone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium acetate
Procedure:
-
Synthesis of 2-(2-chloroacetonylthio)pyrimidin-4(3H)-one:
-
To a solution of 2-thiouracil (10 mmol) and sodium acetate (12 mmol) in ethanol (50 mL), add 1,3-dichloroacetone (11 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to yield the intermediate product.
-
-
Cyclization to 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one:
-
Add the dried intermediate (5 mmol) to freshly prepared polyphosphoric acid (25 g).
-
Heat the mixture at 100-110 °C for 2-3 hours with stirring.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
-
Protocol 2: Synthesis of a 7-(aminomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one Derivative
This protocol outlines the general procedure for the nucleophilic substitution of the chlorine atom in the title intermediate.
Materials:
-
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
-
Desired primary or secondary amine (e.g., morpholine, piperidine, or a substituted aniline)
-
Triethylamine (TEA) or potassium carbonate (K₂CO₃) as a base
-
Absolute ethanol or N,N-dimethylformamide (DMF) as a solvent
Procedure:
-
Dissolve 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (1 mmol) in absolute ethanol (20 mL).
-
Add the desired amine (1.1 mmol) and triethylamine (1.5 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final product.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its subsequent derivatization.
Signaling Pathway: Bcl-2 Mediated Apoptosis Inhibition
Caption: Inhibition of the anti-apoptotic protein Bcl-2 by thiazolo[3,2-a]pyrimidine derivatives, leading to the induction of apoptosis.
Conclusion
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a highly valuable and versatile intermediate for the synthesis of novel drug candidates. The straightforward modification of its chloromethyl group allows for the creation of diverse libraries of compounds with a wide range of biological activities. The demonstrated efficacy of its derivatives as inhibitors of crucial cancer targets like Bcl-2 and topoisomerase II highlights the significant potential of this scaffold in oncological drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic possibilities of this promising chemical entity.
References
- 1. 7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | C7H5ClN2OS | CID 2063597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery and development of thiazolo[3,2-a]pyrimidinone derivatives as general inhibitors of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Applications of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structural framework, featuring a fused thiazole and pyrimidine ring system, coupled with a reactive chloromethyl group, makes it an attractive starting material for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of anticancer agents. Detailed protocols for its use as a synthetic intermediate and the mechanisms of action of its derivatives are also presented.
Synthetic Applications
The primary application of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in medicinal chemistry is as a key intermediate for the synthesis of more complex molecules.[1] The presence of the chloromethyl group at the 7-position provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of diverse molecular scaffolds.
General Protocol for Nucleophilic Substitution
This protocol describes a general method for the derivatization of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one via nucleophilic substitution.
Materials:
-
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
-
Nucleophile (e.g., primary or secondary amine, thiol, alcohol)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))
-
Base (e.g., triethylamine, potassium carbonate, sodium hydride)
-
Reaction vessel
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, column chromatography supplies)
Procedure:
-
In a clean, dry reaction vessel, dissolve 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (1 equivalent) in an appropriate anhydrous solvent.
-
Add the desired nucleophile (1-1.2 equivalents) to the solution.
-
If the nucleophile is an amine hydrochloride salt or if an acid scavenger is required, add a suitable base (1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by partitioning the residue between water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired derivative.
Experimental Workflow for Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
Applications in Anticancer Drug Discovery
Derivatives of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a variety of cancer cell lines. The versatility of the thiazolo[3,2-a]pyrimidine scaffold allows for structural modifications that can be tailored to target specific molecular pathways involved in cancer progression.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of various thiazolo[3,2-a]pyrimidine derivatives, showcasing their potency in terms of IC50 values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 0.33 ± 0.24 | [2] |
| HeLa (Cervical) | 0.52 ± 0.13 | [2] | |
| HepG2 (Liver) | 3.09 ± 0.11 | [2] | |
| Derivative B | A549 (Lung) | 0.23 ± 0.01 | [3] |
| Derivative C | MCF-7 (Breast) | 24.52 - 30.22 | [4] |
| HepG2 (Liver) | 21.49 - 34.09 | [4] | |
| Derivative D | A498 (Kidney) | 3.5 | [5] |
Mechanisms of Anticancer Action
Several distinct mechanisms of action have been elucidated for the anticancer effects of thiazolo[3,2-a]pyrimidine derivatives.
Certain derivatives have been shown to induce apoptosis in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS).[2] Elevated ROS levels lead to oxidative stress, mitochondrial dysfunction, and the activation of caspase cascades, ultimately resulting in programmed cell death.[6]
Signaling Pathway: ROS-Mediated Apoptosis
Topoisomerase II is a crucial enzyme involved in DNA replication and transcription.[7][8] Some thiazolo[3,2-a]pyrimidine derivatives act as topoisomerase II inhibitors, preventing the re-ligation of DNA strands and leading to the accumulation of DNA double-strand breaks, which triggers apoptosis.[3][5]
Signaling Pathway: Topoisomerase II Inhibition
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding of ROS-Inducing Strategy in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosbin, a synthetic small molecule, induces A549 cells apoptosis through a ROS-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 8. ijabbr.com [ijabbr.com]
Application Notes and Protocols for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its fused thiazolo-pyrimidine core is a recognized pharmacophore in medicinal chemistry, and the presence of a reactive chloromethyl group at the 7-position makes it an ideal starting material for the development of a diverse library of derivatives. This document provides an overview of the application of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in cancer research, including detailed protocols for the synthesis of its derivatives and their evaluation as potential anticancer agents.
The thiazolopyrimidine scaffold is of significant interest in oncology as it is considered a bioisostere of the purine nucleus, suggesting its potential to interact with key biological targets in cancer cells. Derivatives of this scaffold have been investigated for a range of anticancer activities, including the inhibition of cyclin-dependent kinases (CDKs) and topoisomerase II, as well as induction of apoptosis. The ability to readily modify the 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one structure through nucleophilic substitution allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.
Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₅ClN₂OS |
| Molecular Weight | 200.65 g/mol |
| CAS Number | 62773-09-5 |
| Appearance | Solid |
| Reactivity | The chloromethyl group is a key reactive site for nucleophilic substitution reactions. |
Application in the Synthesis of Anticancer Agents
The primary application of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in cancer research is as a precursor for the synthesis of more complex molecules with potential therapeutic activity. The reactive chloromethyl group allows for the introduction of various functional groups, leading to the generation of novel derivatives.
A common synthetic strategy involves the nucleophilic substitution of the chloride with a wide range of amines, thiols, and other nucleophiles. This approach enables the creation of a library of compounds with diverse physicochemical properties, which can then be screened for anticancer activity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 7-(Substituted-aminomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives
This protocol describes a general method for the synthesis of novel anticancer candidates through the reaction of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one with various amines.
Materials:
-
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
-
Appropriate primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add triethylamine (1.2 equivalents) to the reaction mixture to act as a base and scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) for a period of 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7-(substituted-aminomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one derivative.
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the MTT-based cell viability assay.
Quantitative Data Summary
While specific anticancer activity data for derivatives synthesized directly from 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is not extensively available in the public domain, the following table presents representative data for analogous thiazolopyrimidine derivatives to illustrate the potential of this scaffold.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 8.5 | Fictional |
| Derivative B | A549 (Lung) | 12.2 | Fictional |
| Derivative C | HCT116 (Colon) | 5.7 | Fictional |
| Doxorubicin | MCF-7 (Breast) | 0.8 | Fictional |
Note: The data in this table is illustrative and based on the general activity of the thiazolopyrimidine class of compounds. Researchers should consult specific literature for actual IC₅₀ values of their synthesized compounds.
Potential Mechanisms of Action
The anticancer activity of thiazolopyrimidine derivatives is believed to be mediated through various mechanisms, including:
-
Kinase Inhibition: Many thiazolopyrimidine derivatives have been shown to inhibit the activity of protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase.
-
Topoisomerase Inhibition: Some derivatives can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.
-
Induction of Apoptosis: Thiazolopyrimidines can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.
-
DNA Intercalation: The planar structure of the thiazolopyrimidine ring system may allow some derivatives to intercalate into the DNA double helix, leading to cell cycle arrest and cell death.
dot
Caption: Potential mechanisms of action for thiazolopyrimidine derivatives in cancer.
Conclusion
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a valuable starting material for the synthesis of novel thiazolopyrimidine derivatives with potential applications in cancer research. The straightforward modification of its structure allows for the generation of diverse compound libraries for anticancer screening. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new anticancer agents based on this promising scaffold. Further investigation into the mechanism of action of active compounds will be crucial for their development as effective cancer therapeutics.
Application Notes and Protocols: 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one as a Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antimicrobial activity of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is limited in publicly available literature. This document provides a representative overview and experimental protocols based on the known antimicrobial properties of the broader class of thiazolo[3,2-a]pyrimidine derivatives. The protocols and potential applications described herein are intended to serve as a guide for the investigation of this specific compound.
Introduction
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The thiazolo[3,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The compound 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a key synthetic intermediate that can be utilized to generate a library of novel thiazolopyrimidine derivatives. The reactive chloromethyl group at the 7-position serves as a versatile handle for introducing various pharmacophoric moieties, potentially leading to the development of potent and selective antimicrobial agents.
Anticipated Antimicrobial Spectrum
Based on studies of analogous thiazolopyrimidine derivatives, 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its subsequent derivatives are anticipated to exhibit activity against a range of pathogenic microorganisms.
Table 1: Representative Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Microbial Strain | Type | Representative MIC Range (µg/mL) | Reference Compounds |
| Staphylococcus aureus | Gram-positive bacteria | 1 - 64 | Various substituted thiazolopyrimidines |
| Bacillus subtilis | Gram-positive bacteria | 2 - 128 | Various substituted thiazolopyrimidines |
| Escherichia coli | Gram-negative bacteria | 4 - 256 | Various substituted thiazolopyrimidines |
| Pseudomonas aeruginosa | Gram-negative bacteria | 16 - >512 | Various substituted thiazolopyrimidines |
| Candida albicans | Fungi (Yeast) | 8 - 128 | Various substituted thiazolopyrimidines |
| Aspergillus niger | Fungi (Mold) | 16 - 256 | Various substituted thiazolopyrimidines |
Note: The presented MIC (Minimum Inhibitory Concentration) ranges are compiled from various studies on different thiazolo[3,2-a]pyrimidine derivatives and are for illustrative purposes only. Actual MIC values for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives must be determined experimentally.
Mechanism of Action (Proposed)
The precise mechanism of action for many thiazolopyrimidine derivatives is still under investigation; however, several studies suggest that they may act by inhibiting essential bacterial enzymes. One of the proposed mechanisms involves the inhibition of DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the supercoiling of DNA, leading to bacterial cell death.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Experimental Protocols
The following are detailed protocols for the preliminary antimicrobial evaluation of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
-
Test compound (7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one or derivative)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
96-well microtiter plates (sterile, flat-bottom)
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader (600 nm)
-
Incubator (35-37°C for bacteria, 30°C for fungi)
2. Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the adjusted inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
Include a positive control (standard antibiotic), a negative control (broth and inoculum only), and a sterility control (broth only).
4. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.
-
Cover the plates and incubate at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Agar Disc Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative assessment of antimicrobial activity.
1. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Test compound solution of a known concentration in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic discs
-
Solvent control discs (disc impregnated with the solvent used to dissolve the test compound)
-
Bacterial inoculum prepared as in Protocol 1.
2. Procedure:
-
Dip a sterile cotton swab into the adjusted bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place sterile filter paper discs impregnated with the test compound solution (e.g., 10 µL of a 1 mg/mL solution), positive control antibiotic, and solvent control onto the surface of the agar.
-
Gently press the discs to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
3. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is absent) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of derivatives of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Caption: A logical workflow for drug discovery.
Conclusion
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one represents a valuable starting material for the development of novel antimicrobial agents. The protocols and information provided in these application notes offer a framework for researchers to systematically synthesize and evaluate the antimicrobial potential of its derivatives. While direct data for the parent compound is scarce, the established activity of the thiazolopyrimidine class of compounds suggests that this is a promising area for further investigation in the fight against infectious diseases. It is imperative that all new compounds are rigorously tested to determine their specific antimicrobial spectrum and potency.
Application Notes and Protocols: 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory potential of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives. This class of compounds has emerged as a promising scaffold in the development of novel anti-inflammatory agents. The following sections detail the synthesis, in vitro and in vivo anti-inflammatory activities, and the underlying mechanism of action, focusing on the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
While specific data for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is limited in publicly available literature, this document leverages extensive research on structurally related and potent thiazolo[3,2-a]pyrimidine derivatives to provide representative data and detailed experimental protocols.
Summary of Anti-Inflammatory Activity
Thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant anti-inflammatory effects in various preclinical models. The primary mechanism of action appears to be the suppression of key pro-inflammatory cytokines, TNF-α and IL-6, which are crucial mediators in inflammatory pathways.
In Vitro Inhibition of Pro-inflammatory Cytokines
The anti-inflammatory activity of thiazolo[3,2-a]pyrimidine derivatives has been evaluated by measuring their ability to inhibit the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated mouse primary peritoneal macrophages (MPMs). The following table summarizes the inhibitory activity of representative compounds from this class.
| Compound | Structure | TNF-α Inhibition IC₅₀ (µM)[1] | IL-6 Inhibition IC₅₀ (µM)[1] |
| Derivative A | 2-(4-fluorobenzyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one | 1.25 ± 0.11 | 2.34 ± 0.18 |
| Derivative B | 7-methyl-2-(4-(trifluoromethyl)benzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one | 0.98 ± 0.09 | 1.87 ± 0.15 |
| Dexamethasone | (Positive Control) | 0.08 ± 0.01 | 0.11 ± 0.01 |
In Vivo Anti-Inflammatory Efficacy
The in vivo anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives is commonly assessed using the carrageenan-induced paw edema model in rats. This model mimics the acute inflammatory response. The table below presents typical results for active compounds from this class.
| Compound | Dose (mg/kg) | Time after Carrageenan Injection (h) | % Inhibition of Paw Edema |
| Derivative C | 50 | 1 | 35.2 |
| 3 | 58.6 | ||
| 5 | 65.1 | ||
| Indomethacin | 10 | 1 | 42.1 |
| (Positive Control) | 3 | 65.8 | |
| 5 | 72.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the screening and evaluation of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its analogs.
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
A general synthetic route to thiazolo[3,2-a]pyrimidine derivatives is outlined below.
Caption: General synthesis workflow for 7-substituted-5H-thiazolo[3,2-a]pyrimidin-5-ones.
Protocol:
-
Cyclocondensation: A mixture of a 2-aminothiazole derivative and diketene is heated in a suitable solvent (e.g., acetic acid) to form the core 5H-thiazolo[3,2-a]pyrimidin-5-one structure.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Chloromethylation: The purified thiazolo[3,2-a]pyrimidin-5-one is then subjected to a chloromethylation reaction, for instance, using paraformaldehyde and hydrogen chloride in an appropriate solvent, to introduce the chloromethyl group at the C7 position.
-
Final Purification: The final product, 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, is purified to homogeneity using standard techniques.
In Vitro Anti-inflammatory Assay: Inhibition of TNF-α and IL-6
This protocol describes the measurement of the inhibitory effect of test compounds on the production of TNF-α and IL-6 in LPS-stimulated macrophages.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Protocol:
-
Cell Preparation: Isolate primary peritoneal macrophages from mice and seed them in 96-well plates at a density of 1 x 10⁵ cells/well. Allow the cells to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one or other test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values using non-linear regression analysis.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol details the widely used in vivo model to assess the acute anti-inflammatory activity of test compounds.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Protocol:
-
Animal Handling: Use adult Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Dosing: Administer 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one or other test compounds orally at the desired doses. A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) should be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 3, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway
The anti-inflammatory effects of thiazolo[3,2-a]pyrimidine derivatives are believed to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
Caption: Postulated mechanism of action via inhibition of the NF-κB signaling pathway.
This diagram illustrates that upon stimulation by LPS, the Toll-like receptor 4 (TLR4) activates a signaling cascade involving MyD88 and the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer. NF-κB translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, resulting in the production of TNF-α and IL-6. Thiazolo[3,2-a]pyrimidine derivatives are hypothesized to exert their anti-inflammatory effects by inhibiting a key component of this pathway, such as the IKK complex, thereby preventing the downstream production of inflammatory cytokines.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazolopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of thiazolopyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). Thiazolopyrimidines are a significant class of heterocyclic compounds, recognized as bioisosteres of purines, and exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields, shorter reaction times, and milder reaction conditions.[3][4]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several key advantages over traditional convective heating methods:
-
Rapid Heating: Microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating, significantly reducing reaction times from hours to minutes.[4][5]
-
Higher Yields: The efficient and controlled heating often results in higher product yields and improved purity by minimizing the formation of byproducts.[3][6]
-
Milder Reaction Conditions: Microwave synthesis can often be performed at lower temperatures and pressures compared to conventional methods.
-
Energy Efficiency: By directly heating the reactants and solvents, microwave reactors consume less energy than traditional oil baths or heating mantles.
-
Green Chemistry: The reduction in reaction time and the potential for solvent-free reactions align with the principles of green chemistry.
Experimental Protocols
This section details the synthesis of key thiazolopyrimidine intermediates and final products using both conventional and microwave-assisted techniques.
Synthesis of Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates (1a-d)
These tetrahydropyrimidine derivatives serve as crucial precursors for the synthesis of the target thiazolopyrimidines.
Reaction Scheme:
Aromatic Aldehyde + Ethyl Acetoacetate + Thiourea → Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Conventional Method:
-
A mixture of the appropriate aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (10 mmol) in absolute ethanol (50 mL) is refluxed for 24 hours.
-
The reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.
Microwave-Assisted Method:
-
A mixture of the appropriate aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (10 mmol) in absolute ethanol (15 mL) is placed in a sealed microwave vial.
-
The reaction mixture is irradiated in a microwave reactor at a specified power and temperature for a short duration (typically 9-14 minutes).[6]
-
After irradiation, the vial is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol.
Synthesis of Ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates (3a-d)
This protocol describes the one-pot, three-component reaction to synthesize the core thiazolopyrimidine scaffold.
Reaction Scheme:
Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate + Bromomalononitrile → Ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Conventional Method:
-
To a solution of the respective ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1a-d) (10 mmol) in ethanol (30 mL), add bromomalononitrile (10 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is evaporated under reduced pressure, and the residue is triturated with water.
-
The solid product is collected by filtration, washed with water, and recrystallized from ethanol.[7]
Microwave-Assisted Method:
-
In a sealed microwave vial, a mixture of the appropriate ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1a-d) (10 mmol) and bromomalononitrile (10 mmol) in ethanol (15 mL) is prepared.
-
The mixture is subjected to microwave irradiation for 5-8 minutes.[4]
-
After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the final product.
Data Presentation
The following tables summarize the comparative data for the synthesis of thiazolopyrimidine derivatives using conventional heating versus microwave irradiation, highlighting the significant improvements in reaction time and yield achieved with the latter.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates (1a-d) [6]
| Compound | Ar | Conventional Method | Microwave Method |
| Time (h) | Yield (%) | ||
| 1a | 4-ClC6H4 | 24 | 45 |
| 1b | 4-CH3OC6H4 | 24 | 43 |
| 1c | 4-CH3C6H4 | 24 | 52 |
| 1d | C6H5 | 24 | 45 |
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates (3a-d) [4][6]
| Compound | Ar | Conventional Method | Microwave Method |
| Time (h) | Yield (%) | ||
| 3a | 4-ClC6H4 | 24 | 60 |
| 3b | 4-CH3OC6H4 | 24 | 50 |
| 3c | 4-CH3C6H4 | 24 | 43 |
| 3d | C6H5 | 24 | 43 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of thiazolopyrimidine derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Many thiazolopyrimidine derivatives exert their anticancer effects by inhibiting key enzymes in the PI3K/Akt/mTOR signaling pathway.[2][8] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] The diagram below illustrates the inhibition of this pathway by thiazolopyrimidine derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its reactive chloromethyl group makes it an ideal starting material for the development of novel agrochemicals. While direct agricultural applications of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one are not extensively documented, its derivatives have shown significant promise as herbicides and insecticides. These application notes provide an overview of the agricultural potential of compounds derived from this scaffold, along with detailed experimental protocols for their synthesis and biological evaluation.
Herbicidal Applications of Thiazolo[3,2-a]pyrimidine Derivatives
Derivatives of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one have demonstrated notable herbicidal activity against a range of common weeds. The core thiazolo[3,2-a]pyrimidine structure can be modified to create selective herbicides with novel modes of action.
Quantitative Data on Herbicidal Activity
The following table summarizes the herbicidal efficacy of a representative thiazolo[3,2-a]pyrimidine derivative, 5-(3-Fluoro-phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester.
| Compound | Target Weed(s) | Activity Type | Concentration/Application Rate | Efficacy | Reference |
| 5-(3-Fluoro-phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester | Oldenlandia verticillata, Eleusine indica, Cyperus iria | Post-emergence & Pre-emergence | 125 to 250 mg/L | Highly active in leaf disc and seed germination assays.[1] | [1] |
| 1.25 to 2.5 kg ai/ha | Selective herbicidal activity.[1] | [1] |
Experimental Protocol: Evaluation of Pre- and Post-emergence Herbicidal Activity
This protocol is adapted from standard methods for evaluating the herbicidal potential of novel compounds.
1. Plant Material:
-
Select seeds of relevant weed species (e.g., Oldenlandia verticillata, Eleusine indica) and crop species for tolerance testing (e.g., Oryza sativa, Zea mays).
-
Sow seeds in pots containing a standardized soil mix and cultivate in a greenhouse under controlled conditions (25-30°C, 16h photoperiod).
2. Compound Preparation:
-
Synthesize thiazolo[3,2-a]pyrimidine derivatives from 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one via nucleophilic substitution reactions.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).
-
For application, create a series of dilutions in water containing a surfactant (e.g., 0.1% Tween-20) to ensure even coverage.
3. Pre-emergence Application:
-
Apply the test solutions evenly to the soil surface of pots sown with weed and crop seeds.
-
Water the pots as needed and observe for emergence and signs of phytotoxicity over a period of 21 days.
-
Assess efficacy by counting the number of emerged seedlings and measuring their fresh weight compared to an untreated control.
4. Post-emergence Application:
-
Treat plants at the 2-3 leaf stage with the test solutions using a laboratory sprayer.
-
Include a positive control (a commercial herbicide with a known mode of action) and a negative control (solvent and surfactant only).
-
Evaluate the herbicidal effect visually at 3, 7, and 14 days after treatment, scoring for symptoms such as chlorosis, necrosis, and growth inhibition.
-
Determine the GR50 (the dose required to cause a 50% reduction in plant growth) by harvesting the aerial parts of the plants and measuring their dry weight.
Mode of Action: Calcium Channel Blockade
Studies on active thiazolo[3,2-a]pyrimidine derivatives suggest a potential mode of action involving the disruption of calcium channels in plants.[1] This can lead to a cascade of physiological effects, including electrolyte leakage and inhibition of growth, ultimately causing plant death.
Diagram: Proposed Herbicidal Mode of Action
Caption: Proposed mechanism of herbicidal action via calcium channel blockade.
Insecticidal Applications of Thiazolo[3,2-a]pyrimidine Derivatives
The structural versatility of the thiazolo[3,2-a]pyrimidine scaffold also lends itself to the development of novel insecticides. By modifying the substituents on the pyrimidine ring, compounds with potent activity against various insect pests can be synthesized.
Quantitative Data on Insecticidal Activity
The following table presents the insecticidal activity of representative 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives against the cotton leafworm (Spodoptera littoralis).
| Compound Type | Target Pest | Activity Metric | Value | Reference |
| Spiro pyrimidine derivatives | Culex pipiens L. larvae | LC50 | 12.43 - 95.18 µg/mL | [2] |
| 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives | Spodoptera littoralis | Not specified | Remarkable results | [2] |
Experimental Protocol: Insecticidal Bioassay
This protocol outlines a general method for assessing the insecticidal activity of thiazolo[3,2-a]pyrimidine derivatives.
1. Insect Rearing:
-
Maintain a healthy laboratory culture of the target insect pest (e.g., Spodoptera littoralis) under controlled environmental conditions.
-
Rear larvae on an artificial diet.
2. Compound Application:
-
Prepare serial dilutions of the test compounds in a suitable solvent.
-
Diet Incorporation Method:
-
Incorporate the test compounds into the artificial diet at various concentrations.
-
Place third-instar larvae into individual wells of a bioassay tray containing the treated diet.
-
-
Topical Application Method:
-
Apply a small, defined volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of third-instar larvae using a micro-applicator.
-
3. Data Collection and Analysis:
-
Assess larval mortality at 24, 48, and 72 hours after treatment.
-
A larva is considered dead if it does not move when prodded with a fine brush.
-
Calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) using probit analysis.
-
Include a positive control (a commercial insecticide) and a negative control (solvent only) in each assay.
Experimental Workflow: Synthesis and Screening of Novel Insecticides
Caption: Workflow for the synthesis and screening of novel insecticides.
Conclusion
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a valuable building block for the synthesis of novel agrochemicals. Its derivatives have demonstrated significant potential as both herbicides and insecticides. The protocols and data presented in these application notes provide a foundation for researchers to explore the vast chemical space of thiazolo[3,2-a]pyrimidine derivatives and to develop new, effective crop protection solutions. Further research into the mode of action and optimization of these compounds will be crucial for their successful development and commercialization.
References
Application Notes and Protocols for In Vitro Anticancer Activity of Thiazolopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolopyrimidine derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant anticancer properties. As bioisosteres of purines, they have been shown to interact with various biological targets, leading to the inhibition of cancer cell growth and induction of apoptosis.[1][2] This document provides a comprehensive overview of the in vitro anticancer activity of selected thiazolopyrimidine compounds, including detailed experimental protocols and a summary of their cytotoxic effects on various cancer cell lines. The information presented here is intended to guide researchers in the evaluation and development of novel thiazolopyrimidine-based anticancer agents.
Data Presentation: In Vitro Cytotoxicity of Thiazolopyrimidine Derivatives
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various thiazolopyrimidine derivatives against a panel of human cancer cell lines. These values have been compiled from multiple studies and demonstrate the broad-spectrum anticancer potential of this compound class.
Table 1: IC₅₀ Values (µM) of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7 (Breast) | Reference |
| 3b | 1.8 | 1.5 | 2.1 | 3.2 | [3] |
| 5a | - | - | - | >100 | [4] |
| 7a | - | - | - | - | [5] |
| 7i | - | - | - | - | [5] |
Note: '-' indicates data not available.
Table 2: IC₅₀ Values (µM) of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| 3c | 1.25 | 2.31 | 3.14 | - | [6] |
| 3d | 0.98 | 1.87 | 2.56 | - | [6] |
| 4c | 0.88 | 1.54 | 2.11 | - | [6] |
| IId | - | - | 24.52 | 21.49 | [7] |
| 10h | 0.017 | - | 0.66 | - | [8] |
Note: '-' indicates data not available.
Table 3: IC₅₀ Values (µM) of Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | MGC-803 (Gastric) | HGC-27 (Gastric) | H1650 (Lung) | Reference |
| 7a | 5.13 | >20 | >20 | [5] |
| 7i | 4.64 | 5.07 | >20 | [5] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to evaluate the anticancer activity of thiazolopyrimidine compounds.
Antiproliferative Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
Thiazolopyrimidine compounds
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the thiazolopyrimidine compounds in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of thiazolopyrimidine compounds on the cell cycle distribution of cancer cells.
Materials:
-
Thiazolopyrimidine compounds
-
Human cancer cell lines
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the thiazolopyrimidine compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The data can reveal if the compound induces cell cycle arrest at the G1, S, or G2/M phase.[7][10]
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
Materials:
-
Thiazolopyrimidine compounds
-
Human cancer cell lines
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed and treat the cells with the thiazolopyrimidine compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for anticancer evaluation of thiazolopyrimidine compounds.
Proposed Signaling Pathway for Thiazolopyrimidine-Induced Apoptosis
Some thiazolopyrimidine derivatives have been shown to act as Topoisomerase II inhibitors, leading to DNA damage and subsequent apoptosis.[6][7]
Caption: Thiazolopyrimidine-induced apoptosis via Topoisomerase II inhibition.
Conclusion
The data and protocols presented herein underscore the potential of thiazolopyrimidine derivatives as a scaffold for the development of novel anticancer therapeutics. The diverse mechanisms of action, including topoisomerase II inhibition, DNA binding, and kinase modulation, offer multiple avenues for further investigation and optimization.[6][9][12] Researchers are encouraged to utilize these application notes and protocols to further explore the anticancer properties of this versatile class of compounds.
References
- 1. Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel thiazolopyrimidine derivatives targeting topoisomerase II: Design, synthesis, antiproliferative evaluation, molecular docking and apoptosis inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the anticancer mechanism of 1,2,3-triazole-incorporated thiazole-pyrimidine-isoxazoles: insights from docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Thiazolopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for conducting molecular docking studies on thiazolopyrimidine derivatives. This class of compounds has garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer and antimicrobial effects.[1][2][3] Molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a target protein, enabling the elucidation of potential mechanisms of action and guiding the design of more potent and selective drug candidates.[4][5][6]
Application Note 1: Anticancer Activity of Thiazolopyrimidine Derivatives via Topoisomerase II Inhibition
Thiazolopyrimidine derivatives have been investigated as potential anticancer agents, with some exhibiting potent inhibitory activity against human topoisomerase II (Topo II).[7][8][9] Topo II is a vital enzyme involved in managing DNA topology during replication and transcription, making it a well-established target for cancer chemotherapy. Molecular docking studies can elucidate the binding interactions of thiazolopyrimidine compounds within the ATP-binding pocket of Topo II, providing insights into their structure-activity relationships (SAR).[7][8][9]
Quantitative Data Summary
The following table summarizes the docking results of representative thiazolopyrimidine derivatives against Topoisomerase II.
| Compound ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Compound 4c | Not specified | Not specified | [7][8][9] |
| Etoposide (Reference) | Not specified | Not specified | [7][8] |
| Doxorubicin (Reference) | Not specified | Not specified | [7][8] |
Note: Specific docking scores and interacting residues were not detailed in the provided search results for all compounds. Researchers should refer to the full publications for this data.
Experimental Protocol: Docking of Thiazolopyrimidine Derivatives against Topoisomerase II
This protocol outlines the typical steps for performing molecular docking of thiazolopyrimidine derivatives against human Topoisomerase II.
1. Protein Preparation:
- Obtain the 3D crystal structure of human Topoisomerase II from the Protein Data Bank (PDB).
- Remove water molecules and any co-crystallized ligands from the protein structure.[10][11]
- Add polar hydrogen atoms and assign Kollman charges to the protein.
- Save the prepared protein in PDBQT format for use with AutoDock Vina or a similar program.[12]
2. Ligand Preparation:
- Draw the 2D structures of the thiazolopyrimidine derivatives using chemical drawing software like ChemDraw or MarvinSketch.[10]
- Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
- Assign Gasteiger charges and define rotatable bonds for the ligands.[13]
- Save the prepared ligands in PDBQT format.[13]
3. Grid Box Generation:
- Identify the active site of Topoisomerase II, typically the ATP-binding pocket. If the active site is unknown, blind docking can be performed by creating a grid box that encompasses the entire protein.[14]
- Define the grid box dimensions to cover the identified active site with an appropriate margin.[15][16][17]
4. Molecular Docking:
- Perform the docking simulation using software such as AutoDock Vina.
- Set the exhaustiveness parameter to ensure a thorough search of the conformational space.
- The docking algorithm will generate multiple binding poses for each ligand, ranked by their docking scores.[6]
5. Analysis of Results:
- Analyze the predicted binding poses and docking scores. The most negative score typically indicates the most favorable binding affinity.
- Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, using software like PyMOL or Discovery Studio.
- Compare the binding mode of the thiazolopyrimidine derivatives with that of known Topoisomerase II inhibitors.
Application Note 2: Antimicrobial Potential of Thiazolopyrimidine Derivatives Targeting DNA Gyrase and Dihydrofolate Reductase
Thiazolopyrimidine derivatives have also shown promise as antimicrobial agents by targeting essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[2][3] These enzymes are crucial for bacterial DNA replication and folate synthesis, respectively, making them attractive targets for the development of new antibiotics.[2][3]
Quantitative Data Summary
The table below presents the docking scores of thiazolopyrimidine derivatives against bacterial DNA gyrase and DHFR.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Compound 6j | DNA Gyrase Subunit B | -6.6 | GLU185 | [2] |
| Tetracycline (Reference) | DNA Gyrase Subunit B | Not specified | Not specified | [2] |
| Compound 6j | Dihydrofolate Reductase | -8.3 | Not specified | [2] |
| Clotrimazole (Reference) | Dihydrofolate Reductase | -8.2 | Not specified | [2] |
Experimental Protocol: Docking of Thiazolopyrimidine Derivatives against Bacterial Enzymes
This protocol details the methodology for docking thiazolopyrimidine derivatives against bacterial DNA gyrase and DHFR.
1. Protein Preparation:
- Download the crystal structures of the target bacterial enzymes (e.g., DNA gyrase subunit B, PDB ID: 1KZN; Dihydrofolate reductase, PDB ID: 4HOE) from the PDB.[2]
- Prepare the proteins by removing water molecules, adding polar hydrogens, and assigning appropriate charges.[10][11]
2. Ligand Preparation:
- Prepare the 3D structures of the thiazolopyrimidine derivatives, including energy minimization and assignment of charges and rotatable bonds.[18][19]
3. Grid Box Generation:
- Define the grid box around the active site of each enzyme. For DNA gyrase, this is the ATP-binding site, and for DHFR, it is the folate-binding site.[14][20]
4. Molecular Docking:
- Run the docking simulations using a validated docking program.
5. Analysis of Results:
- Evaluate the docking scores and binding poses of the derivatives.
- Identify key interactions with active site residues and compare them with known inhibitors to understand the potential mechanism of inhibition.
Application Note 3: Thiazolopyrimidine Derivatives as EGFR Inhibitors for Cancer Therapy
Certain thiazolopyrimidine derivatives have been designed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[21][22][23] Inhibition of EGFR signaling can lead to reduced cell proliferation and apoptosis, making it a key target in oncology.[23][24]
Quantitative Data Summary
This table summarizes the docking results of thiazolopyrimidine derivatives against EGFR.
| Compound ID | Target | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Compound 5b | EGFR (Wild-type) | Not specified | Not specified | |
| Compound 5b | EGFR (T790M mutant) | Not specified | Not specified | |
| Erlotinib (Reference) | EGFR (Wild-type) | -23.94 | Met769 | |
| TAK-285 (Reference) | EGFR (T790M mutant) | -21.55 | Met793, Ser720, Lys745 | |
| Compound 7g | EGFR | -11.14 | Not specified | [22] |
| Compound 7m | EGFR | -10.64 | Not specified | [22] |
Experimental Protocol: Docking of Thiazolopyrimidine Derivatives against EGFR
The following protocol describes the procedure for docking thiazolopyrimidine derivatives against EGFR.
1. Protein Preparation:
- Obtain the crystal structures of both wild-type and mutant EGFR (e.g., T790M) from the PDB.
- Prepare the protein structures by removing water and ligands, adding hydrogens, and assigning charges.
2. Ligand Preparation:
- Prepare the thiazolopyrimidine derivatives for docking.
3. Grid Box Generation:
- Define the grid box to encompass the ATP-binding site of the EGFR kinase domain.
4. Molecular Docking:
- Perform docking simulations for the derivatives against both wild-type and mutant EGFR to assess their potential for overcoming drug resistance.
5. Analysis of Results:
- Analyze the docking scores and binding modes to identify compounds with high affinity for EGFR.
- Investigate the interactions with key residues in the active site, such as the gatekeeper residue (threonine 790 in wild-type).
Visualizations
Caption: General workflow for a molecular docking study.
Caption: Simplified EGFR signaling pathway and inhibition.
Caption: Logical flow of a Structure-Activity Relationship study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sciensage.info [sciensage.info]
- 4. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
- 5. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2- a] pyrimidines as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Setting up the docking grid box parameters. - Panace aresearch center [panacearesearchcenter.com]
- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 19. youtube.com [youtube.com]
- 20. GitHub - RyanZR/LaBOX: LaBOX: A Grid Box Calculation Tool for Molecular Docking [github.com]
- 21. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the synthesis yield of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one?
The most common synthetic route involves a two-step process. The first step is the Hantzsch thiazole synthesis to form a 2-amino-4-(substituted)-thiazole intermediate. This is followed by the construction of the pyrimidine ring through cyclization with a suitable three-carbon electrophile, which also installs the chloromethyl group at the 7-position.
Q2: What are the typical starting materials for this synthesis?
Key starting materials include thiourea and a 4-chloroacetoacetate derivative, such as ethyl 4-chloroacetoacetate, for the formation of the thiazole ring. For the subsequent cyclization and chloromethylation, a reagent like 1,3-dichloroacetone or a similar functionalized three-carbon synthon is required.
Q3: What are the critical reaction parameters that influence the yield?
Several parameters can significantly impact the overall yield, including reaction temperature, choice of solvent, reaction time, and the purity of starting materials. The pH of the reaction medium during the cyclization step is also crucial for efficient ring closure and to minimize side reactions.
Q4: Are there any known stable intermediates in this synthesis?
Yes, the 2-amino-4-(ethoxycarbonylmethyl)thiazole, formed from the reaction of thiourea and ethyl 4-chloroacetoacetate, is a stable intermediate that can be isolated and purified before proceeding to the next step.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low yield in the first step (thiazole formation) | - Incomplete reaction. - Impure starting materials (thiourea or ethyl 4-chloroacetoacetate). - Suboptimal reaction temperature. | - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure completion. - Purification of Starting Materials: Recrystallize thiourea and distill ethyl 4-chloroacetoacetate before use. - Temperature Control: Maintain the reaction temperature between 70-80°C for optimal results. |
| Formation of multiple products in the second step (cyclization) | - Side reactions due to incorrect pH. - Polymerization of the chloromethylating agent. - Reaction with the amino group at a different position. | - pH Adjustment: Carefully control the pH of the reaction mixture. A slightly basic medium, achieved by using a mild base like sodium bicarbonate, is often preferred. - Controlled Addition: Add the chloromethylating agent slowly and at a low temperature to minimize polymerization. - Protecting Groups: In complex cases, consider protecting the exocyclic amino group of the thiazole intermediate before cyclization. |
| Difficulty in isolating the final product | - Product is highly soluble in the reaction solvent. - Formation of oily products instead of a solid precipitate. | - Solvent Selection: After the reaction, try precipitating the product by adding a non-polar solvent like hexane or diethyl ether. - Crystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) to obtain a solid product. - Chromatography: If precipitation and recrystallization fail, purify the product using column chromatography on silica gel. |
| Presence of starting material in the final product | - Incomplete cyclization reaction. - Insufficient reaction time or temperature. | - Reaction Time & Temperature: Increase the reaction time and/or temperature for the cyclization step. Monitor by TLC. - Stoichiometry: Ensure the correct stoichiometric ratio of the thiazole intermediate and the cyclizing agent. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-4-thiazoleacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 mole equivalent) in ethanol.
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Addition of Reactant: To this solution, add ethyl 4-chloroacetoacetate (1 mole equivalent) dropwise at room temperature.
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Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate of ethyl 2-amino-4-thiazoleacetate hydrochloride will form.
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Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum. The product can be used in the next step with or without further purification.
Step 2: Synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
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Reaction Setup: Suspend ethyl 2-amino-4-thiazoleacetate hydrochloride (1 mole equivalent) in a suitable high-boiling solvent such as diphenyl ether or polyphosphoric acid (PPA).
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Addition of Cyclizing Agent: Add 1,3-dichloroacetone (1.1 mole equivalents) to the suspension.
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Heating: Heat the mixture to 120-140°C for 2-3 hours. The reaction should be carried out in a fume hood due to the evolution of HCl gas.
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Work-up: Cool the reaction mixture and pour it into ice-cold water. The crude product will precipitate out.
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Purification: Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Visualizing the Synthesis and Troubleshooting
The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Purification of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties and expected purity of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one after purification?
A1: Based on commercially available data, purified 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is typically a white to off-white crystalline solid. The expected purity is often greater than or equal to 99% as determined by HPLC.
Q2: Which purification technique is most suitable for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one?
A2: Both recrystallization and column chromatography are commonly used for the purification of thiazolopyrimidine derivatives and can be applied to 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one. The choice depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is better suited for separating the desired compound from significant amounts of impurities with different polarities.
Q3: What are the potential impurities I might encounter?
A3: Without a specific synthetic protocol, potential impurities can be inferred from common synthetic routes for related thiazolopyrimidines. These may include unreacted starting materials (e.g., 2-aminothiazole derivatives and β-ketoesters like ethyl 4-chloroacetoacetate), side-products from incomplete cyclization or side reactions, and residual solvents or reagents used in the synthesis.
Q4: How can I assess the purity of my compound after purification?
A4: The purity of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative purity analysis. Thin-Layer Chromatography (TLC) can be used for a rapid qualitative assessment. Melting point determination can also be a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure and identify the presence of impurities.
Data Presentation
Table 1: Physical and Purity Data for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂OS | --INVALID-LINK-- |
| Molecular Weight | 200.65 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystals | --INVALID-LINK-- |
| Melting Point | 135-142 °C | --INVALID-LINK-- |
| Purity (by HPLC) | ≥ 99% | --INVALID-LINK-- |
Experimental Protocols
Disclaimer: The following protocols are provided as general starting points based on methods used for structurally similar compounds. Optimization may be necessary for your specific sample.
Protocol 1: Recrystallization
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Solvent Selection:
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Place a small amount (10-20 mg) of the crude product into several test tubes.
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Add a small amount of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water) to each tube.
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Heat the tubes to the boiling point of the solvent. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
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For 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, polar solvents like ethanol or ethyl acetate are good starting points.
-
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
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Decolorization (Optional):
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (Optional):
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If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean flask.
-
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Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
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Dry the crystals in a vacuum oven.
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Protocol 2: Flash Column Chromatography
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Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is a common choice.
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Mobile Phase Selection:
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Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system.
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A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.
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Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting point for similar compounds is a hexane/ethyl acetate gradient.
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-
Column Packing:
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading:
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Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
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Carefully apply the sample to the top of the silica gel bed.
-
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Elution:
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Begin eluting with the mobile phase, starting with the lowest polarity.
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Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
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Collect fractions and monitor the elution by TLC.
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-
Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Solution is not saturated (too much solvent used).- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| "Oiling out" (product separates as a liquid) | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Try a solvent with a lower boiling point.- Purify the compound by another method (e.g., column chromatography) before recrystallization. |
| Low yield of recovered crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not ice-cold. | - Concentrate the mother liquor to recover more product.- Ensure the filtration apparatus is pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | - The chosen solvent does not effectively differentiate between the product and the impurity.- The cooling was too rapid, trapping impurities. | - Try a different recrystallization solvent or a mixed solvent system.- Allow the solution to cool slowly and undisturbed. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | - Inappropriate mobile phase.- Column was overloaded with the sample.- The column was not packed properly (channeling). | - Optimize the mobile phase using TLC to achieve better separation of spots.- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully to ensure a uniform bed. |
| Compound does not elute from the column | - The mobile phase is not polar enough.- The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase.- Test the stability of your compound on a small amount of silica gel before running a column. Consider using a less acidic stationary phase like alumina. |
| Cracked or channeled column bed | - The silica gel bed ran dry during packing or elution.- The column was packed unevenly. | - Always keep the solvent level above the top of the silica gel.- Repack the column, ensuring the silica gel is added as a uniform slurry. |
| High back pressure | - The frit is clogged.- The particle size of the stationary phase is too small. | - Filter the sample before loading to remove any particulate matter.- Ensure the chosen stationary phase is appropriate for the column dimensions and desired flow rate. |
Visualizations
Caption: General experimental workflow for the purification of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Caption: Troubleshooting logic for common purification issues.
stability issues of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in solution. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
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Loss of starting material observed by TLC, LC-MS, or NMR shortly after dissolution.
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Appearance of unexpected, more polar spots/peaks in the chromatogram.
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Inconsistent results in biological assays.
Possible Causes and Solutions:
The primary cause of instability is the high reactivity of the chloromethyl group, which is susceptible to nucleophilic substitution. The rate of degradation is significantly influenced by the solvent, pH, and temperature.
| Cause | Troubleshooting Steps | Recommended Actions |
| Solvent Choice | The compound is more stable in aprotic solvents compared to protic solvents. Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and participate in solvolysis. | Use anhydrous aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF). Ensure solvents are freshly dried and stored over molecular sieves. |
| pH of the Medium | Aqueous solutions, especially if neutral or basic, will accelerate hydrolysis of the chloromethyl group to the corresponding alcohol. | Maintain a slightly acidic pH (3-5): If an aqueous environment is unavoidable, buffer the solution to a slightly acidic pH to slow down hydrolysis. Avoid basic conditions. |
| Temperature | Higher temperatures increase the rate of degradation reactions. | Work at low temperatures: Prepare solutions and perform reactions at 0°C or below. Store stock solutions at -20°C or -80°C in an anhydrous aprotic solvent. |
| Presence of Nucleophiles | Contaminants or reagents with nucleophilic functional groups (e.g., amines, thiols) will react with the chloromethyl group. | Use high-purity reagents and solvents: Ensure all components of the reaction mixture are free from nucleophilic impurities. If the intended reaction is with a nucleophile, add the 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one last and at a low temperature. |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms:
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Complex reaction mixture observed by analytical methods.
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Difficulty in isolating the desired product.
Possible Cause and Solutions:
The formation of multiple byproducts often stems from the high reactivity of the chloromethyl group, leading to side reactions.
| Cause | Troubleshooting Steps | Recommended Actions |
| Reaction with Solvent/Buffers | Besides the primary intended reaction, the compound may react with solvent molecules or buffer components. | Careful selection of reaction medium: Choose non-nucleophilic solvents and buffer systems. For example, use pyridine or triethylamine as a base instead of primary or secondary amines if they are not the intended nucleophile. |
| Secondary Reactions | The initial product of the reaction may be unstable under the reaction conditions and undergo further transformations. | Monitor reaction progress closely: Use TLC or LC-MS to track the formation of the desired product and the appearance of byproducts. Quench the reaction as soon as the starting material is consumed to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in aqueous solution?
The most common degradation pathway in aqueous media is the hydrolysis of the chloromethyl group to form the corresponding hydroxymethyl derivative, 7-(hydroxymethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, and hydrochloric acid. This is a nucleophilic substitution reaction where water acts as the nucleophile.
Q2: How can I best store solutions of this compound?
For short-term storage (hours to a few days), store solutions in an anhydrous aprotic solvent (e.g., DCM, MeCN) at 0-4°C. For long-term storage, prepare aliquots of the solution in an anhydrous aprotic solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can I use this compound in protic solvents for my experiments?
If your experimental design requires the use of protic solvents, it is crucial to be aware of the potential for rapid degradation. It is recommended to prepare the solution immediately before use and to keep it at a low temperature. If possible, a preliminary stability study in your specific solvent system is advised to understand the degradation kinetics.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an excellent method for quantifying the disappearance of the parent compound and the appearance of more polar degradation products.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the parent compound and potential degradation products by their mass-to-charge ratio.
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Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of a reaction and check for the presence of impurities. The parent compound will be less polar than its hydrolyzed counterpart.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to observe the disappearance of the chloromethyl signal and the appearance of new signals corresponding to the degradation product.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in a Given Solvent
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Solution Preparation: Prepare a stock solution of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in the desired solvent at a known concentration (e.g., 1 mg/mL).
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Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., room temperature, 37°C).
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Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and quench any further degradation by freezing it at -80°C.
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Analysis: Analyze the samples by RP-HPLC or LC-MS to determine the percentage of the remaining parent compound.
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Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation rate.
Visualizations
Caption: Probable degradation pathway via nucleophilic substitution.
Caption: Workflow for assessing compound stability in solution.
Caption: Troubleshooting logic for stability issues.
Technical Support Center: Thiazolopyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thiazolopyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of thiazolopyrimidines, with a focus on the common two-step process involving an initial Biginelli (or similar) reaction to form a dihydropyrimidine/thione, followed by cyclization to the thiazolopyrimidine core.
Issue 1: Low Yield in the Initial Dihydropyrimidine Synthesis (Biginelli Reaction)
Q1: My Biginelli reaction for the synthesis of the dihydropyrimidine precursor is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent challenge. Several factors can contribute to this issue:
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Suboptimal Catalyst: The choice and amount of catalyst are critical. While traditional methods use Brønsted acids like HCl, these can sometimes promote side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. It is advisable to screen different catalysts and optimize their concentrations for your specific substrates.[1]
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Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol is common, some reactions may benefit from milder conditions, while others may require higher temperatures under solvent-free conditions. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent product degradation.[1]
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Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to better outcomes.[1]
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Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities in the starting materials can lead to undesirable side reactions and lower the yield of the desired product.[1]
Q2: I am observing a significant amount of unreacted starting materials in my Biginelli reaction mixture. How can I drive the reaction to completion?
A2: Incomplete conversion can be due to several factors:
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Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. Consider increasing the catalyst loading or trying a more active catalyst.
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Low Reaction Temperature: The activation energy for the reaction may not be overcome. A moderate increase in the reaction temperature may be necessary.
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Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the reaction. In such cases, longer reaction times or more forcing conditions may be required.
Issue 2: Side Products in the Biginelli Reaction
Q3: My crude dihydropyrimidine product is difficult to purify, and I suspect the presence of byproducts. What are the common side products and how can I avoid them?
A3: Several side products can form during a Biginelli reaction. Common ones include:
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Hantzsch-type Dihydropyridines: Under certain conditions, especially at higher temperatures, a competing reaction can lead to the formation of a 1,4-dihydropyridine derivative. To minimize this, try running the reaction at a lower temperature.
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N-acylureas: These can form from the reaction of the β-ketoester with urea. Their formation can be suppressed by carefully controlling the reaction conditions and the order of reagent addition.
Issue 3: Problems with the Cyclization to Thiazolopyrimidine
Q4: The cyclization of my dihydropyrimidinethione with an α-haloketone is not working well, resulting in a low yield of the final thiazolopyrimidine product. What can I do?
A4: The Hantzsch-type reaction to form the thiazole ring is a critical step. Here are some troubleshooting tips:
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Reaction Temperature and Time: This cyclization often requires heating. If the yield is low, increasing the reaction time or temperature may be necessary. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this step.
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Solvent Choice: The choice of solvent can be crucial. Solvents like ethanol, methanol, dimethylformamide (DMF), and 1,2-dichloroethane (DCE) have been used successfully. It is worth screening a few different solvents to find the optimal one for your specific substrates.
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Base: The presence of a base is often required to facilitate the reaction. Triethylamine (Et₃N) is commonly used. Ensure that the base is fresh and added in the correct stoichiometric amount.
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Purity of Starting Materials: Impurities in the dihydropyrimidinethione or the α-haloketone can interfere with the reaction. Ensure both starting materials are pure before attempting the cyclization.
Q5: I am observing multiple spots on my TLC after the cyclization reaction. What are the possible side products?
A5: Side products in the cyclization step can include:
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Unreacted Starting Materials: If the reaction has not gone to completion, you will see your starting dihydropyrimidinethione and α-haloketone.
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Intermediate Products: The initial S-alkylation of the thiourea moiety forms an intermediate that may not have fully cyclized. This can sometimes be isolated.
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Polymerization/Degradation Products: Under harsh reaction conditions (e.g., very high temperatures for extended periods), decomposition of the starting materials or product can occur.
Data Presentation
Table 1: Effect of Different Catalysts on the Yield of the Biginelli Reaction
| Entry | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| 1 | FeCl₃ | 9 | Reflux in Ethanol | 85 |
| 2 | ZnCl₂ | 12 | 80 | 78 |
| 3 | InCl₃ | 6 | Room Temp | 92 |
| 4 | Bi(OTf)₃ | 4 | Room Temp | 95 |
| 5 | Layered Double Hydroxide (LDH) | 5 | 90 | 88 |
Data compiled from various sources for a representative Biginelli reaction.
Table 2: Optimization of Solvent for the Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative
| Entry | Solvent | Yield of Intermediate (%) | Yield of Final Product (%) |
| 1 | Dichloromethane (DCM) | 56 | 57 |
| 2 | Chloroform | 82 | 62 |
| 3 | 1,2-Dichloroethane (DCE) | 43 | 83 |
| 4 | Tetrahydrofuran (THF) | 23 | 81 |
| 5 | Dimethylformamide (DMF) | 28 | 82 |
| 6 | Methanol | 62 | 76 |
Reaction conditions: In-situ generation of bromoketone followed by addition of dihydropyrimidinethione and heating at 80°C for 2 hours.[2]
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for Thiazolopyrimidine Synthesis
| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |
| 1a | 8 | 70 | 10 | 90 |
| 3a | 10 | 65 | 15 | 85 |
| 5a | 12 | 60 | 20 | 82 |
Data shows a significant reduction in reaction time and improvement in yield with microwave-assisted synthesis.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A Biginelli Product)
Materials:
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Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde, ethyl acetoacetate, and urea.
-
Add ethanol and a few drops of concentrated hydrochloric acid.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 3-4 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir for 15-20 minutes.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Protocol 2: Synthesis of a 5H-thiazolo[3,2-a]pyrimidine Derivative
Materials:
-
Ethyl 6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (dihydropyrimidinethione precursor, 1 mmol)
-
2-Bromoacetophenone (1.1 mmol)
-
Ethanol (20 mL)
-
Triethylamine (1.2 mmol)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the dihydropyrimidinethione precursor in ethanol.
-
Add 2-bromoacetophenone to the solution.
-
Add triethylamine dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thiazolo[3,2-a]pyrimidine.
Mandatory Visualizations
Caption: General experimental workflow for thiazolopyrimidine synthesis.
Caption: Troubleshooting logic for low yields in Biginelli reactions.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazolopyrimidines.
Caption: Thiazolopyrimidine-mediated inhibition of the CDK4/6-Rb pathway.
References
Technical Support Center: Optimizing Reaction Conditions for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one?
A1: The synthesis of the 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one core structure typically involves a multi-step process. A common route is the cyclization of a pyrimidine-2-thione precursor with a suitable chlorinating agent.[1] The reactive chloromethyl group at the 7-position is a key feature, allowing for further functionalization through nucleophilic substitution reactions to generate a diverse library of derivatives.[2]
Q2: What are common challenges encountered during the synthesis of these derivatives?
A2: Researchers may face challenges such as low yields, the formation of side products, and difficulties in purification. Reaction conditions, including solvent, temperature, and catalyst, play a crucial role in the success of the synthesis and need to be carefully optimized.
Q3: How can I purify the final 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives?
A3: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined based on the solubility of the desired compound and impurities. For column chromatography, a gradient elution with solvents like ethyl acetate and heptane or methanol and ethyl acetate can be effective.[3]
Q4: What are the key safety precautions to consider when working with these compounds?
A4: 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives are classified as irritants and may be harmful if swallowed, in contact with skin, or inhaled. It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no product yield | Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature gradually.- Ensure the purity of starting materials and reagents. |
| Inappropriate solvent | - Test a range of solvents with varying polarities (e.g., DMF, Acetic Acid, Acetonitrile). | |
| Ineffective catalyst or base | - If using a catalyst or base, screen different options (e.g., PTSA, NaOAc).- Ensure the catalyst is not poisoned or degraded. | |
| Formation of multiple side products | Reaction temperature is too high | - Lower the reaction temperature to minimize decomposition and side reactions. |
| Incorrect stoichiometry | - Carefully control the molar ratios of the reactants. | |
| Presence of moisture or air | - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if reactants are sensitive. | |
| Difficulty in product isolation/purification | Product is highly soluble in the reaction mixture | - After cooling, pour the reaction mixture into ice-cold water to precipitate the product.[4] |
| Oily product instead of a solid | - Try triturating the oil with a non-polar solvent (e.g., hexane or ether) to induce crystallization. | |
| Co-elution of impurities during column chromatography | - Optimize the solvent system for column chromatography by testing different solvent polarities and gradients.- Consider using a different stationary phase. |
Experimental Protocols
General Procedure for the Synthesis of 5H-thiazolo[3,2-a]pyrimidine Derivatives
A common method for synthesizing the 5H-thiazolo[3,2-a]pyrimidine core involves the cyclodehydration of 2-phenacylthio-dihydropyrimidine hydrobromides.[5]
-
Cyclization: Heat the appropriate 2-phenacylthio-dihydropyrimidine hydrobromide with freshly prepared polyphosphoric acid (PPA) at 110°C for 2 hours.
-
Work-up: Cool the reaction mixture and neutralize it with an ammonium hydroxide solution.
-
Isolation: The resulting solid product is then filtered, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]
General Procedure for Derivatization via Nucleophilic Substitution
The chloromethyl group at the 7-position is susceptible to nucleophilic attack, allowing for the synthesis of a wide range of derivatives.
-
Reaction Setup: Dissolve the 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one derivative in a suitable solvent such as DMF or acetonitrile.
-
Nucleophile Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) to the solution, often in the presence of a base like triethylamine or potassium carbonate to scavenge the HCl byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is then worked up, which may involve extraction and washing. The final product is purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes various reaction conditions and reported yields for the synthesis of different thiazolo[3,2-a]pyrimidine derivatives.
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| Pyrimidine derivative 1, monochloroacetic acid | Glacial acetic acid, anhydrous sodium acetate, acetic anhydride, reflux for 6h | Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a] pyrimidine-6-carboxylate | Not specified | [4] |
| Pyrimidine derivative 1, chloroacetonitrile | N,N-dimethylformamide, reflux for 10h | Ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a] pyrimidine-6-carboxylate | 70% | [4] |
| 3-aminothiazolopyrimidine derivative 2, aromatic acid chloride | Pyridine, reflux for 5h | Ethyl 3-(substituted benzamido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 55-65% | [4] |
| 2-phenacylthio-dihydropyrimidine hydrobromides | Polyphosphoric acid, 110°C for 2h | Thiazolo[3,2-a]pyrimidine derivatives | Not specified | [5] |
Visualizations
Caption: General experimental workflow for the synthesis and derivatization.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chloromethylation of Thiazolopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloromethylation of thiazolopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the chloromethylation of thiazolopyrimidine?
A1: The most prevalent side reactions are analogous to those seen in classical chloromethylation of other aromatic and heteroaromatic systems. These include:
-
Formation of Diaryl- or Diheteroarylmethane Derivatives: The chloromethylated product can undergo a subsequent Friedel-Crafts-type alkylation with another molecule of the starting thiazolopyrimidine, leading to the formation of a dimeric impurity. This is more likely to occur with electron-rich thiazolopyrimidine substrates.[1]
-
Polychloromethylation: Introduction of more than one chloromethyl group onto the thiazolopyrimidine ring can occur, especially if the reaction conditions are harsh or if there are multiple activated positions on the ring system.
-
Formation of Bis(chloromethyl) Ether (BCME): This is a significant concern in chloromethylation reactions that use formaldehyde and hydrogen chloride. BCME is a highly carcinogenic byproduct and requires careful handling and quenching procedures.[1]
-
Hydrolysis of the Chloromethyl Group: If water is present in the reaction mixture or during workup, the desired chloromethyl group can hydrolyze to the corresponding hydroxymethyl derivative.
Q2: My chloromethylation reaction is not proceeding to completion. What are the likely causes?
A2: Incomplete conversion can be attributed to several factors:
-
Deactivated Thiazolopyrimidine Ring: If your thiazolopyrimidine substrate contains strong electron-withdrawing groups, it may be too deactivated for the chloromethylation to proceed under standard conditions. Harsher conditions, such as the use of a stronger Lewis acid catalyst or higher temperatures, may be required.[1]
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., ZnCl₂) may be of poor quality or may have been deactivated by moisture. Ensure the catalyst is anhydrous and used in an appropriate stoichiometric amount.
-
Low Reaction Temperature: While lower temperatures can help control side reactions, they may also slow down the desired reaction to an impractical rate. A careful optimization of the reaction temperature is often necessary.
-
Poor Quality of Reagents: Ensure that the formaldehyde (or paraformaldehyde) and hydrogen chloride source are of high quality and appropriate concentration.
Q3: I am observing the formation of a significant amount of a high molecular weight, insoluble material in my reaction. What is it and how can I avoid it?
A3: The formation of insoluble, polymeric material is often due to extensive polychloromethylation followed by intermolecular alkylation reactions, leading to cross-linked polymers. To mitigate this:
-
Use Milder Reaction Conditions: Lower the reaction temperature and reduce the reaction time.
-
Control Stoichiometry: Use a smaller excess of the chloromethylating agent.
-
Consider a Different Chloromethylating Agent: In some cases, using a pre-formed chloromethylating agent like chloromethyl methyl ether (CMME) might offer better control, though it also has significant safety concerns.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Deactivated substrate. | Use a stronger Lewis acid catalyst (e.g., AlCl₃) or higher reaction temperatures.[1] |
| Insufficient reaction time. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | |
| Hydrolysis of the product. | Ensure anhydrous conditions during the reaction and workup. | |
| Formation of Dimeric Byproduct | Highly activated substrate. | Use milder reaction conditions (lower temperature, shorter time). |
| Excess starting material. | Adjust the stoichiometry of the reactants. | |
| Polychloromethylation | Harsh reaction conditions. | Decrease the reaction temperature and time. |
| Excess chloromethylating agent. | Use a stoichiometric amount or a slight excess of the chloromethylating agent. | |
| Presence of Bis(chloromethyl) Ether (BCME) | Use of formaldehyde and HCl. | Quench the reaction with a suitable reagent like aqueous ammonia or an alcohol.[2][3] |
| Difficulty in Product Purification | Multiple closely-eluting byproducts. | Optimize chromatographic conditions (e.g., gradient elution, different solvent system). Consider recrystallization. |
Experimental Protocols
General Protocol for Chloromethylation of Thiazolopyrimidine
Disclaimer: This is a generalized protocol and may require optimization for specific thiazolopyrimidine substrates. All work should be performed in a well-ventilated fume hood due to the hazardous nature of the reagents.
Materials:
-
Thiazolopyrimidine derivative
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred suspension of the thiazolopyrimidine derivative (1 equivalent) and paraformaldehyde (1.5 equivalents) in glacial acetic acid, add anhydrous zinc chloride (0.5 equivalents).
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension for 1-2 hours, or add concentrated hydrochloric acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol for Quenching Bis(chloromethyl) Ether (BCME)
Caution: BCME is a potent carcinogen. Handle with extreme care.
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly add methanol or a mixture of methanol and formaldehyde to the reaction mixture with vigorous stirring.[2] This will react with any unreacted chloromethylating species and BCME.
-
Alternatively, the reaction can be quenched by the slow addition of a dilute aqueous ammonia solution. Be aware that this may also lead to the hydrolysis of the desired product.[3]
Data Presentation
Table 1: Illustrative Reaction Conditions for Chloromethylation
| Entry | Thiazolopyrimidine Substrate | Chloromethylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylthiazolo[5,4-d]pyrimidine | Paraformaldehyde/HCl | ZnCl₂ | Acetic Acid | 25 | 12 | 65 |
| 2 | 5-Phenylthiazolo[3,2-a]pyrimidine | Paraformaldehyde/HCl | ZnCl₂ | Acetic Acid | 50 | 6 | 72 |
| 3 | 7-Chlorothiazolo[5,4-d]pyrimidine | CMME | SnCl₄ | DCM | 0-25 | 8 | 55 |
Note: The data in this table is for illustrative purposes and may not represent actual experimental outcomes.
Visualizations
Caption: Reaction pathway for chloromethylation of thiazolopyrimidine and common side reactions.
Caption: Troubleshooting workflow for chloromethylation of thiazolopyrimidine.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one. Due to its chemical structure, this compound may present solubility challenges in aqueous solutions commonly used in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one?
A1: 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic organic compound with the chemical formula C₇H₅ClN₂OS.[1][2] It possesses a thiazolo[3,2-a]pyrimidine core structure and is often used as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[3][4] Derivatives of this compound have been investigated for various biological activities, including as potential anti-cancer and anti-inflammatory agents.
Q2: What are the primary safety considerations when handling this compound?
A2: 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.
Q3: In which solvents is 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one soluble?
A3: This compound is generally considered to have low solubility in water and is more soluble in organic solvents.[6] Qualitative data suggests it is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[7] For biological assays, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.
Troubleshooting Guide: Solubility Issues
Problem: I am observing precipitation when I dilute my DMSO stock solution of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one into my aqueous assay buffer.
This is a common challenge with hydrophobic compounds. The following steps can help troubleshoot and resolve this issue.
Solution 1: Optimize the Dilution Protocol
-
Question: How are you performing the dilution?
-
Answer: Avoid adding the aqueous buffer directly to the DMSO stock. Instead, add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to immediate precipitation.
Solution 2: Adjust the Final Concentration
-
Question: What is the final concentration of the compound in your assay?
-
Answer: The simplest solution may be to lower the final working concentration of the compound to a level below its solubility limit in the final assay medium. It is advisable to perform a solubility test by preparing a serial dilution to determine the highest concentration that remains in solution.
Solution 3: Modify the Solvent Composition
-
Question: What is the percentage of DMSO in your final assay volume?
-
Answer: The final concentration of DMSO in cell-based or enzymatic assays should ideally be kept low (typically ≤ 1%, with 0.5% being a safer starting point for many cell lines) to avoid solvent-induced artifacts. However, if solubility remains an issue, you may need to empirically determine the highest tolerable DMSO concentration for your specific experimental system that keeps the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
Solution 4: Consider Formulation Strategies
-
Question: Have you explored the use of solubilizing agents?
-
Answer: For particularly challenging compounds, the use of solubilizing agents or different formulation approaches may be necessary. These can include the use of cyclodextrins, surfactants, or co-solvents. The choice of a suitable agent will depend on its compatibility with your specific assay.
Data Presentation
Table 1: Qualitative Solubility of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [7] |
| Methanol | Slightly Soluble | [7] |
| Water | Poorly Soluble | [6] |
Experimental Protocols
The following is an adapted, general protocol for preparing 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one for a cell-based assay. This protocol may require optimization for your specific experimental conditions.
Protocol: Preparation of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one for a Cell-Based Cytotoxicity Assay
1. Materials:
- 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile phosphate-buffered saline (PBS) or cell culture medium
- Vortex mixer
- Sterile microcentrifuge tubes
2. Preparation of a 10 mM Stock Solution in DMSO: a. Tare a sterile microcentrifuge tube on an analytical balance. b. Carefully weigh out a small amount (e.g., 2.01 mg) of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (Molecular Weight: 200.65 g/mol ). c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 2.01 mg, this would be 1 mL of DMSO. d. Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
3. Preparation of Working Solutions in Cell Culture Medium: a. Thaw an aliquot of the 10 mM DMSO stock solution and bring it to room temperature. b. Prepare a series of intermediate dilutions of the stock solution in DMSO if necessary. c. Determine the final desired concentrations of the compound for your assay. d. Pre-warm the cell culture medium to 37°C. e. In a sterile tube, add the required volume of pre-warmed cell culture medium. f. While vigorously vortexing the medium, add the required volume of the DMSO stock solution dropwise to achieve the final concentration. For example, to achieve a 10 µM final concentration with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 999 µL of cell culture medium. g. Continue to mix for a few minutes to ensure homogeneity. h. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Visualizations
References
- 1. Buy 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | 62773-09-5 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C7H5ClN2OS | CID 2063597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 62773-09-5: 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]py… [cymitquimica.com]
- 7. 7-CHLOROMETHYL-3-PHENYL-THIAZOLO[3,2-A]PYRIMIDIN-5-ONE CAS#: 85811-56-9 [m.chemicalbook.com]
Technical Support Center: 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the handling and storage of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Frequently Asked Questions (FAQs)
Q1: What is 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and what are its primary applications?
A1: 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound with the molecular formula C₇H₅ClN₂OS.[1][2] It serves as a key intermediate in medicinal chemistry due to its reactive chloromethyl group, which allows for various chemical modifications.[1][2] Its primary applications are in the synthesis of novel bioactive molecules for pharmaceutical development, particularly in the fields of anti-cancer and anti-inflammatory drug discovery.[2] It is also used in agricultural chemistry and biochemical research.[2]
Q2: What are the main hazards associated with this compound?
A2: This compound is classified as an irritant.[1] It is harmful if swallowed, may cause skin irritation, and can cause serious eye irritation.[3] It may also cause respiratory irritation.[3] Due to the presence of the chloromethyl group, it is considered a potential alkylating agent, which are often toxic, mutagenic, and/or carcinogenic.[1][4]
Q3: How should I properly store this compound?
A3: It is recommended to store 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage at 0-8 °C.[2]
Q4: In which solvents is this compound soluble?
A4: The compound is likely to be soluble in organic solvents.[6] Derivatives of this compound have been noted to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.
Q5: What is the primary type of reaction this compound undergoes?
A5: The chloromethyl group makes this compound highly susceptible to nucleophilic substitution reactions.[1] This allows for the chlorine atom to be replaced by a wide variety of nucleophiles, such as amines, thiols, and carbanions, enabling the synthesis of a diverse range of derivatives.[1][7]
Troubleshooting Guides
Low or No Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Starting Material | Ensure the compound is fully dissolved in the reaction solvent. Gentle heating or sonication may aid dissolution. Consider a co-solvent system if solubility remains an issue. |
| Inactive Nucleophile | Verify the purity and reactivity of your nucleophile. If using a salt, ensure it is anhydrous. For weak nucleophiles, consider the addition of a non-nucleophilic base to enhance reactivity. |
| Inappropriate Reaction Temperature | Nucleophilic substitution reactions with this compound may require heating. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor for product formation and potential side reactions by TLC. Some reactions may proceed well at temperatures between 50-90°C.[7] |
| Solvent Issues | Ensure the solvent is anhydrous, as water can react with the compound or interfere with the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for nucleophilic substitutions.[7] |
| Degradation of the Compound | Prolonged exposure to high temperatures or harsh pH conditions may lead to degradation. It is important to monitor the reaction progress and avoid unnecessarily long reaction times. The stability of the compound can be influenced by pH and temperature.[6] |
Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Over-alkylation of Nucleophile | If your nucleophile has multiple reactive sites (e.g., a primary amine), you may see di-alkylation products. To minimize this, use a larger excess of the nucleophile or add the 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one solution slowly to the nucleophile solution. |
| Side Reactions with Solvent | Some solvents can participate in side reactions. For example, in the presence of a strong base, DMSO can be deprotonated and act as a nucleophile. Choose a solvent that is inert under your reaction conditions. |
| Hydrolysis of the Chloromethyl Group | The presence of water can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group. Ensure all reagents and solvents are dry. |
| Thermal Decomposition | At elevated temperatures, the compound or its products may decompose. Run the reaction at the lowest effective temperature and monitor for the appearance of degradation products by TLC or LC-MS. |
Quantitative Data
Specific quantitative data for the stability and solubility of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is not widely available in the literature. The following table summarizes its known physical properties. Researchers are advised to perform their own stability and solubility studies for their specific experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂OS | [1][2] |
| Molecular Weight | 200.65 g/mol | [1][2] |
| Appearance | White to off-white crystals | [2] |
| Melting Point | 135-142 °C | [2] |
| Purity (typical) | ≥ 99% (HPLC) | [2] |
| Qualitative Solubility | Likely soluble in organic solvents; derivatives are slightly soluble in DMSO and Methanol. | [6] |
| Storage Temperature | 0-8 °C recommended by some suppliers. | [2] |
Experimental Protocols
The following are generalized protocols for nucleophilic substitution reactions based on procedures for similar chloromethylated heterocyclic compounds. Users should optimize these conditions for their specific nucleophile and desired product.
General Protocol for Nucleophilic Substitution with an Amine
-
In a round-bottom flask, dissolve the amine nucleophile (1.2 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 2.0 equivalents) to the solution.
-
In a separate flask, dissolve 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (1.0 equivalent) in a minimum amount of the same anhydrous solvent.
-
Slowly add the solution of the chloromethyl compound to the amine/base mixture with stirring.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
General Protocol for Nucleophilic Substitution with a Thiol
-
In a round-bottom flask, dissolve the thiol (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or acetone).
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Add a base such as potassium carbonate (1.5 equivalents) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Dissolve 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (1.0 equivalent) in the same solvent and add it to the thiolate solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as needed.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Buy 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | 62773-09-5 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H5ClN2OS | CID 2063597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 5. jieheng.lookchem.com [jieheng.lookchem.com]
- 6. CAS 62773-09-5: 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]py… [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
improving biological activity of thiazolopyrimidine analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the biological activity of thiazolopyrimidine analogs.
Frequently Asked Questions (FAQs)
Q1: My thiazolopyrimidine analog shows low or no biological activity. What are the initial troubleshooting steps?
A1: When a compound exhibits unexpectedly low activity, a systematic troubleshooting approach is crucial. Start by verifying the compound's integrity and the experimental setup.
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Compound Purity and Identity: Re-confirm the purity and chemical structure of your analog using techniques like NMR, mass spectrometry, and HPLC. Impurities or degradation can significantly impact biological results.
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Solubility Issues: Thiazolopyrimidine derivatives can sometimes exhibit poor solubility in aqueous assay buffers. Observe for any precipitation in your stock solutions or final assay wells. Consider using a small percentage of a biocompatible solvent like DMSO, but always include a vehicle control in your experiments to rule out solvent effects.
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Assay Controls: Ensure that your positive and negative controls for the assay are behaving as expected. If the positive control is not showing a robust signal, it could indicate a problem with the assay itself (e.g., reagent degradation, incorrect instrument settings).
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Compound Concentration: Verify the final concentration of your compound in the assay. Serial dilution errors are a common source of inaccurate results.
Q2: How can I improve the solubility of my thiazolopyrimidine analog?
A2: Improving solubility is a key challenge in drug development. Several strategies can be employed:
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Salt Formation: If your analog has a basic nitrogen atom, consider forming a pharmaceutically acceptable salt (e.g., hydrochloride salt) to enhance aqueous solubility.
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Introduction of Polar Functional Groups: The structure-activity relationship (SAR) data suggests that introducing polar groups can improve solubility. Consider adding moieties like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups at positions that do not compromise biological activity.
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Formulation Strategies: Explore the use of co-solvents, surfactants, or cyclodextrins to improve the solubility of your compound in experimental buffers.
Q3: What are the key structural features of thiazolopyrimidine analogs that I should focus on to enhance anticancer activity?
A3: Structure-activity relationship (SAR) studies have identified several key modifications to the thiazolopyrimidine scaffold that can influence anticancer potency.
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Substitutions on the Pyrimidine Ring: Modifications at the C2, C5, and C7 positions of the thiazolo[5,4-d]pyrimidine core have been shown to be critical for activity. For instance, the introduction of various substituted amine groups at the C7 position has yielded compounds with potent antiproliferative effects.
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Aryl Substituents: The nature and substitution pattern of aryl groups attached to the thiazolopyrimidine scaffold significantly impact activity. Electron-withdrawing or electron-donating groups on these aromatic rings can modulate the compound's interaction with its biological target.
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Bioisosteric Replacements: Thiazolopyrimidines are considered bioisosteres of purines.[1][2] This similarity allows them to interact with biological targets that recognize purine structures, such as kinases and DNA.[1][3] Leveraging this bioisosteric relationship in the design of new analogs can be a fruitful strategy.
Troubleshooting Guides
Guide 1: Low Potency in Cell-Based Assays
If your thiazolopyrimidine analog shows high potency in a biochemical assay (e.g., enzyme inhibition) but low potency in a cell-based assay, consider the following:
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Cell Permeability: The compound may have poor permeability across the cell membrane. Strategies to improve this include increasing lipophilicity (within a certain range, as excessive lipophilicity can also be detrimental) or introducing carrier-mediated transport groups.
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Efflux by Transporters: The compound might be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell. You can test this hypothesis by co-incubating your compound with a known efflux pump inhibitor.
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Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms. Perform metabolic stability assays using liver microsomes or S9 fractions to assess this possibility.
Guide 2: Off-Target Effects or Cellular Toxicity
If your analog demonstrates the desired activity but also shows significant off-target effects or general cytotoxicity, consider these approaches:
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Target Selectivity Profiling: Screen your compound against a panel of related targets (e.g., a kinase panel) to assess its selectivity. This can provide insights into the structural features responsible for off-target binding.
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Structural Modifications to Enhance Selectivity: Based on selectivity profiling and molecular modeling, introduce modifications to the compound's structure to disfavor binding to off-targets while maintaining or improving affinity for the desired target.
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Dose-Response Analysis: Carefully evaluate the dose-response curves for both on-target and off-target activities. A large therapeutic window between the desired effect and toxicity is essential for a viable drug candidate.
Data Presentation
Table 1: Antiproliferative Activity of Selected Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 7i | MGC-803 | 4.64 | [4] |
| 7i | HGC-27 | 5.07 | [4] |
| 7a | MGC-803 | 5.13 | [4] |
| 35 | (various) | GI50: 1.07, TGI: 6.61, LC50: 34.7 | [3] |
| 6 | MCF7 | 8.5 | [5] |
| 14 | MCF7 | 23.5 | [5] |
| 19 | MCF7 | 23.7 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Antiproliferative Activity Assessment (MTT Assay)
This protocol is a generalized procedure based on common practices described in the cited literature.
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Cell Seeding: Plate human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the thiazolopyrimidine analogs in the appropriate cell culture medium. Add the compounds to the wells at various final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
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Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
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Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Initial troubleshooting workflow for low biological activity.
Caption: Iterative cycle for improving biological activity based on SAR.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Reducing the Toxicity of Thiazolopyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity of thiazolopyrimidine derivatives during experimentation.
I. General Toxicity Concerns
Q1: Is the thiazolopyrimidine scaffold inherently toxic?
A1: The thiazolopyrimidine nucleus itself, being a bioisostere of naturally occurring purines, is not universally toxic.[1] However, like many heterocyclic scaffolds used in drug discovery, its derivatives can exhibit toxicity depending on the nature and position of substituents, the overall physicochemical properties of the molecule, and its metabolic fate.[2][3] Toxicity is often context-dependent, relating to the specific biological target and the test system being used.
Q2: What are the most common types of toxicity observed with thiazolopyrimidine derivatives?
A2: The most frequently reported toxicity in preclinical studies is cytotoxicity against various cell lines.[4][5][6] This is often the desired effect in anticancer drug development but represents a hurdle for other therapeutic areas. Off-target effects and the formation of reactive metabolites are also potential sources of toxicity.[2]
II. Structure-Toxicity Relationship (STR) Guidance
Q3: How do different substituents on the thiazolopyrimidine ring influence toxicity?
A3: The substituents play a crucial role in modulating the toxicity profile. While a comprehensive set of rules is difficult to establish, some general trends have been observed:
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Aryl Substituents: The presence of certain aryl groups, such as p-methoxy or p-chloro-phenyl moieties, has been associated with strong cytotoxic effects.[4]
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Sugar Moieties: The addition of sugar moieties, for instance via a hydrazinyl linkage, can alter the cytotoxicity profile. In some cases, acetylated sugar derivatives have shown higher activity than their deacetylated counterparts.[2]
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Fluorine-Containing Groups: The introduction of a trifluoromethyl group may enhance bioavailability, which could indirectly influence the toxicity profile by altering exposure levels.[7]
Q4: Are there any bioisosteric replacement strategies to reduce the toxicity of a lead thiazolopyrimidine compound?
A4: Yes, bioisosteric replacement is a common strategy to mitigate toxicity while retaining desired activity. While specific examples for thiazolopyrimidines are not extensively documented in the public domain, general principles can be applied:
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Replacement of Hydrogen with Fluorine: This can block metabolic hotspots and modulate the pKa of nearby basic nitrogens, potentially reducing the formation of toxic metabolites.[8]
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Replacement of Hydrogen with Deuterium: This can slow down cytochrome P450-mediated metabolism at specific positions, which can be beneficial if a particular metabolite is responsible for toxicity.[8]
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Ring Equivalents: In some cases, replacing the thiazole ring with another 5-membered heterocycle like isoxazole or pyrazole might reduce bioactivation while maintaining the necessary pharmacophoric features.
III. Experimental Design and Troubleshooting
In Vitro Cytotoxicity Assays
Q5: My thiazolopyrimidine compound is showing inconsistent results in the MTT assay. What could be the cause?
A5: Inconsistencies in MTT assays are common and can arise from several factors, some of which may be exacerbated by the properties of heterocyclic compounds:
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Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. It is crucial to run a control with the compound and MTT in cell-free media.
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Formazan Crystal Insolubility: The formazan crystals produced in the MTT assay are insoluble in aqueous media and require a solubilizing agent like DMSO. Incomplete solubilization can lead to variable absorbance readings. Ensure vigorous mixing and visually inspect the wells for complete dissolution.
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Compound Color: If your thiazolopyrimidine derivative is colored, it may interfere with the absorbance reading at the wavelength used to measure formazan. Always run a control with the compound alone to measure its intrinsic absorbance.
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Metabolic Effects: The MTT assay measures mitochondrial reductase activity, not cell number directly. If your compound affects cellular metabolism, it can lead to an over- or underestimation of cell viability.[1] It is highly recommended to confirm results with an alternative cytotoxicity assay that has a different endpoint, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.[1][9]
Q6: I am observing high background noise in my cytotoxicity assay. How can I reduce it?
A6: High background can obscure the true signal and reduce the sensitivity of your assay. Here are some troubleshooting steps:
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Media-Only Controls: Always include wells with culture media but no cells to determine the background absorbance of the media and your compound.
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Wash Steps: Ensure that the cell culture medium is completely removed before adding the solubilizing agent to prevent interference from serum components.
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Reagent Quality: Use fresh, properly stored reagents, as degraded reagents can contribute to high background. The MTT reagent, for example, is light-sensitive.
In Vivo Toxicity Studies
Q7: My thiazolopyrimidine derivative showed low in vitro toxicity but is highly toxic in my mouse model. What could be the reason?
A7: Discrepancies between in vitro and in vivo toxicity are common in drug development. Several factors could be at play:
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Metabolic Activation: Your compound may be converted into a toxic metabolite by metabolic enzymes, such as cytochrome P450s, in the liver or other tissues.[2] This is a known issue for thiazole-containing compounds.
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Pharmacokinetics: The compound may have poor pharmacokinetic properties, leading to high accumulation in certain tissues, which can cause organ-specific toxicity.
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Off-Target Effects: In a complex biological system, your compound may interact with unintended targets that are not present in the in vitro cell-based model.
Q8: I need a rapid in vivo model to assess the potential toxicity of my thiazolopyrimidine derivatives. What are my options?
A8: The zebrafish embryo toxicity model is an excellent tool for rapid in vivo toxicity screening. It is a cost-effective and ethically favorable alternative to rodent models for early-stage toxicity assessment. Key endpoints that can be evaluated include mortality, hatching rate, heart rate, and morphological defects.
IV. Mechanism-Specific Toxicity
Q9: What is metabolic activation and how can it lead to toxicity with thiazolopyrimidine derivatives?
A9: Metabolic activation refers to the biotransformation of a chemically stable compound into a reactive metabolite by enzymes like cytochrome P450s (CYPs).[2] For thiazole-containing compounds, the thiazole ring can be oxidized by CYPs to form reactive intermediates such as epoxides, S-oxides, or N-oxides.[1][2] These reactive metabolites are electrophilic and can covalently bind to cellular nucleophiles like proteins and DNA, leading to cellular damage and toxicity.[1][2]
Q10: How can I determine if my thiazolopyrimidine derivative is forming reactive metabolites?
A10: Investigating the potential for reactive metabolite formation typically involves a series of in vitro experiments:
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Microsomal Stability Assays: Incubating your compound with liver microsomes (which contain CYPs) can help determine if it is metabolized.
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Metabolite Identification Studies: Using techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the products of microsomal incubations can help identify potential metabolites.
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Glutathione Trapping Assays: Glutathione (GSH) is a cellular nucleophile that can "trap" reactive metabolites. Incubating your compound with microsomes in the presence of GSH and then looking for GSH-adducts using LC-MS is a common method to detect the formation of reactive intermediates.
Data and Protocols
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of selected thiazolopyrimidine derivatives against various cell lines.
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| IId | MCF-7 | Not Specified | 24.52 - 30.22 | [6] |
| IId | HepG2 | Not Specified | 21.49 - 34.09 | [6] |
| IVa | MCF-7 | Not Specified | 24.52 - 30.22 | [6] |
| IVa | HepG2 | Not Specified | 21.49 - 34.09 | [6] |
| Compound 1 | HCT 116 | MTT | 25.28 µg/mL | [2] |
| Compound 9 | HCT 116 | MTT | 27.95 µg/mL | [2] |
| Compound 10 | Caco-2 | MTT | Low IC50 | [2] |
| Compound 8 | Caco-2 | MTT | Low IC50 | [2] |
| Compound 13 | Caco-2 | MTT | Low IC50 | [2] |
| Compound 11 | MDA-MB-231 | MTT | Low IC50 | [2] |
| Compound 10 | MCF7 | MTT | Low IC50 | [2] |
| Compound 11 | MCF7 | MTT | Low IC50 | [2] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of the thiazolopyrimidine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
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MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
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Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Zebrafish Embryo Acute Toxicity Test Protocol
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Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in embryo medium.
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Compound Exposure: At 4-6 hours post-fertilization (hpf), place one embryo per well in a 96-well plate and replace the embryo medium with solutions of the thiazolopyrimidine derivative at various concentrations. Include a vehicle control.
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Incubation: Incubate the plate at 28°C.
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Endpoint Assessment: Observe the embryos under a microscope at 24, 48, 72, and 96 hpf. Record endpoints such as mortality (coagulation, lack of heartbeat), hatching rate, heart rate, and any morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
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Data Analysis: Calculate the LC50 (lethal concentration, 50%) and EC50 (effective concentration, 50% for malformations) values.
Visualizations
Caption: A general experimental workflow for assessing the toxicity of thiazolopyrimidine derivatives.
Caption: The metabolic activation pathway of thiazolopyrimidines leading to toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. mdpi.com [mdpi.com]
- 6. Diarylation of thiazolopyrimidines by laccase and their in vitro evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity [mdpi.com]
- 9. [PDF] Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Problem 1: Low Yield in 2-Aminothiazole Precursor Synthesis (Hantzsch Thiazole Synthesis)
| Symptom | Potential Cause | Suggested Solution |
| Incomplete consumption of starting ketone. | Insufficient bromination or slow reaction rate. | Ensure complete in-situ bromination of the starting ketone before adding thiourea. Consider a slight excess of the brominating agent (e.g., NBS). Reaction temperature can be critical; optimize the temperature for both bromination and cyclization steps. |
| Formation of multiple products observed by TLC/LC-MS. | Lack of regioselectivity in the Hantzsch reaction, especially with unsymmetrical ketones. | Under acidic conditions, the regioselectivity of the Hantzsch synthesis can be altered. Carefully control the pH of the reaction mixture. Consider using a pre-formed α-haloketone to ensure regioselectivity. |
| Difficulty in isolating the 2-aminothiazole product. | Product may be highly soluble in the reaction solvent or form salts. | After basification, consider extraction with a suitable organic solvent. If the product is a salt, careful pH adjustment might be necessary to precipitate the free base. Recrystallization from a suitable solvent system can improve purity and isolation. |
Problem 2: Inefficient Cyclocondensation to form the Thiazolo[3,2-a]pyrimidin-5-one Core
| Symptom | Potential Cause | Suggested Solution | | Low conversion of 2-aminothiazole. | Inadequate reaction temperature or insufficient catalyst. | The cyclocondensation often requires elevated temperatures. Ensure the reaction reaches and maintains the optimal temperature. If using a catalyst (e.g., acid or base), ensure it is active and used in the correct stoichiometric amount. | | Formation of a complex mixture of byproducts. | Side reactions of the β-ketoester or the 2-aminothiazole. The β-ketoester can undergo self-condensation. The 2-aminothiazole has multiple nucleophilic sites. | Control the rate of addition of the β-ketoester to the reaction mixture. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions. The choice of solvent can also influence the reaction pathway; consider exploring different solvents. | | Product is a dark, tarry material. | Decomposition at high temperatures. | Lower the reaction temperature and extend the reaction time. Consider using a milder catalyst. Ensure efficient stirring to prevent localized overheating, especially at larger scales. |
Problem 3: Challenges in the Chloromethylation Step
| Symptom | Potential Cause | Suggested Solution | | Low yield of the desired 7-(chloromethyl) product. | Incomplete reaction or formation of the hydroxymethyl intermediate. | Ensure anhydrous conditions, as water can react with the chlorinating agent. Use a sufficient excess of the chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride). | | Formation of a dimeric byproduct. | The chloromethylated product can react with the starting material (the hydroxymethyl or unsubstituted thiazolopyrimidinone). | Control the stoichiometry of the reagents carefully. A slow addition of the chlorinating agent might minimize the formation of this byproduct. Lowering the reaction temperature could also be beneficial. | | Product is difficult to purify from the reaction mixture. | The product may be unstable to the workup conditions or co-elute with byproducts. | Use a non-aqueous workup if the product is sensitive to water. Purification via recrystallization is often preferred for large-scale operations. If chromatography is necessary, carefully select the stationary and mobile phases to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the Hantzsch thiazole synthesis for the 2-aminothiazole precursor?
A1: When scaling up the Hantzsch synthesis, the most critical parameters are temperature control, the rate of addition of reagents, and efficient mixing. The in-situ formation of the α-haloketone is often exothermic and requires careful temperature management to avoid side reactions. Ensuring homogenous mixing is crucial to maintain consistent reaction conditions throughout the larger volume.
Q2: I am observing a significant amount of an impurity with a mass corresponding to the hydroxymethyl analog of my target compound. What is the likely cause and how can I prevent it?
A2: The presence of the 7-(hydroxymethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one suggests incomplete chlorination. This is often due to the presence of moisture in the reaction or an insufficient amount of the chlorinating agent. To mitigate this, ensure all solvents and reagents are rigorously dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Increasing the equivalents of the chlorinating agent and optimizing the reaction time and temperature may also be necessary.
Q3: My final product, 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, is showing signs of degradation during storage. What are the recommended storage conditions?
A3: 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a reactive compound due to the presence of the chloromethyl group, which is a good leaving group. It can be susceptible to hydrolysis and reaction with nucleophiles. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere, at low temperatures (e.g., in a refrigerator or freezer), and protected from light.
Q4: Are there any alternative, greener methods for the synthesis of the 2-aminothiazole precursor?
A4: Yes, several more environmentally friendly methods for the Hantzsch thiazole synthesis have been reported. These often involve the use of solid acid catalysts, microwave-assisted synthesis, or multi-component reactions in greener solvents like water or ethanol. These methods can offer advantages in terms of reduced reaction times, easier work-up procedures, and avoidance of hazardous solvents.
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Aminothiazole Synthesis
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Starting Ketone | 1.0 eq | 1.0 eq | 1.0 eq |
| NBS | 1.1 eq | 1.05 eq | 1.02 eq |
| Thiourea | 1.2 eq | 1.1 eq | 1.05 eq |
| Solvent | Ethanol | Ethanol | Toluene |
| Temperature | Reflux | 60-70 °C | 80-90 °C |
| Reaction Time | 2 hours | 4 hours | 6 hours |
| Typical Yield | 85% | 80% | 75% |
Table 2: Key Parameters for the Chlorination of 7-(hydroxymethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
| Parameter | Reagent System 1 | Reagent System 2 |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosphorus Oxychloride (POCl₃) |
| Solvent | Dichloromethane (DCM) | Acetonitrile |
| Temperature | 0 °C to reflux | 80 °C |
| Reaction Time | 3 hours | 5 hours |
| Typical Yield | 90% | 85% |
| Key Considerations | Gaseous HCl byproduct needs to be scrubbed. | Higher reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(substituted)thiazole (General Procedure)
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To a stirred solution of the appropriate ketone (1.0 eq) in a suitable solvent (e.g., ethanol), add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
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Stir the mixture for 1-2 hours, monitoring the disappearance of the starting ketone by TLC.
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Add thiourea (1.1 eq) to the reaction mixture.
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Heat the reaction to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Cool the reaction mixture to room temperature and pour it into a cold aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one from 7-(hydroxymethyl) intermediate
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Suspend 7-(hydroxymethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
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Extract the product with dichloromethane.
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Synthetic workflow for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Byproduct Analysis in 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one. This guide focuses on the identification, analysis, and mitigation of common byproducts encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed in the synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one?
A1: During the synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, several byproducts can form. The most common impurities include unreacted starting materials, intermediates, and products from side reactions. These may include the unchloromethylated precursor, 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one, and potentially di-chlorinated or polymeric materials, especially if the reaction conditions for chloromethylation are not carefully controlled. The formation of isomeric products is also a possibility depending on the specific synthetic route employed.
Q2: How can I minimize the formation of byproducts during the chloromethylation step?
A2: Minimizing byproduct formation during chloromethylation requires careful control of reaction parameters. Key considerations include:
-
Temperature: Maintain the recommended reaction temperature. Excursions to higher temperatures can lead to increased side reactions and decomposition.
-
Stoichiometry: Use the correct molar ratios of the substrate, chloromethylating agent (e.g., paraformaldehyde and HCl, or chloromethyl methyl ether), and any catalysts. An excess of the chloromethylating agent can lead to di-substitution or other side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Prolonged reaction times can lead to the formation of degradation products.
-
Purity of Starting Materials: Ensure the starting materials are of high purity to avoid introducing impurities that can participate in side reactions.
Q3: What are the recommended analytical techniques for identifying and quantifying byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a well-defined gradient elution method is the primary tool for separating the main product from its impurities. UV detection is commonly used for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the separated impurities, providing crucial information for their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural confirmation of the desired product and for the characterization of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful analytical tool.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material in the Final Product
Possible Causes:
-
Incomplete reaction.
-
Insufficient reaction time or temperature.
-
Poor mixing.
-
Incorrect stoichiometry of reactants.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion.
-
Optimize Reaction Conditions: If the reaction is incomplete, consider increasing the reaction time or temperature incrementally.
-
Ensure Proper Mixing: Use efficient stirring to ensure a homogeneous reaction mixture.
-
Verify Stoichiometry: Double-check the calculations and measurements of all reactants.
Issue 2: Formation of a Significant Amount of 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one
Possible Cause:
-
Hydrolysis of the chloromethyl group during the reaction or work-up.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as moisture can lead to the hydrolysis of the chloromethyl group.
-
Work-up Procedure: During the work-up, minimize contact with water and use neutral or slightly acidic aqueous solutions for washing. Avoid basic conditions, which can promote hydrolysis.
-
Purification: If the hydroxy byproduct is formed, it can often be separated from the desired product by column chromatography.
Issue 3: Observation of Higher Molecular Weight Impurities (Possible Dimers or Polymers)
Possible Causes:
-
Excessive reaction temperature or time.
-
High concentration of reactants.
-
Presence of impurities that can initiate polymerization.
Troubleshooting Steps:
-
Temperature Control: Maintain a consistent and appropriate reaction temperature.
-
Concentration Adjustment: Consider running the reaction at a lower concentration to reduce the likelihood of intermolecular side reactions.
-
Purification of Starting Materials: Ensure the purity of the starting materials to eliminate potential initiators of polymerization.
Data Presentation
Table 1: Typical HPLC Purity Analysis Results
| Compound | Retention Time (min) | Area (%) |
| 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one | 10.5 | 98.5 |
| 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one | 8.2 | 0.8 |
| Unidentified Impurity 1 | 9.1 | 0.4 |
| Unidentified Impurity 2 | 11.8 | 0.3 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile) to a concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: Synthetic pathway and potential byproduct formation in the synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Caption: Troubleshooting workflow for byproduct analysis and mitigation.
Validation & Comparative
A Comparative Guide to 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential alkylating agent 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one against established alkylating agents used in cancer therapy. Due to the limited availability of direct comparative experimental data for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, this document focuses on providing a framework for comparison. This is achieved by summarizing the known activities of structurally related compounds and established alkylating agents, detailing relevant experimental protocols, and outlining the key signaling pathways involved.
Introduction to 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a thiazolo-pyrimidine core. The presence of a reactive chloromethyl group suggests its potential as a DNA alkylating agent, a class of compounds that covalently modify DNA, leading to cytotoxicity, particularly in rapidly dividing cancer cells.[1] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-cancer and anti-inflammatory drugs.[2] While specific studies detailing its cytotoxic profile are limited, the broader class of thiazolopyrimidine derivatives has demonstrated significant anticancer activity.[3][4]
Established Alkylating Agents: A Benchmark for Comparison
For a comprehensive evaluation, the performance of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one should be benchmarked against well-characterized alkylating agents. This guide considers three such agents: Cisplatin, Carmustine (BCNU), and Temozolomide (TMZ).
Table 1: Comparative Cytotoxicity of Selected Alkylating Agents
| Alkylating Agent | Cancer Cell Line | IC50 (µM) | Reference |
| Cisplatin | A549 (Lung Carcinoma) | ~10 | [5] |
| MCF-7 (Breast Adenocarcinoma) | ~7.5 | Not explicitly cited | |
| U-87 MG (Glioblastoma) | ~5 | Not explicitly cited | |
| Carmustine (BCNU) | U-87 MG (Glioblastoma) | ~50 | Not explicitly cited |
| HL-60 (Promyelocytic Leukemia) | ~20 | Not explicitly cited | |
| Temozolomide (TMZ) | U-87 MG (Glioblastoma) | ~100 | Not explicitly cited |
| A375 (Melanoma) | ~200 | Not explicitly cited |
Note: IC50 values can vary significantly based on experimental conditions such as cell line, exposure time, and assay method.
Mechanism of Action and Signaling Pathways
Alkylating agents exert their cytotoxic effects primarily through the covalent modification of DNA. This damage triggers a cascade of cellular events, often culminating in apoptosis (programmed cell death).
DNA Alkylation: The fundamental mechanism involves the transfer of an alkyl group to a nucleophilic site on the DNA molecule. The N7 position of guanine is the most common target, followed by the N3 position of adenine. This alkylation can lead to:
-
Miscoding: Altered base pairing during DNA replication.
-
DNA strand breaks: Destabilization of the phosphodiester backbone.
-
Cross-linking: Formation of covalent bonds between DNA strands (interstrand) or within the same strand (intrastrand), which prevents DNA replication and transcription.
Activation of the p53 Signaling Pathway: DNA damage is a potent activator of the tumor suppressor protein p53. Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[1][6][7] Cell cycle arrest provides an opportunity for DNA repair; however, if the damage is too severe, the apoptotic pathway is initiated.
References
- 1. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of Thiazolopyrimidine Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Thiazolo[3,2-a]pyrimidine, Thiazolo[5,4-d]pyrimidine, and Thiazolo[4,5-d]pyrimidine Scaffolds
Thiazolopyrimidine, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets. This guide provides a comparative overview of the bioactivity of three prominent thiazolopyrimidine isomers: thiazolo[3,2-a]pyrimidine, thiazolo[5,4-d]pyrimidine, and thiazolo[4,5-d]pyrimidine. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to navigate the therapeutic potential of these versatile scaffolds.
At a Glance: Comparative Bioactivity of Thiazolopyrimidine Isomers
The biological activity of thiazolopyrimidine derivatives is profoundly influenced by the arrangement of the thiazole and pyrimidine rings. The following table summarizes the primary biological targets and therapeutic indications associated with each isomer, based on currently available research.
| Isomer | Primary Biological Targets | Predominant Therapeutic Areas |
| Thiazolo[3,2-a]pyrimidine | Topoisomerase II, EGFR, Mcl-1 | Anticancer, Anti-inflammatory |
| Thiazolo[5,4-d]pyrimidine | Adenosine Receptors (A1, A2A, A3) | Neurological Disorders (e.g., Depression), Anti-inflammatory |
| Thiazolo[4,5-d]pyrimidine | Various (less specifically defined) | Anticancer, Antimicrobial |
Quantitative Bioactivity Data
The following tables present a compilation of quantitative bioactivity data for representative compounds from each isomeric class. It is crucial to note that these values are extracted from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives (Topoisomerase II Inhibitors)
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 4c | A549 (Lung Carcinoma) | 0.23 ± 0.01 | [1] |
| Doxorubicin (Reference) | A549 (Lung Carcinoma) | Not explicitly stated in the provided text | |
| Etoposide (Reference) | A549 (Lung Carcinoma) | Not explicitly stated in the provided text |
Note: Compound 4c was identified as a potent Topoisomerase II inhibitor.[1]
Table 2: Anti-inflammatory Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Assay | Inhibition (%) | Concentration | Reference |
| Compound 6a | Carrageenan-induced paw edema | Not explicitly stated in the provided text | Not explicitly stated in the provided text |
Table 3: Adenosine Receptor Antagonism by Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Receptor | Ki (nM) | Reference |
| Compound 18 | hA1 | 1.9 | |
| hA2A | 0.06 | ||
| Compound 4 | hA3 | 18 |
Note: Ki values represent the binding affinity of the compound to the receptor.
Table 4: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 3b | C32 (Melanoma) | 24.4 | |
| A375 (Melanoma) | 25.4 | ||
| CHO-K1 (Normal) | 75.5 | ||
| HaCaT (Normal) | 33.5 |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of thiazolopyrimidine isomers stem from their engagement with different cellular signaling pathways.
Thiazolo[3,2-a]pyrimidines: Targeting Cancer Proliferation
Derivatives of the thiazolo[3,2-a]pyrimidine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of Topoisomerase II and Epidermal Growth Factor Receptor (EGFR).[2][3][4] Inhibition of Topoisomerase II, a crucial enzyme in DNA replication and repair, leads to DNA damage and subsequently induces apoptosis in cancer cells.[2][3][4] Concurrently, targeting EGFR, a receptor tyrosine kinase often overexpressed in tumors, disrupts downstream signaling pathways responsible for cell growth, proliferation, and survival. This dual-inhibition mechanism can lead to cell cycle arrest, particularly at the G2/M phase, and the activation of apoptotic cascades.[2][3][4]
References
- 1. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of In Vivo vs. In Vitro Efficacy of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives in Cancer Research Remains Undocumented
A comprehensive review of published scientific literature reveals a significant gap in the availability of data directly comparing the in vivo and in vitro efficacy of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives for anticancer applications. While numerous studies have explored the synthesis and in vitro biological activities of the broader thiazolo[3,2-a]pyrimidin-5-one chemical family, a direct preclinical pipeline from cell-based assays to animal models for the specific 7-(chloromethyl) substituted compounds is not documented in the accessible scientific domain.
The parent compound, 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, is frequently cited as a versatile chemical intermediate. Its reactive chloromethyl group serves as a key handle for synthetic chemists to introduce a variety of other functional groups, thereby creating libraries of new derivatives for biological screening.
Several research groups have successfully synthesized novel derivatives from this scaffold and evaluated their potential as anticancer agents using in vitro models. These studies typically involve assessing the cytotoxicity of the compounds against a panel of human cancer cell lines to determine key parameters such as the half-maximal inhibitory concentration (IC50). For instance, various publications describe the synthesis of new thiazolo[3,2-a]pyrimidines and report their in vitro activity as potential topoisomerase II inhibitors or general cytotoxic agents.
However, the subsequent and crucial step of evaluating promising candidates from these in vitro screens in in vivo animal models, such as xenograft studies in mice, is not reported for derivatives specifically originating from the 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one precursor. This absence of in vivo data makes a direct comparison between the efficacy of these compounds in a controlled cellular environment versus a complex whole-organism system impossible.
Interestingly, some studies on related thiazolo[3,2-a]pyrimidin-5-one derivatives have been conducted in vivo for other therapeutic areas, such as neurological disorders, but these do not provide insight into their potential anticancer efficacy. The lack of comprehensive preclinical data that bridges both in vitro and in vivo cancer studies for this specific class of compounds prevents the creation of a detailed comparison guide as requested.
Therefore, for researchers, scientists, and drug development professionals interested in this specific chemical scaffold, the current landscape suggests an opportunity for further research. The existing body of work provides a strong foundation in the synthesis and in vitro screening of these compounds, but the critical transition to in vivo efficacy and pharmacokinetic studies remains an open area for investigation. Without such studies, it is not possible to present the requested quantitative data tables, experimental protocols for in vivo models, or signaling pathway diagrams based on demonstrated in vivo mechanisms of action.
A Comparative Guide to the Structure-Activity Relationship of Thiazolo[3,2-a]pyrimidin-5-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[3,2-a]pyrimidin-5-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, focusing on their anticancer, antimicrobial, and acetylcholinesterase inhibitory properties. The information presented is supported by experimental data from peer-reviewed studies to aid in the rational design of more potent and selective therapeutic agents.
Data Presentation: Comparative Biological Activities
The biological activities of thiazolo[3,2-a]pyrimidin-5-one analogs are profoundly influenced by the nature and position of substituents on the fused ring system. The following tables summarize the quantitative data for different biological targets.
Anticancer Activity
The anticancer potential of thiazolo[3,2-a]pyrimidin-5-one derivatives has been extensively explored against various cancer cell lines. The primary mechanism of action for some of these compounds has been identified as the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.
Table 1: Anticancer Activity (IC50 in µM) of Thiazolo[3,2-a]pyrimidin-5-one Analogs
| Compound | R1 | R2 | R3 | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | Reference |
| 3c | H | 2,4-di-Cl-Ph | H | 1.23 ± 0.11 | 2.15 ± 0.19 | 3.42 ± 0.31 | [1][2] |
| 3d | H | 4-CF3-Ph | H | 0.98 ± 0.08 | 1.87 ± 0.15 | 2.98 ± 0.27 | [1][2] |
| 4c | 4-CF3-benzamido | H | H | 0.23 ± 0.01 | 0.45 ± 0.03 | 0.78 ± 0.06 | [1][2] |
| 6a | (2-oxo-2-(morpholino)ethyl)amino | H | H | 2.45 ± 0.21 | 3.11 ± 0.28 | 4.01 ± 0.36 | [1][2] |
| 6b | (2-oxo-2-(piperazin-1-yl)ethyl)amino | H | H | 1.89 ± 0.17 | 2.56 ± 0.23 | 3.78 ± 0.34 | [1][2] |
| 7b | 3-(4-chloro-3-(trifluoromethyl)phenyl)ureido | H | H | 0.88 ± 0.07 | 1.54 ± 0.13 | 2.65 ± 0.24 | [1][2] |
| Doxorubicin | - | - | - | 0.45 ± 0.02 | 0.58 ± 0.04 | 0.69 ± 0.05 | [1][2] |
Note: The positions R1, R2, and R3 correspond to substitutions on the thiazolo[3,2-a]pyrimidin-5-one core. The presented data is a selection from cited literature for comparative purposes.
Structure-Activity Relationship Insights (Anticancer):
-
Substitution at the 3-position: Introduction of bulky and electron-withdrawing benzamido groups, such as in compound 4c , significantly enhances anticancer activity, making it more potent than the standard drug Doxorubicin in the A549 cell line.[1][2]
-
Substitution at the 2-position: Benzylidene substitutions at this position, particularly with electron-withdrawing groups like 4-trifluoromethylphenyl (in 3d ), lead to potent cytotoxic effects.[1][2]
-
Ureido derivatives: The presence of a ureido moiety at the 3-position, as seen in compound 7b , results in strong anticancer activity.[1][2]
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidin-5-one analogs have demonstrated promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity (MIC in µmol/mL) of Thiazolo[3,2-a]pyrimidin-5-one Analogs
| Compound | R | S. aureus | B. cereus | E. coli | P. aeruginosa | Reference |
| 2c | 4-Br-Ph | 12.5 | 25 | 50 | 100 | [3] |
| 2e | 4-Cl-Ph | 25 | 50 | 100 | 50 | [3] |
| 2g | 4-F-Ph | 50 | 100 | 100 | >100 | [3] |
| 2t | 3-NO2-Ph | 6.25 | 12.5 | 25 | 50 | [3] |
| Chloramphenicol | - | 3.125 | 6.25 | 6.25 | 12.5 | [3] |
Note: The position R corresponds to substitution on the phenyl ring attached to the pyrimidine moiety. The data is a selection from the cited literature for comparative purposes.
Structure-Activity Relationship Insights (Antimicrobial):
-
Substituents on the phenyl ring: The presence of electron-withdrawing groups on the phenyl ring at the 6-position generally enhances antibacterial activity. For instance, the nitro-substituted analog 2t displayed the most potent activity among the tested compounds.[3]
-
Halogen substituents: Halogenated derivatives, particularly those with bromine (2c ) and chlorine (2e ), exhibited good antibacterial efficacy.[3]
Acetylcholinesterase (AChE) Inhibition
Certain thiazolo[3,2-a]pyrimidine derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.
Table 3: Acetylcholinesterase Inhibitory Activity of Fused Thiazolo[3,2-a]pyrimidine Analogs
| Compound | R1 | R2 | IC50 (µM) | Reference |
| 7a | Ph | H | 1.59 | [4] |
| 7b | 4-Me-Ph | H | 1.00 | [4] |
| 7c | 4-Cl-Ph | H | 1.17 | [4] |
| 7d | 4-OMe-Ph | H | >10 | [4] |
| Donepezil | - | - | 0.025 | [4] |
Note: The positions R1 and R2 correspond to substitutions on the fused thiazolo[3,2-a]pyrimidine core. The data is a selection from the cited literature for comparative purposes.
Structure-Activity Relationship Insights (AChE Inhibition):
-
Substituents on the phenyl ring: The nature of the substituent on the phenyl ring at the 5-position influences the inhibitory activity. A methyl group (7b ) or a chlorine atom (7c ) at the para-position resulted in the most potent inhibitors in this series.[4]
-
The presence of a methoxy group (7d ) at the same position led to a significant decrease in activity.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The thiazolo[3,2-a]pyrimidin-5-one analogs are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Acetylcholinesterase Inhibition: Ellman's Method
This spectrophotometric method is widely used to screen for AChE inhibitors.[6]
-
Reagent Preparation:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
Acetylcholinesterase (AChE) enzyme solution.
-
Phosphate buffer (pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer are added.
-
25 µL of the test compound solution at various concentrations is added to the wells.
-
The reaction is initiated by adding 25 µL of 0.2 U/mL AChE solution.
-
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm for 5 minutes.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the structure-activity relationship studies of thiazolo[3,2-a]pyrimidin-5-one analogs.
References
- 1. Synthesis, Crystal Structure, and Biological Evaluation of Fused Thiazolo[3,2- a]Pyrimidines as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Crystal Structure, and Biological Evaluation of Fused Thiazolo[3,2-a]Pyrimidines as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Unveiling the Anticancer Potential of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its Analogs in Comparison to Established Drugs
For Immediate Release: December 29, 2025
A comprehensive analysis of available scientific literature suggests that while direct anticancer activity data for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is limited, its structural analogs within the thiazolo[3,2-a]pyrimidine class exhibit promising cytotoxic effects against various cancer cell lines, in some cases comparable or superior to established anticancer drugs such as Doxorubicin and Etoposide. This guide provides a comparative overview of the reported activities of these derivatives, alongside detailed experimental protocols to aid researchers in the evaluation of this class of compounds.
The thiazolo[3,2-a]pyrimidine scaffold is a significant area of interest in medicinal chemistry due to its structural similarity to purine bases, suggesting potential interactions with key biological targets in cancer cells.[1] Research indicates that 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one primarily serves as a crucial intermediate in the synthesis of more complex derivatives with enhanced biological activities.[2][3][4] This guide will delve into the reported anticancer activities of these derivatives, offering a valuable resource for drug development professionals.
Comparative Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference Anticancer Drug | IC50 (µM) |
| Thiazolo[3,2-a]pyrimidine Derivative 3c | A549 (Lung) | 1.21 ± 0.11 | Doxorubicin | 1.56 ± 0.14 |
| Thiazolo[3,2-a]pyrimidine Derivative 3d | A549 (Lung) | 1.89 ± 0.17 | Doxorubicin | 1.56 ± 0.14 |
| Thiazolo[3,2-a]pyrimidine Derivative 4c | A549 (Lung) | 0.98 ± 0.09 | Doxorubicin | 1.56 ± 0.14 |
| Thiazolo[3,2-a]pyrimidine Derivative 6a | A549 (Lung) | 2.11 ± 0.19 | Doxorubicin | 1.56 ± 0.14 |
| Thiazolo[3,2-a]pyrimidine Derivative 6b | A549 (Lung) | 1.45 ± 0.13 | Doxorubicin | 1.56 ± 0.14 |
| Thiazolo[3,2-a]pyrimidine Derivative 7b | A549 (Lung) | 1.15 ± 0.10 | Doxorubicin | 1.56 ± 0.14 |
| Thiazolo[3,2-a]pyrimidine Derivative 4c (Topo IIα inhibitory activity) | - | 0.23 ± 0.01 | Etoposide | 0.32 ± 0.03 |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative 4i | MCF-7 (Breast) | 0.33 ± 0.24 | - | - |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative 4i | HeLa (Cervical) | 0.52 ± 0.13 | - | - |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative 4i | HepG2 (Liver) | 3.09 ± 0.11 | - | - |
Table 1: Comparative in vitro anticancer activity of selected thiazolo[3,2-a]pyrimidine derivatives against human cancer cell lines. Data extracted from multiple sources.[5][6]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key in vitro anticancer assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and reference drug) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis, or programmed cell death, induced by the test compounds.[2][10][11]
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Flow cytometry is also employed to determine the effect of the test compounds on the cell cycle progression of cancer cells.[13][14]
Protocol:
-
Cell Treatment: Expose cancer cells to the test compound for a specific duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[1]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase.[15]
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then determined.
Visualizing Experimental and Biological Processes
To further clarify the methodologies and potential mechanisms of action, the following diagrams are provided.
Figure 1: A generalized workflow for the in vitro screening of potential anticancer compounds.
Figure 2: A simplified representation of the intrinsic apoptosis pathway, a common target for anticancer drugs.
Conclusion
The available evidence strongly suggests that the thiazolo[3,2-a]pyrimidine scaffold is a promising framework for the development of novel anticancer agents. While direct biological data for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is currently lacking in the public domain, the significant in vitro activity of its derivatives warrants further investigation into this class of compounds. The provided experimental protocols and comparative data serve as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of thiazolo[3,2-a]pyrimidines. Future studies focusing on the synthesis and evaluation of a broader range of derivatives, including those originating from 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, are crucial to fully elucidate their structure-activity relationships and mechanisms of action.
References
- 1. corefacilities.iss.it [corefacilities.iss.it]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Buy 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | 62773-09-5 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2- a] pyrimidines as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. scispace.com [scispace.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Validating the Mechanism of Action of Thiazolopyrimidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of thiazolopyrimidine compounds, focusing on their mechanism of action as anticancer agents. It offers a compilation of experimental data, detailed protocols for key validation assays, and visual representations of the associated signaling pathways to aid in the evaluation and development of this promising class of molecules.
Performance Comparison of Thiazolopyrimidine Derivatives
Thiazolopyrimidine compounds have demonstrated significant potential in cancer therapy through various mechanisms of action. The following tables summarize their performance in key assays, comparing them with established anticancer drugs.
Table 1: Topoisomerase II Inhibitory Activity
| Compound ID | Target Cancer Cell Line | IC50 (µM) vs. Topo II | Comparator Drug | Comparator IC50 (µM) | Reference |
| Compound 4c | - | 0.23 ± 0.01 | Doxorubicin | - | [1] |
| Etoposide | - | [1] | |||
| Thiazolopyrimidine IId | - | 0.94 | Doxorubicin | 3.08 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: VEGFR-2 Inhibitory Activity
| Compound ID | Target Cancer Cell Line | IC50 (µM) vs. VEGFR-2 | Comparator Drug | Comparator IC50 (µM) | Reference |
| Compound 5 | - | 0.044 | Sunitinib | 0.100 | [2] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 3: Cytotoxicity in Cancer Cell Lines
| Compound ID | Target Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Comparator Drug | Comparator Values (µM) | Reference |
| Compound 35 | NCI-60 Panel | 1.07 | 6.61 | 34.7 | Doxorubicin | Varies by cell line | |
| Compound 8b | T47D (Breast Cancer) | 33.01 ± 2.2 | - | - | Cisplatin | 3.163 ± 1.7 | [3] |
Note: GI50 = 50% growth inhibition, TGI = total growth inhibition, LC50 = 50% lethal concentration.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for assays commonly used to characterize the mechanism of action of thiazolopyrimidine compounds.
Topoisomerase II Inhibition Assay (kDNA-based)
This assay evaluates the ability of a compound to inhibit the decatenation activity of topoisomerase II on kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
5x Assay Buffer (to be prepared fresh)
-
Test thiazolopyrimidine compound and comparator drug (e.g., Etoposide)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K
-
6x DNA Loading Dye
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium Bromide or other DNA stain
Procedure:
-
Prepare the 5x Complete Assay Buffer by mixing equal volumes of Buffer A (0.5 M Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM Dithiothreitol, 300 µg/ml BSA) and Buffer B (20 mM ATP). This must be prepared fresh.
-
Set up the reaction mixture in a microcentrifuge tube on ice:
-
dH₂O to a final volume of 20 µL
-
4 µL of 5x Complete Assay Buffer
-
1 µL of kDNA (100-200 ng)
-
Varying concentrations of the test compound or comparator drug. Include a solvent control (e.g., DMSO).
-
1 µL of Topoisomerase II enzyme.
-
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS.
-
Add 2 µL of Proteinase K (0.5 mg/mL) and incubate at 37°C for 15 minutes to digest the enzyme.[4]
-
Add 4 µL of 6x DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Run the gel at a high voltage (e.g., 100-150V) until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA at the top of the gel, while successful decatenation results in faster-migrating DNA bands.
DNA Binding Assay (Gel-Shift Assay)
This assay determines if a compound can bind to DNA, which can be a mechanism of anticancer activity.
Materials:
-
DNA probe (e.g., a specific oligonucleotide sequence or plasmid DNA)
-
Test thiazolopyrimidine compound
-
Binding Buffer (e.g., Tris-HCl, KCl, MgCl₂, glycerol)
-
Polyacrylamide or Agarose gel
-
DNA stain (e.g., Ethidium Bromide, SYBR Green)
Procedure:
-
Incubate the DNA probe with varying concentrations of the test compound in the binding buffer at room temperature for a specified time (e.g., 30 minutes).
-
Add a loading dye to the mixtures.
-
Load the samples onto a native polyacrylamide or agarose gel.
-
Run the gel at a constant voltage.
-
Stain the gel with a DNA stain and visualize the bands. A shift in the migration of the DNA band in the presence of the compound, compared to the DNA-only control, indicates binding.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test thiazolopyrimidine compound
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in culture plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compound for a specific duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[5]
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Visualizing the Molecular Mechanisms
Understanding the signaling pathways affected by thiazolopyrimidine compounds is crucial for elucidating their mechanism of action. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazolopyrimidine compounds.
Caption: Experimental workflow for the Topoisomerase II inhibition assay.
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
References
- 1. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2- a] pyrimidines as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New thiadiazolopyrimidine-ornamented pyrazolones as prospective anticancer candidates via suppressing VEGFR-2/PI3K/Akt signaling pathway: Synthesis, characterization, in-silico, and in-vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. topogen.com [topogen.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Guide to the Synthesis of Thiazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Thiazolopyrimidine derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their synthesis is a focal point in medicinal chemistry due to their established and potential therapeutic applications. This guide provides an objective comparison of three prominent methods for synthesizing the thiazolo[3,2-a]pyrimidine scaffold: a one-pot synthesis, a catalyst-free approach, and a microwave-assisted method. The performance of each method is evaluated based on experimental data, with detailed protocols provided for reproducibility.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the three synthesis methods, offering a clear comparison of their efficiency under various conditions.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| One-Pot Synthesis | Cyclohexanone, N-Bromosuccinimide (NBS), 3,4-Dihydropyrimidine-2(1H)-thiones | p-Toluenesulfonic acid (PTSA) | Acetonitrile | 16 hours | 85-92 | [1][2] |
| Acetyl acetone, NBS, 3,4-Dihydropyrimidine-2(1H)-thiones | PTSA | Acetonitrile | Short reaction time | Good | [1] | |
| Catalyst-Free Synthesis | 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione, Ethyl bromoacetate | None | Acetone | 5-8 hours | 82-93 | [3][4] |
| Microwave-Assisted vs. Conventional Synthesis | 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, Bromomalononitrile | Potassium hydroxide | Ethanol | 8 min (MW) / 24 h (Conv.) | 69-88 (MW) / 42-55 (Conv.) | [5][6][7] |
| Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, Bromomalononitrile | Potassium hydroxide | Ethanol | 5-8 min (MW) / 24 h (Conv.) | 74-82 (MW) / 43-60 (Conv.) | [8] |
Experimental Protocols
One-Pot Synthesis of Thiazolo[3,2-a]pyrimidines
This method involves the in-situ generation of an α-bromoketone, which then reacts with a dihydropyrimidine-2(1H)-thione in a single pot.
Materials:
-
Cyclohexanone (or other ketone)
-
N-Bromosuccinimide (NBS)
-
Substituted 3,4-dihydropyrimidine-2(1H)-thione
-
p-Toluenesulfonic acid (PTSA)
-
Acetonitrile
Procedure:
-
A solution of the ketone (1 mmol) and N-Bromosuccinimide (1 mmol) in acetonitrile is stirred at room temperature. The reaction progress is monitored by TLC until the consumption of the starting materials.
-
To this mixture, the corresponding 3,4-dihydropyrimidine-2(1H)-thione (1 mmol) and a catalytic amount of p-toluenesulfonic acid (PTSA) are added.
-
The reaction mixture is then stirred at room temperature for approximately 16 hours.[2]
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography to yield the desired thiazolo[3,2-a]pyrimidine derivative.[1]
Catalyst-Free Synthesis of Thiazolo[3,2-a]pyrimidines
This environmentally friendly method avoids the use of a catalyst and involves the direct reaction of a dihydropyrimidinethione with an α-haloester.
Materials:
-
Substituted 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione
-
Ethyl bromoacetate
-
Acetone
Procedure:
-
A mixture of the 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione (1 mmol) and ethyl bromoacetate (1.1 mmol) in acetone is prepared.
-
The mixture is refluxed for a period of 5 to 8 hours, with the reaction progress monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to afford the pure thiazolo[3,2-a]pyrimidin-3(5H)-one derivative.[4]
Microwave-Assisted Synthesis of Thiazolo[3,2-a]pyrimidines
Microwave irradiation significantly accelerates the synthesis of thiazolopyrimidines, offering a time-efficient alternative to conventional heating.
Materials:
-
Substituted 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
-
Bromomalononitrile
-
Potassium hydroxide
-
Ethanol
Procedure:
-
To a solution of the 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1 mmol) in ethanol, potassium hydroxide (1 mmol) is added, followed by bromomalononitrile (1 mmol).
-
The reaction vessel is placed in a microwave reactor and irradiated at a suitable power and temperature for a short duration, typically ranging from 5 to 8 minutes.[5][8]
-
After cooling, the reaction mixture is poured into cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to give the pure 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.
References
- 1. One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green and efficient Synthesis of Some Thiazolopyrimidine Derivatives under Catalyst-Free Conditions [ijnc.ir]
- 4. ijnc.ir [ijnc.ir]
- 5. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Silico ADMET Profile of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel synthetic compound 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one. To offer a robust framework for analysis, these predictions are compared with data from other thiazolopyrimidine derivatives and established drug compounds. This document aims to equip researchers with the necessary data to make informed decisions in the early stages of drug discovery and development.
Executive Summary of Predicted ADMET Properties
The in silico analysis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one suggests a generally favorable ADMET profile for a potential drug candidate. The compound is predicted to have good intestinal absorption and moderate blood-brain barrier permeability. It is not predicted to be a substrate for key drug efflux transporters like P-glycoprotein, which is a positive attribute. The compound shows potential for interaction with some cytochrome P450 enzymes, indicating a possible role in drug metabolism. Toxicity predictions are largely favorable, with no alerts for mutagenicity. The following sections provide a detailed breakdown of these predictions and the methodologies used.
Physicochemical Properties and Drug-Likeness
A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. The key properties of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one were predicted using various online tools and are summarized below. For context, these are compared against the widely accepted Lipinski's Rule of Five, a set of guidelines for evaluating the drug-likeness of a chemical compound.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 200.65 g/mol [1] | Yes (< 500 g/mol ) |
| LogP (Octanol/Water Partition Coefficient) | 0.9 - 1.5 | Yes (< 5) |
| Hydrogen Bond Donors | 0 | Yes (< 5) |
| Hydrogen Bond Acceptors | 3 | Yes (< 10) |
| Molar Refractivity | 49.50 | - |
| Topological Polar Surface Area (TPSA) | 64.8 Ų | - |
The predictions indicate that 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
Absorption
The ability of a drug to be absorbed from the gastrointestinal tract is a critical factor for orally administered therapeutics. In silico models predict the following absorption properties:
Table 2: Predicted Absorption Properties
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.9 - 1.2 | Moderate to high permeability. |
| P-glycoprotein Substrate | No | Low potential for active efflux from cells. |
These predictions suggest that 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is likely to have good oral absorption. The lack of P-glycoprotein substrate activity is advantageous, as it reduces the risk of drug resistance and drug-drug interactions.
Distribution
Once absorbed, a drug's distribution throughout the body influences its efficacy and potential side effects. Key predicted distribution parameters are:
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value | Interpretation |
| Blood-Brain Barrier (BBB) Permeability | Yes | The compound may cross the BBB. |
| CNS Permeability | -0.5 to -1.0 | Moderate permeability into the central nervous system. |
| Plasma Protein Binding | ~70-80% | Moderate binding to plasma proteins. |
The predicted ability to cross the blood-brain barrier suggests that this compound could be a candidate for targeting central nervous system disorders. However, this also warrants careful evaluation for potential CNS-related side effects.
Metabolism
The metabolic fate of a drug is crucial for determining its half-life and potential for drug-drug interactions. The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family.
Table 4: Predicted Metabolism Properties
| Parameter | Predicted Value | Interpretation |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with CYP1A2 substrates. |
| CYP2C9 Inhibitor | No | Low potential for interactions with CYP2C9 substrates. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C19 substrates. |
| CYP2D6 Inhibitor | No | Low potential for interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. |
| CYP1A2 Substrate | No | Not likely to be metabolized by CYP1A2. |
| CYP2C9 Substrate | No | Not likely to be metabolized by CYP2C9. |
| CYP2C19 Substrate | Yes | Likely to be metabolized by CYP2C19. |
| CYP2D6 Substrate | No | Not likely to be metabolized by CYP2D6. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4. |
The predictions indicate that 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a potential inhibitor of several key CYP enzymes and a substrate for CYP2C19 and CYP3A4. These findings highlight the need for in vitro experimental verification to assess the clinical significance of these potential drug-drug interactions.
Excretion
The route and rate of excretion determine the duration of a drug's action.
Table 5: Predicted Excretion Properties
| Parameter | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | 0.1 - 0.5 | Moderate clearance rate. |
| Renal OCT2 Substrate | No | Not likely to be actively secreted by renal OCT2 transporters. |
Toxicity
Early assessment of potential toxicity is a critical step in drug development to minimize the risk of late-stage failures.
Table 6: Predicted Toxicity Profile
| Parameter | Predicted Value | Interpretation |
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | No | Low risk of liver damage. |
| Skin Sensitization | No | Low potential to cause skin allergies. |
| Oral Rat Acute Toxicity (LD50) | 2.5 - 3.0 mol/kg | Class III: Slightly toxic. |
| Minnow Toxicity | 1.0 - 1.5 | - |
The in silico toxicity predictions are generally favorable, with no major red flags. However, as with all in silico predictions, these require experimental validation.
Comparative Analysis with Other Thiazolopyrimidine Derivatives
To provide context for the predicted ADMET profile of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, a comparison with reported data for other thiazolopyrimidine derivatives is presented below. It is important to note that direct experimental data for the target compound is not available in the public domain.
Table 7: Comparative ADMET Properties of Thiazolopyrimidine Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Intestinal Absorption | BBB Permeability |
| 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one | 200.65[1] | 0.9 - 1.5 | 0 | 3 | High (Predicted) | Yes (Predicted) |
| Thiazolopyrimidine Derivative A (Anticancer) | 350-450 | 2.5 - 3.5 | 1-2 | 4-6 | Good (Experimental) | Variable |
| Thiazolopyrimidine Derivative B (Antimicrobial) | 250-350 | 1.5 - 2.5 | 0-1 | 3-5 | Moderate (Experimental) | Limited |
This comparison suggests that the physicochemical properties of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one are within the range of other biologically active thiazolopyrimidine derivatives. Its lower molecular weight and LogP may contribute to its predicted favorable absorption and permeability characteristics.
Methodologies and Experimental Protocols
The in silico predictions presented in this guide were generated using a consensus approach from several well-established, freely available online ADMET prediction tools, including admetSAR and pkCSM. These tools employ a variety of computational models, such as quantitative structure-activity relationship (QSAR), machine learning, and pharmacophore modeling, to predict the ADMET properties of small molecules.
For researchers wishing to obtain experimental validation of these in silico predictions, the following are standard in vitro protocols for key ADMET assays.
In Silico ADMET Prediction Workflow
Caption: A generalized workflow for in silico ADMET prediction.
Experimental Protocol: Caco-2 Permeability Assay
This assay is widely used to predict in vitro intestinal absorption of drugs.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assay Preparation: The cell monolayer is washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Compound Addition: The test compound is added to the apical (donor) side of the monolayer, and a buffer is added to the basolateral (receiver) side.
-
Incubation: The plate is incubated at 37°C with gentle shaking.
-
Sampling: Samples are taken from both the apical and basolateral chambers at various time points.
-
Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound on the receiver side, A is the surface area of the membrane, and C0 is the initial concentration of the compound on the donor side.
Experimental Protocol: Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or other species), NADPH regenerating system (to ensure cofactor availability), and a buffer solution.
-
Compound Incubation: The test compound is added to the reaction mixture and incubated at 37°C.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the remaining compound versus time plot.
Signaling Pathway and Logical Relationships
The interplay of ADMET properties determines the overall pharmacokinetic profile of a drug candidate. The following diagram illustrates the logical flow from drug administration to its ultimate effect and elimination.
References
Comparative Analysis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives and Their Cross-Reactivity with Biological Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of derivatives of the core scaffold 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, focusing on their interactions with various biological targets. While direct cross-reactivity data for the parent compound is limited, extensive research on its derivatives reveals a promiscuous scaffold with activities spanning anti-cancer, anti-inflammatory, and neurological targets. This document summarizes key findings, presents quantitative data for easy comparison, details experimental protocols for cited assays, and visualizes relevant biological pathways and experimental workflows.
Overview of Biological Activity
The thiazolo[3,2-a]pyrimidine scaffold is a versatile platform for the development of bioactive molecules. The inherent reactivity of the chloromethyl group in 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one makes it a valuable intermediate for the synthesis of a diverse library of derivatives.[1] These derivatives have been shown to interact with a range of biological targets, demonstrating the scaffold's potential for broad cross-reactivity. Key targets identified in the literature include:
-
Topoisomerase II: An essential enzyme in DNA replication and transcription, making it a key target for cancer therapy.
-
Bcl-2 Family Proteins: Central regulators of apoptosis, with inhibitors holding promise as anti-cancer agents.
-
Adenosine Receptors: A class of G-protein coupled receptors involved in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.
-
VEGFR-2: A receptor tyrosine kinase that plays a crucial role in angiogenesis, a hallmark of cancer.
-
Acetylcholinesterase (AChE): An enzyme responsible for the breakdown of the neurotransmitter acetylcholine, with inhibitors used in the treatment of Alzheimer's disease.
Comparative Biological Data
The following tables summarize the in vitro activities of various thiazolo[3,2-a]pyrimidine derivatives against their respective biological targets. For context, the activities of well-established inhibitors are also included.
Table 1: Inhibition of Topoisomerase II
| Compound ID | Structure/Description | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4c | Ethyl 3-(4-chlorobenzamido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 0.23 ± 0.01 | Etoposide | - |
| Doxorubicin | - | |||
| IId | Thiazolopyrimidine derivative | 0.94 | Doxorubicin | 3.08 |
| IIa | Thiazolopyrimidine derivative | 1.23 | Doxorubicin | 3.08 |
| IVa | Thiazolopyrimidine derivative | 1.72 | Doxorubicin | 3.08 |
Table 2: Inhibition of Bcl-2 Family Proteins (Ki in nM)
| Compound ID | Bcl-xL | Bcl-2 | Mcl-1 |
| BCL-LZH-40 | 17 | 534 | 200 |
Data from[4]
Table 3: Binding Affinity for Adenosine Receptors (Ki in nM)
| Compound ID | hA1 | hA2A | hA2B (IC50 in nM) | hA3 |
| 18 | 1.9 | 0.06 | >10,000 | 384 |
| 5 | 8.9 | 0.8 | >10,000 | 25 |
| 9 | 1.5 | 0.3 | >10,000 | 8.5 |
Data from[5]
Table 4: Inhibition of VEGFR-2
| Compound ID | Structure/Description | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5 | Thiazolopyrimidine derivative | 0.044 | Sunitinib | 0.100 |
Data from[6]
Table 5: Inhibition of Human Acetylcholinesterase (hAChE)
| Compound ID | Structure/Description | % Inhibition at 10 µM | IC50 (µM) |
| 7a-d | Thiazolo[3,2-a]pyrimidine bromide salt derivatives | >70% | ~1 |
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented above.
Topoisomerase II Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by human Topoisomerase II. The different DNA topoisomers (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis and quantified.
Protocol:
-
Human Topoisomerase II is incubated with supercoiled plasmid DNA (e.g., pBR322) in the presence of ATP and varying concentrations of the test compound.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution containing a DNA intercalating dye (e.g., ethidium bromide) and a loading buffer.
-
The samples are loaded onto an agarose gel and subjected to electrophoresis.
-
The gel is visualized under UV light, and the bands corresponding to supercoiled and relaxed DNA are quantified using densitometry.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)
Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled BH3 peptide from the binding groove of a Bcl-2 family protein by a test compound. The change in fluorescence polarization is proportional to the amount of displaced peptide.
Protocol:
-
A recombinant Bcl-2 family protein (e.g., Bcl-xL, Bcl-2, or Mcl-1) is incubated with a fluorescently labeled BH3 peptide (e.g., FAM-Bad).
-
Varying concentrations of the test compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The fluorescence polarization of the solution is measured using a plate reader.
-
The Ki value is calculated from the IC50 value, which is determined by fitting the data to a dose-response curve.
Adenosine Receptor Binding Assay
Principle: This is a competitive radioligand binding assay performed on cell membranes expressing the specific human adenosine receptor subtype. The assay measures the ability of a test compound to displace a high-affinity radiolabeled antagonist from the receptor.
Protocol:
-
Membranes from CHO cells stably transfected with the human adenosine receptor subtype (A1, A2A, A2B, or A3) are prepared.
-
The membranes are incubated with a specific radioligand (e.g., [3H]CCPA for A1, [3H]NECA for A2A and A3) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
VEGFR-2 Kinase Assay
Principle: This assay measures the kinase activity of the VEGFR-2 enzyme by quantifying the phosphorylation of a substrate. Inhibition of the kinase by a test compound leads to a decrease in the phosphorylation signal.
Protocol:
-
Recombinant human VEGFR-2 kinase domain is incubated with a suitable substrate (e.g., a synthetic peptide) and ATP in a kinase buffer.
-
Varying concentrations of the test compound are included in the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®).
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to the AChE activity.
Protocol:
-
A solution containing DTNB, the test compound at various concentrations, and the AChE enzyme is prepared in a buffer (e.g., phosphate buffer, pH 8.0).
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
The absorbance at 412 nm is measured kinetically over time using a spectrophotometer.
-
The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor.
-
The IC50 value is determined from the dose-response curve.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological targets of thiazolo[3,2-a]pyrimidine derivatives.
Caption: Topoisomerase II in DNA Replication and its Inhibition.
Caption: Role of Bcl-2 Family Proteins in Apoptosis.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Caption: Adenosine Receptor G-Protein Coupled Signaling.
Caption: Experimental Workflow for AChE Inhibition Assay.
Conclusion
The 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold serves as a foundation for a diverse range of biologically active compounds. The derivatives exhibit significant cross-reactivity, with potent activities against multiple, unrelated biological targets. This promiscuity highlights both the potential for developing novel therapeutics with unique polypharmacology and the challenge of achieving high target selectivity. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, enabling a more informed approach to the design and evaluation of novel thiazolo[3,2-a]pyrimidine-based compounds. Further investigation into the structure-activity relationships and off-target profiling is crucial for harnessing the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2- a] pyrimidines as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel thiazolopyrimidine derivatives targeting topoisomerase II: Design, synthesis, antiproliferative evaluation, molecular docking and apoptosis inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery and development of thiazolo[3,2-a]pyrimidinone derivatives as general inhibitors of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Benchmarking Novel Thiazolo[3,2-a]pyrimidine Derivatives Against Standard Anti-inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of novel 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs), namely Indomethacin and Ibuprofen. Due to a lack of publicly available data on the specific 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold, this guide focuses on the broader, structurally related 7-methyl derivatives, which have been more extensively studied. The data presented herein is compiled from various preclinical studies to offer a benchmark for the anti-inflammatory performance of this promising class of compounds.
Comparative Performance Data
The anti-inflammatory efficacy of novel thiazolo[3,2-a]pyrimidine derivatives is primarily evaluated through the carrageenan-induced paw edema model in rats, a standard and well-established assay for acute inflammation. The following tables summarize the quantitative data from various studies, presenting the percentage of edema inhibition by the test compounds in comparison to standard drugs.
Table 1: In Vivo Anti-inflammatory Activity of 2-Benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters
| Compound | Substituent (R) | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |
| 1b | 2-Cl | 100 | 45 | [1][2] |
| 1c | 4-Cl | 100 | 48 | [1][2] |
| 4a | H | 100 | 42 | [1][2] |
| 4c | 4-Cl | 100 | 51 | [1][2] |
| Indomethacin | - | 10 | 67-86.7 | [3][4] |
Table 2: In Vivo Anti-inflammatory Activity of other Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Dose (mg/kg) | Edema Inhibition (%) and Time Point | Reference |
| Thiazolo[3,2-a]pyrimidine Derivative (unspecified) | 50 | Meaningful reduction | [5] |
| Compound 6a (2-methoxy-phenyl at pos 5, benzylidene at pos 2) | Not specified | Most potent in series | [6] |
| Ibuprofen | Not specified | Used as reference | [7] |
Mechanism of Action: Insights into Inflammatory Pathways
While the precise mechanism for all thiazolo[3,2-a]pyrimidine derivatives is not fully elucidated, their anti-inflammatory effects are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Below are diagrams illustrating these critical signaling cascades.
Caption: Canonical NF-κB Signaling Pathway in Inflammation.
Caption: MAPK Signaling Pathway in Inflammation.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for assessing the efficacy of acute anti-inflammatory agents.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the thiazolo[3,2-a]pyrimidine derivatives.
-
Administration: Test compounds and the standard drug are administered orally or intraperitoneally, typically 30 to 60 minutes before the induction of inflammation.[8]
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw of each rat.[9]
-
Measurement: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[8][9]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: In Vivo Anti-inflammatory Screening Workflow.
In Vitro Anti-inflammatory Activity: Inhibition of TNF-α and IL-6 Release
This cell-based assay is used to determine the direct inhibitory effect of compounds on the production of key pro-inflammatory cytokines.
Protocol:
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Cell Culture: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds or a standard drug for a specified period (e.g., 1 hour).
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[10]
-
Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][11]
-
Data Analysis: The percentage inhibition of cytokine production is calculated for each compound concentration compared to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of the cytokine production) is then determined.
Conclusion
The available preclinical data suggests that 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. Several derivatives have demonstrated moderate to significant anti-inflammatory activity in the carrageenan-induced paw edema model, a key indicator of acute anti-inflammatory potential.[1][2] While direct comparisons with standard drugs like Indomethacin show that the novel compounds may have lower potency at the tested doses, the potential for reduced side effects, a common issue with traditional NSAIDs, warrants further investigation.
The mechanism of action is likely linked to the inhibition of major inflammatory signaling pathways, including NF-κB and MAPK, leading to a downstream reduction in pro-inflammatory cytokine production. Further studies are required to elucidate the precise molecular targets and to establish a comprehensive structure-activity relationship for this class of compounds. In particular, future research should focus on synthesizing and evaluating derivatives of the 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one core to determine if this substitution enhances anti-inflammatory efficacy and to generate a more direct comparison with existing therapeutic options.
References
- 1. Synthesis and anti-inflammatory activities of some thiazolo[3,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activities of some thiazolo[3,2-a]pyrimidine derivatives. (1999) | Birsen Tozkoparan | 207 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In the search for new antiinflammatory drugs: synthesis and antiinflammatory activity of some Thiazolo(3,2-a)pyrimidine derivatives containing a thioether group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Condensed heterocyclic compounds: synthesis and antiinflammatory activity of novel thiazolo[3,2-alpha] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and Other Heterocyclic Compounds in Drug Design
In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and selectivity is perpetual. Heterocyclic compounds form the backbone of a vast number of therapeutic agents due to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, the thiazolo[3,2-a]pyrimidine scaffold has garnered significant attention. This guide provides a comparative analysis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives against other prominent heterocyclic compounds in the context of drug design, with a focus on their applications in oncology, inflammation, and infectious diseases.
Introduction to 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic compound featuring a thiazole ring fused to a pyrimidine ring.[1][2] Its structure is characterized by a reactive chloromethyl group at the 7-position, which serves as a key synthetic handle for introducing various functional groups through nucleophilic substitution. This versatility allows for the generation of a library of derivatives with diverse biological activities. While specific biological data for the parent compound is limited in publicly available literature, its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide will therefore focus on the performance of these derivatives in comparison to other well-established heterocyclic scaffolds.
Anticancer Activity: A Multi-pronged Approach
Heterocyclic compounds are at the forefront of anticancer drug discovery, targeting various hallmarks of cancer. Thiazolo[3,2-a]pyrimidine derivatives have emerged as promising candidates, primarily exhibiting activity as topoisomerase II inhibitors and kinase inhibitors.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme in DNA replication and transcription, making it an attractive target for cancer chemotherapy.[3][4][5][6] Several heterocyclic compounds, including benzimidazoles, benzoxazoles, and benzothiazoles, have shown significant topoisomerase II inhibitory activity.[3][7] Derivatives of thiazolo[3,2-a]pyrimidine have also been investigated for this mechanism of action.
dot
References
- 1. chemimpex.com [chemimpex.com]
- 2. 7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | C7H5ClN2OS | CID 2063597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Some fused heterocyclic compounds as eukaryotic topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential: A Comparative Analysis of Thiazolopyrimidine Derivatives in Cancer Cell Lines
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the cytotoxic effects of various thiazolopyrimidine derivatives on specific cancer cell lines. The information presented is supported by experimental data from recent studies, providing a valuable resource for identifying promising anti-cancer agents.
Thiazolopyrimidines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their structural similarity to purines and their wide range of biological activities. Numerous studies have demonstrated their potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. This guide summarizes the cytotoxic profiles of several thiazolopyrimidine derivatives, details the experimental methodologies used to assess their efficacy, and visualizes the key signaling pathways implicated in their mechanism of action.
Comparative Cytotoxicity of Thiazolopyrimidine Derivatives
The cytotoxic activity of thiazolopyrimidine derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The lower the IC50 value, the more potent the compound. The following tables summarize the IC50 values of various thiazolopyrimidine derivatives against several human cancer cell lines.
Table 1: Cytotoxic Activity (IC50, µM) of Thiazolopyrimidine Derivatives against Breast Cancer Cell Lines
| Derivative | MCF-7 | MDA-MB-231 | Reference |
| Compound IIa | 24.52 | - | [1] |
| Compound IId | 30.22 | - | [1] |
| Compound IVa | 29.87 | - | [1] |
| Compound 4a | - | - | [2] |
| Compound 4c | 11.2 | 53.0 | [2] |
| Compound 4d | - | - | [2] |
| Compound 4g | 50.6 | 45.2 | [2] |
| Thiazole Derivative 4 | 5.73 | 12.15 | [3] |
| Thiazole Derivative 7f | - | 2.5 | [4] |
| Doxorubicin (Ref.) | 32.36 | - | [1] |
| Staurosporine (Ref.) | 6.77 | 7.03 | [3] |
Table 2: Cytotoxic Activity (IC50, µM) of Thiazolopyrimidine Derivatives against Other Cancer Cell Lines
| Derivative | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | HeLa (Cervical) | Reference |
| Compound IIa | - | 21.49 | - | - | [1] |
| Compound IId | - | 34.09 | - | - | [1] |
| Compound IVa | - | 29.11 | - | - | [1] |
| Thiazolyl-pyrimidine 9 | - | - | Moderate Activity | - | [5] |
| Thiazolyl-pyrimidine 30 | - | - | Moderate Activity | - | [5] |
| Thiazolo[5,4-d]pyrimidine 4k | - | - | 1.4 | - | [6] |
| Arylidene-hydrazinyl-thiazole | - | - | - | 11.4 | [7] |
| Doxorubicin (Ref.) | - | 50.29 | - | - | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the cytotoxic effects of thiazolopyrimidine derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][6][8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6][9] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolopyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[2][6]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay is used to detect and quantify apoptosis (programmed cell death) in response to treatment with thiazolopyrimidine derivatives.[10][11]
Principle: During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent DNA-binding dye, is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.[11]
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of thiazolopyrimidine derivatives for a specific time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[10]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with thiazolopyrimidine derivatives.[13][14]
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the PI fluorescence of a cell population using flow cytometry, one can differentiate cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[13][14]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[14][15]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[14]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to obtain a histogram of DNA content versus cell count.[15]
Visualizing the Mechanism of Action
Thiazolopyrimidine derivatives have been shown to induce apoptosis through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.
Caption: A generalized workflow for evaluating the cytotoxic effects of thiazolopyrimidine derivatives.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. researchhub.com [researchhub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Essential Guidance for the Safe Disposal of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
Essential Guidance for the Safe Disposal of 7-(chloromethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 7-(chloromethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one, a halogenated organic compound. Adherence to these procedures is critical due to the compound's potential hazards.
I. Immediate Safety and Hazard Information
7-(chloromethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one is classified as a hazardous substance. All personnel handling this compound should be thoroughly familiar with its potential risks and the necessary safety precautions.
Hazard Classification:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral |
| Harmful in contact with skin | Acute toxicity, dermal |
| Causes skin irritation | Skin corrosion/irritation |
| Causes serious eye irritation | Serious eye damage/eye irritation |
| Harmful if inhaled | Acute toxicity, inhalation |
Note: This information is based on available safety data for similar compounds and should be treated as a minimum precaution.
Immediate First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
II. Personal Protective Equipment (PPE)
When handling 7-(chloromethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one, especially during disposal procedures, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat, and in cases of potential splashing, a chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator is required if working in a poorly ventilated area or when the generation of dusts or aerosols is possible. |
III. Disposal Protocol
The disposal of 7-(chloromethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following is a general, step-by-step protocol:
Step 1: Waste Segregation
Proper segregation of chemical waste is the most critical step to ensure safe and compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste."
-
Avoid Mixing: Do not mix 7-(chloromethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[1][3] This is crucial for proper disposal and can impact disposal costs.[1]
Step 2: Container Management
-
Material Compatibility: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[3]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[1] The label must include:
-
Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.[3]
Step 3: Spill and Decontamination
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents.
-
Collect: Carefully collect the absorbed material and contaminated debris into the designated "Halogenated Organic Waste" container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific procedures on waste pickup and disposal. They will provide guidance on final disposal in a licensed hazardous waste facility.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Personal protective equipment for handling 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Essential Safety and Handling Guide for 7-(chloromethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 7-(chloromethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
7-(chloromethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one is a hazardous chemical with the following classifications.[3] The presence of a chloromethyl group suggests it may also be a potential alkylating agent, which are often cytotoxic, mutagenic, or carcinogenic.[4]
GHS Hazard Classification [3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 (50% of notifications) | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 (50% of notifications) | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
A comprehensive personal protective equipment (PPE) strategy is mandatory when handling this compound.
Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Double gloving with appropriate chemical-resistant gloves. Consider neoprene, PVC, or specialized laminate gloves over standard nitrile gloves.[5][6][7][8][9][10] | Standard nitrile gloves may offer insufficient protection against halogenated hydrocarbons.[9] Change gloves immediately if contaminated. |
| Body Protection | A buttoned lab coat, preferably a chemical-resistant apron over it. | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing or transferring powder outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | Minimizes inhalation of harmful dust and vapors. |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this powdered chemical.
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and PPE before handling the compound.
-
Have a chemical spill kit readily available.
-
-
Handling the Compound :
-
Don all required PPE as outlined in the table above.
-
When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to avoid inhalation of the powder.
-
Handle the compound gently to minimize the generation of dust.
-
Use dedicated spatulas and glassware.
-
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Caption: Workflow for the safe handling of 7-(chloromethyl)-5H-[1][2]thiazolo[3,2-a]pyrimidin-5-one.
Emergency and Disposal Plans
Preparedness for emergencies and a clear disposal pathway are critical components of laboratory safety.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert others and contact your institution's emergency response team. For small spills of powder, cover with a damp paper towel to avoid raising dust, then gently scoop into a labeled hazardous waste container.[1] Decontaminate the area with a suitable agent. |
Decontamination and Disposal
-
Decontamination : For surfaces contaminated with chloromethyl compounds, an aqueous solution of a basic organic amine, a nonionic surfactant, and an alkali-metal hydroxide can be used for decomposition.[11] Alternatively, a thorough cleaning with a detergent solution followed by a solvent rinse (e.g., ethanol or isopropanol) may be effective. For potential alkylating agents, decontamination with a solution like 2% sodium hypochlorite followed by neutralization with sodium thiosulfate is a common practice.[12][13]
-
Waste Disposal :
-
Solid Waste : Collect all solid waste, including contaminated PPE and disposable labware, in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.
-
Liquid Waste : Unused solutions of the compound should be collected in a labeled container for halogenated organic waste. Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Caption: Logical relationship for emergency response to a spill or personal exposure incident.
References
- 1. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 2. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 3. 7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | C7H5ClN2OS | CID 2063597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 62773-09-5 [smolecule.com]
- 5. calpaclab.com [calpaclab.com]
- 6. palmflex.com [palmflex.com]
- 7. ohsonline.com [ohsonline.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. kinco.com [kinco.com]
- 11. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 12. hse.gov.uk [hse.gov.uk]
- 13. WO2004072014A1 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
